Product packaging for 2,4-Dibromonicotinic acid(Cat. No.:CAS No. 1269291-41-9)

2,4-Dibromonicotinic acid

Cat. No.: B1405681
CAS No.: 1269291-41-9
M. Wt: 280.9 g/mol
InChI Key: MJSYWAFSWWCKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dibromonicotinic acid is a useful research compound. Its molecular formula is C6H3Br2NO2 and its molecular weight is 280.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2NO2 B1405681 2,4-Dibromonicotinic acid CAS No. 1269291-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYWAFSWWCKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-41-9
Record name 1269291-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dibromonicotinic acid (CAS 1269291-41-9), tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the molecule's synthetic rationale, its nuanced reactivity, and its strategic application as a versatile building block in the generation of novel chemical entities. The insights provided herein are grounded in established chemical principles and aim to empower scientists to harness the full potential of this valuable intermediate.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a pyridinecarboxylic acid, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic placement of two bromine atoms on the pyridine ring, ortho and para to the nitrogen, combined with the carboxylic acid at the 3-position, creates a molecule with distinct and exploitable reactivity. The electron-withdrawing nature of the bromine atoms and the carboxylic acid significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.

The primary utility of this compound lies not in its inherent biological activity but in its function as a molecular scaffold. The two bromine atoms serve as orthogonal synthetic handles for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a classical anchor point for amide bond formation or other modifications.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource
CAS Number 1269291-41-9[1][2]
Molecular Formula C₆H₃Br₂NO₂[3][4]
Molecular Weight 280.90 g/mol [3]
IUPAC Name 2,4-Dibromopyridine-3-carboxylic acid[1]
Synonyms This compound[3]
Canonical SMILES C1=CN=C(C(=C1Br)C(=O)O)Br[4]
Monoisotopic Mass 278.85306 Da[4]
Predicted XlogP 2.1[4]
Appearance (Expected) White to off-white solidN/A

Part 2: Strategic Synthesis and Purification

A direct, peer-reviewed synthesis for this compound is not prominently available in the literature, which is common for specialized building blocks. However, a plausible and robust synthesis can be designed based on established methods for the halogenation of pyridine rings. A logical approach involves the direct, catalyzed bromination of nicotinic acid.

The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Therefore, harsh conditions are often required. The use of a Lewis acid catalyst like powdered iron and an activating agent such as thionyl chloride, which converts the carboxylic acid to the more strongly deactivating but reaction-compatible acyl chloride in situ, can facilitate the reaction. A similar protocol has been patented for the synthesis of 5-bromonicotinic acid.[5]

Proposed Synthetic Workflow

References

An In-depth Technical Guide to 2,4-Dibromonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromonicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Introduction: The Significance of this compound

This compound, also known as 2,4-dibromopyridine-3-carboxylic acid, is a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for functionalization. The bromine atoms, positioned at the 2 and 4 positions, are amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations. These characteristics make this compound a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials. Halogenated pyridines, in general, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are limited, a combination of predicted and available data provides a useful profile of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂PubChem[1]
Molecular Weight 280.90 g/mol PubChem
CAS Number 104595-77-9PubChem
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated.General chemical principles
pKa Not available---
Predicted XlogP 2.1PubChem[1]

Note on CAS Number: Two CAS numbers, 104595-77-9 and 1269291-41-9, are associated with this compound in various databases. The information provided here is primarily linked to CAS 104595-77-9 as indexed in PubChem. Researchers should verify the CAS number with their supplier.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. One plausible pathway involves the carboxylation of a pre-functionalized pyridine ring.

Proposed Synthesis Workflow

A potential synthetic route to this compound starts from the commercially available 2,4-dibromopyridine. This can be achieved through a lithium-halogen exchange followed by quenching with carbon dioxide.

Synthesis_Workflow Start 2,4-Dibromopyridine Step1 1. n-BuLi, THF, -78 °C 2. CO2 (s) Start->Step1 Lithiation & Carboxylation Intermediate Lithium 2,4-dibromonicotinate Step1->Intermediate Step2 Aqueous acidic workup (e.g., HCl) Intermediate->Step2 Protonation Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2,4-Dibromopyridine (Hypothetical)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Justification for Experimental Choices: The use of a low temperature (-78 °C) during the lithiation step is crucial to prevent side reactions and ensure regioselective metalation. Anhydrous conditions are necessary as organolithium reagents are highly reactive towards water. The acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.

Key Chemical Reactions

The two bromine substituents on the pyridine ring offer opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The bromine atoms at the 2- and 4-positions can be selectively coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The reactivity of the two bromine atoms may differ, potentially allowing for sequential or regioselective couplings under carefully controlled conditions.

Suzuki_Coupling Start This compound (or its ester) Reagents R-B(OH)2 Pd catalyst, Base Start->Reagents Suzuki-Miyaura Coupling Product Substituted nicotinic acid derivative Reagents->Product

Caption: General scheme for Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl structures, which are common motifs in many biologically active molecules.[2] The choice of palladium catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group will appear at a characteristic downfield shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons will be affected by the bromine substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.

  • C-Br stretching vibrations, which are typically found in the fingerprint region at lower wavenumbers.[4]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (280.90 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45).[5] Cleavage of the C-Br bonds is also a likely fragmentation pathway.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds, such as this compound, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce diverse substituents through cross-coupling reactions at the bromine-bearing positions allows for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motif is present in various classes of biologically active molecules. The pyridine-carboxylic acid scaffold is a common feature in many drugs, and the presence of halogens can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. Pharmaceutical intermediates are crucial for the efficient synthesis of complex drug molecules.[6][]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its multiple reactive sites allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the experimental determination of its physical properties and the exploration of its reactivity will undoubtedly expand its utility in drug discovery and development.

References

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Dibromonicotinic Acid

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] The precise placement of the two bromine atoms on the pyridine ring, along with the carboxylic acid functionality, offers multiple reaction sites for creating complex molecular architectures. Accurate and unambiguous structure elucidation is therefore a critical first step in any research and development endeavor involving this compound, ensuring the identity and purity of the starting material.

This guide will systematically explore the application of key analytical techniques to confirm the structure of this compound (C₆H₃Br₂NO₂).[2][3] We will examine the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical understanding and practical, step-by-step protocols.

Foundational Analysis: Purification and Initial Characterization

Prior to sophisticated spectroscopic analysis, ensuring the purity of the analyte is paramount. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound.[4]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Begin by identifying a suitable solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5] For nicotinic acid derivatives, polar solvents such as ethanol, methanol, or a mixture of ethanol and water are often effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound.[6] Stir and heat the mixture on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven to remove any residual solvent.

  • Purity Assessment: The success of the recrystallization can be initially assessed by a melting point analysis. A sharp melting point range close to the literature value indicates high purity.

Spectroscopic Elucidation: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for unambiguous structure determination.[7] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms.[8]

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • Expected Chemical Shifts (δ): The electron-withdrawing effects of the two bromine atoms, the carboxylic acid group, and the nitrogen atom in the pyridine ring will cause the proton signals to appear downfield. We can predict the approximate chemical shifts for the protons at the C-5 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, will likely be the most downfield.

  • Splitting Patterns (Multiplicity): The two aromatic protons will exhibit coupling to each other, resulting in doublets. The magnitude of the coupling constant (J) will be consistent with ortho-coupling in a pyridine ring.

  • Integration: The relative integration of the two signals should be 1:1.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~8.0 - 8.2d
H-6~8.5 - 8.7d

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.[8]

  • Expected Number of Signals: Due to the lack of symmetry, six distinct signals are expected, one for each carbon atom in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): This signal will be the most downfield, typically in the range of 165-175 ppm.[8]

    • Aromatic Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-4) will be shifted to a different extent than those bonded to hydrogen (C-5 and C-6) and the carbon attached to the carboxylic acid (C-3).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~135 - 140
C-4~125 - 130
C-5~128 - 132
C-6~150 - 155
C=O~165 - 170
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][10]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of a compound and can offer insights into its fragmentation pattern, further confirming the structure.[11]

  • Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1. The monoisotopic mass of this compound is approximately 278.85 g/mol .[3]

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can lead to characteristic fragment ions.[12] A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire carboxyl group (COOH, 45 Da).

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[13]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[14]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl group.[15]

  • C=C and C=N Stretches (Aromatic Ring): Several absorptions of medium intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[16]

  • C-Br Stretch: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C, C=N Stretches (Aromatic)1400 - 1600Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, integrating the data from each analytical technique.

Structure_Elucidation_Workflow cluster_purification Purification & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Purification Recrystallization Purity_Check Melting Point Analysis Purification->Purity_Check NMR NMR Spectroscopy (¹H & ¹³C) Purity_Check->NMR MS Mass Spectrometry (HRMS & MS/MS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR NMR_Data Connectivity & C-H Framework NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Confirmed Structure: This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic approach, combining purification techniques with a suite of spectroscopic methods. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity, purity, and precise molecular structure of this important synthetic intermediate. The protocols and expected data presented in this guide provide a robust framework for achieving this critical analytical objective, ensuring the integrity of subsequent research and development activities.

References

A Comprehensive Technical Guide to the Synthesis of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromonicotinic acid (CAS No: 1269291-41-9) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core with bromine atoms at the C2 and C4 positions and a carboxylic acid at C3, provides three distinct points for synthetic modification. This trifunctional arrangement makes it a valuable building block for constructing complex molecular architectures and developing novel bioactive agents. However, the inherent electron-deficient nature of the pyridine ring and the challenge of achieving precise regiocontrol for tri-substitution make its synthesis a non-trivial endeavor. This guide provides an in-depth exploration of viable synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process optimization insights for researchers and drug development professionals.

Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is fundamentally a challenge of regiochemistry. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, making direct halogenation difficult and often requiring harsh conditions that can lead to mixtures of products.[1][2] Therefore, a successful strategy for synthesizing this compound must rely on more robust and selective methods. Two primary retrosynthetic pathways emerge as the most logical and chemically sound approaches.

Retrosynthetic Pathway A disconnects the carboxylic acid group, pointing to a 2,4-dibromopyridine intermediate. This intermediate can be further traced back to the more readily available 2,4-dihydroxypyridine. This strategy hinges on the ability to reliably install the C3 carboxylic acid group onto a pre-halogenated pyridine core.

Retrosynthetic Pathway B involves the transformation of functional groups already on the ring. Specifically, it considers the conversion of amino groups into bromo groups via the Sandmeyer reaction. This classic transformation is exceptionally reliable for introducing halogens onto aromatic rings where direct halogenation is not feasible.[3][4][5] This pathway's success depends on the accessibility of a suitable di-amino or amino-halo nicotinic acid precursor.

This guide will detail the experimental realization of both strategies, with a primary focus on Pathway A due to the more predictable nature of its key steps based on available literature.

Chapter 2: Primary Synthesis Route: Carboxylation of 2,4-Dibromopyridine

This approach is a robust, two-stage process that first constructs the 2,4-dibromopyridine core and then introduces the C3 carboxylic acid functionality.

Part A: Synthesis of 2,4-Dibromopyridine Intermediate

The most direct precursor for this stage is 2,4-dihydroxypyridine. The conversion of the hydroxyl groups to bromides is effectively achieved by treatment with phosphorus oxybromide (POBr₃).

Causality & Mechanism: Pyridin-2-ones and -4-ones (the tautomeric forms of hydroxypyridines) are poor substrates for direct nucleophilic substitution. Phosphorus oxybromide acts as a powerful halogenating and dehydrating agent. The reaction proceeds via the formation of phosphate esters at the oxygen atoms, which are excellent leaving groups. Subsequent nucleophilic attack by bromide ions (generated from POBr₃) at the C2 and C4 positions displaces the phosphate esters, yielding the desired 2,4-dibromopyridine.[6]

Experimental Protocol: Synthesis of 2,4-Dibromopyridine (1) [6]
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Dihydroxypyridine111.102.7 g24.3 mmol
Phosphorus Oxybromide (POBr₃)286.6923 g80.2 mmol
Deionized Water18.02~200 mL-
Sodium Carbonate (Na₂CO₃)105.99As needed-
Dichloromethane (CH₂Cl₂)84.93~150 mL-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (23 g, 80.22 mmol).

  • Heating: Heat the reaction mixture to 125 °C in an oil bath and maintain vigorous stirring for 4.5 hours. The mixture will become a dark, viscous liquid.

  • Quenching (Caution!): Cool the reaction flask to room temperature (25 °C). In a separate beaker, prepare ~200 mL of an ice-water slurry. Very carefully and slowly, pour the reaction mixture onto the ice water with stirring. This is a highly exothermic reaction.

  • Neutralization: Slowly add solid sodium carbonate to the aqueous mixture until the pH is neutral (~7-8). Ensure all effervescence has ceased.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by flash column chromatography (silica gel, 40:60 CH₂Cl₂/hexane) to yield 2,4-dibromopyridine as a white solid.[6]

Part B: Regioselective Carboxylation of 2,4-Dibromopyridine

With the 2,4-dibromopyridine intermediate in hand, the final step is the introduction of a carboxylic acid group at the C3 position. This is achieved via a metal-halogen exchange followed by quenching with carbon dioxide.

Causality & Mechanism: Directing a functionalization to the C3 position of a 2,4-dihalopyridine is challenging. The C2 position is generally the most acidic and kinetically favored site for deprotonation or metal-halogen exchange. However, under specific conditions (low temperature, appropriate lithium base), it is possible to achieve metalation at C3, or more commonly, to initiate a "halogen dance" (base-induced isomerization of the organometallic intermediate) to the thermodynamically more stable 3-lithiated species before carboxylation. The lithiated intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of CO₂ (dry ice), and subsequent acidic workup protonates the carboxylate to yield the final product.

Experimental Protocol: Synthesis of this compound (2)
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Dibromopyridine (1)236.892.37 g10.0 mmol
Tetrahydrofuran (THF), anhydrous72.1150 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.064.4 mL11.0 mmol
Carbon Dioxide (CO₂), solid (dry ice)44.01~20 g-
Hydrochloric Acid (HCl), 1 M36.46As needed-
Diethyl Ether (Et₂O)74.12~100 mL-

Step-by-Step Methodology:

  • Reaction Setup: Add 2,4-dibromopyridine (2.37 g, 10.0 mmol) to a flame-dried 250 mL three-neck flask under an inert atmosphere (Argon or Nitrogen). Add 50 mL of anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Crush ~20 g of dry ice into a fine powder and quickly add it to the reaction mixture in one portion. The reaction will warm and may bubble. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Workup: Quench the reaction by carefully adding 20 mL of deionized water. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Carboxylation A0 2,4-Dihydroxypyridine A1 Reaction with POBr₃ 125 °C, 4.5h A0->A1 Step 1 A2 2,4-Dibromopyridine (1) A1->A2 Step 2 B0 2,4-Dibromopyridine (1) A2->B0 Purified Intermediate B1 1. n-BuLi, THF, -78 °C 2. CO₂ (solid) B0->B1 Step 3 B2 This compound (2) B1->B2 Step 4

Caption: Workflow for the synthesis of this compound.

Chapter 3: Alternative Route: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful alternative for introducing bromine onto the pyridine ring, converting an amino group into a bromo group via a diazonium salt intermediate.[3][7] This method is particularly useful when direct bromination is not regioselective. The key challenge is the synthesis of a suitable aminonicotinic acid precursor.

Principle & Mechanism: The reaction proceeds in two distinct stages.[4]

  • Diazotization: The aromatic primary amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

  • Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from the resulting Cu(II)Br₂ species to form the final aryl bromide product and regenerate the Cu(I) catalyst.[3][4]

Proposed Strategy

A plausible, albeit multi-step, approach would start from 2-chloronicotinic acid. This could be nitrated at the 4-position, followed by reduction of the nitro group to an amine, yielding 4-amino-2-chloronicotinic acid. This key intermediate could then undergo a Sandmeyer reaction to replace the 4-amino group with bromine. A final halogen exchange or a subsequent Sandmeyer reaction (if starting from a diamine) would be required to install the second bromine atom.

General Protocol: Sandmeyer Bromination Step

This protocol outlines the conversion of a hypothetical 4-aminonicotinic acid derivative to the 4-bromo analog.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Amino-2-chloronicotinic Acid172.571.73 g10.0 mmol
Hydrobromic Acid (HBr), 48%80.9110 mL-
Sodium Nitrite (NaNO₂)69.000.76 g11.0 mmol
Copper(I) Bromide (CuBr)143.451.58 g11.0 mmol
Deionized Water18.02~50 mL-

Step-by-Step Methodology:

  • Diazotization: Suspend the aminonicotinic acid precursor (10.0 mmol) in a solution of 48% HBr (10 mL) in a beaker and cool to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (11.0 mmol in 5 mL H₂O) dropwise with constant stirring. Keep the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (11.0 mmol) in 48% HBr (5 mL) with gentle warming, then cool to 0 °C.

  • Displacement: Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will occur.

  • Reaction Completion & Isolation: After the gas evolution subsides, warm the mixture to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and purify by recrystallization.

Sandmeyer Reaction Mechanism Diagram

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_catalytic_cycle Copper-Catalyzed Displacement Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HBr 0-5 °C CuBr Cu(I)Br ArylRadical Ar• Diazonium->ArylRadical Single Electron Transfer CuBr2 Cu(II)Br₂ CuBr->CuBr2 Oxidation ArylBromide Ar-Br CuBr2->ArylBromide ArylRadical->ArylBromide Br• Transfer N2 N₂ gas ArylRadical->N2 ArylBromide->CuBr Regeneration

Caption: Key stages of the Sandmeyer bromination reaction.

Chapter 4: Comparative Analysis & Process Optimization

ParameterRoute 1: CarboxylationRoute 2: Sandmeyer Reaction
Starting Material 2,4-Dihydroxypyridine2-Chloronicotinic acid (proposed)
Number of Steps 2 main steps3+ steps (nitration, reduction, Sandmeyer)
Key Challenges Regioselectivity of C3 lithiation; handling of pyrophoric n-BuLi.Synthesis of the aminonicotinic precursor; handling of unstable diazonium salts.
Reagent Hazards Phosphorus oxybromide (corrosive), n-Butyllithium (pyrophoric).Strong acids, potentially explosive diazonium salts (if isolated).
Scalability Moderate. Low-temperature reactions can be difficult to scale.Good. Sandmeyer reactions are well-established in industrial processes.
Overall Yield Potentially moderate to good, but highly dependent on the success of the carboxylation step.Likely lower overall yield due to the increased number of steps.
Troubleshooting & Optimization
  • For the Carboxylation Route: If low yields of the desired C3 acid are obtained, with C2 carboxylation being a major byproduct, a directed metalation strategy could be explored. Introducing a directing group at the C3 position of a precursor, performing the halogenations, and then unmasking the carboxylic acid is a potential, albeit longer, alternative.

  • For the Sandmeyer Route: The stability of the diazonium salt is paramount. It is crucial to maintain low temperatures (0-5 °C) throughout the diazotization and addition steps to prevent premature decomposition, which can lead to side products (e.g., phenols) and reduced yields.

Chapter 5: Quality Control & Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show two signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. Their chemical shifts and coupling constants will be characteristic of the substitution pattern. A broad singlet for the carboxylic acid proton will also be present.

    • ¹³C NMR: Will show six distinct signals: four for the quaternary carbons (C2, C3, C4, and the carboxyl carbon) and two for the protonated carbons (C5, C6).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) will confirm the molecular weight of 280.90 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by measuring the area of the product peak relative to any impurity peaks.

Conclusion

The synthesis of this compound is a challenging but achievable task for the skilled synthetic chemist. The carboxylation of a 2,4-dibromopyridine intermediate stands out as a direct and effective strategy, provided the regioselectivity of the metalation step can be controlled. The Sandmeyer reaction offers a powerful, classic alternative, though it necessitates a more involved synthesis of the required amino-precursor. The choice between these routes will depend on the researcher's access to starting materials, tolerance for multi-step sequences, and expertise in handling highly reactive organometallic or diazonium intermediates. Both pathways offer valuable insights into the strategic functionalization of electron-deficient heterocyclic systems, a cornerstone of modern medicinal and materials chemistry.

References

Spectroscopic Data for 2,4-Dibromonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromonicotinic acid is a halogenated pyridine carboxylic acid derivative. Its structural features, including the electron-withdrawing bromine atoms and the carboxylic acid group on the pyridine ring, make it a valuable building block in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in drug development and other research areas. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and purity of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental design and data interpretation critical for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 2,4-dibromopyridine-3-carboxylic acid, is presented below. The strategic placement of two bromine atoms and a carboxylic acid group on the pyridine ring gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy

Expertise & Experience: In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the two aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the nitrogen atom in the pyridine ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data: Due to the lack of publicly available experimental data for this compound, the following predictions are based on data from analogous compounds such as other brominated nicotinic acids and dibrominated aromatic systems.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.8Doublet1HH-6
~7.8 - 8.1Doublet1HH-5
>10Broad Singlet1H-COOH

Interpretation:

  • The H-6 proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom.

  • The H-5 proton will be influenced by the adjacent bromine at C-4 and will appear as a doublet due to coupling with H-6.

  • The carboxylic acid proton is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad signal. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient. A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are significantly affected by the attached functional groups. The carbons directly bonded to the bromine atoms (C-2 and C-4) will show characteristic chemical shifts.

Predicted ¹³C NMR Data: The following predictions are based on established chemical shift increments for substituted pyridines and related aromatic compounds.

Predicted Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155C-6
~140 - 145C-2
~135 - 140C-4
~125 - 130C-5
~120 - 125C-3

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected at the most downfield position.

  • The carbons directly attached to the electronegative nitrogen and bromine atoms (C-2, C-4, and C-6 ) will be deshielded and appear at lower field.

  • The remaining carbons of the pyridine ring (C-3 and C-5 ) will be observed at relatively higher field.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A higher concentration is generally required for ¹³C NMR. Weigh approximately 20-50 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid group, C-H, C=C, and C=N stretches of the aromatic pyridine ring, and the C-Br stretches. The broad O-H stretch of the carboxylic acid is a particularly prominent feature.

Predicted IR Absorption Bands: Based on characteristic IR absorption frequencies for carboxylic acids and aromatic compounds.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium to StrongC=C and C=N stretches (Aromatic Ring)
~1200-1300MediumC-O stretch (Carboxylic Acid)
~900MediumO-H bend (out-of-plane)
600-800Medium to StrongC-Br stretch

Interpretation:

  • A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

  • The absorptions in the 1470-1600 cm⁻¹ region are typical for the skeletal vibrations of the aromatic pyridine ring.

  • The presence of C-Br stretches in the fingerprint region (below 1000 cm⁻¹) confirms the bromination of the molecule.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two bromine atoms is a key feature that will be readily apparent in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio). This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion.

Predicted Mass Spectrometry Data: Based on the isotopic abundances of the constituent elements and predicted fragmentation patterns. Predicted m/z values are also available from databases like PubChem.[2]

m/zRelative AbundanceAssignment
278.85~50%[M]⁺ (with two ⁷⁹Br)
280.85~100%[M]⁺ (with one ⁷⁹Br and one ⁸¹Br)
282.85~50%[M]⁺ (with two ⁸¹Br)
234.85/236.85/238.85Variable[M-CO₂]⁺
199.9/201.9/203.9Variable[M-CO₂H-Br]⁺

Interpretation:

  • The molecular ion peak cluster at m/z ~279, 281, and 283 with a characteristic 1:2:1 intensity ratio is the most definitive evidence for the presence of two bromine atoms in the molecule.

  • A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (CO₂) , which would result in a fragment ion cluster around m/z 235, 237, and 239.

  • Further fragmentation could involve the loss of a bromine atom from the dibromopyridine fragment.

G M [M]⁺ m/z ~279, 281, 283 M_CO2 [M-CO₂]⁺ m/z ~235, 237, 239 M->M_CO2 - CO₂ M_COOH [M-COOH]⁺ m/z ~234, 236, 238 M->M_COOH - COOH M_Br [M-Br]⁺ M_COOH->M_Br - Br G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Data Integration & Confirmation start Sample of this compound ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms integrate Integrate All Spectroscopic Data ir->integrate ms->integrate nmr_h ¹H NMR nmr_c ¹³C NMR nmr_h->nmr_c nmr_c->integrate confirm Confirm Structure and Purity integrate->confirm

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromonicotinic acid. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is invaluable for researchers in synthetic chemistry and drug development. This document will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a robust framework for spectral interpretation.

Introduction to this compound and the Role of NMR

This compound is a substituted pyridine derivative with the molecular formula C₆H₃Br₂NO₂. Its structure, featuring a pyridine ring bearing two bromine atoms and a carboxylic acid group, presents a unique electronic environment that is reflected in its NMR spectra. NMR spectroscopy is an indispensable analytical technique for confirming the identity and purity of such compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms within the molecule.

The interpretation of NMR spectra for substituted pyridines can be challenging due to the similar electronic environments of the ring protons, often leading to overlapping signals in the aromatic region (typically 7.0-9.0 ppm)[1]. However, by understanding the influence of each substituent on the electron density of the pyridine ring, we can predict and interpret the resulting spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The positions and splitting patterns of these signals are dictated by the electronic effects of the bromine and carboxylic acid substituents.

Substituent Effects:

  • Bromine atoms: As electronegative halogens, the bromine atoms at positions 2 and 4 will withdraw electron density from the pyridine ring through the inductive effect. This deshielding effect will cause the nearby protons to resonate at a higher chemical shift (downfield).

  • Carboxylic acid group: The carboxylic acid group at position 3 is an electron-withdrawing group, which will also deshield the ring protons. The extent of this effect can be influenced by the solvent and the protonation state of the carboxylic acid and the pyridine nitrogen.

  • Nitrogen atom: The nitrogen atom in the pyridine ring is electronegative and deshields the adjacent protons, particularly the proton at the C-6 position.

Predicted Signals and Splitting:

Based on these principles, we can predict the following for the ¹H NMR spectrum:

  • H-5: This proton is situated between a bromine atom (at C-4) and the nitrogen atom (at N-1). It is expected to be the most deshielded proton and will likely appear as a doublet due to coupling with H-6.

  • H-6: This proton is adjacent to the nitrogen atom and is coupled to H-5. It is also expected to be significantly deshielded and will appear as a doublet.

The coupling constant (J-value) between H-5 and H-6 is expected to be a typical meta-coupling in a pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.0 - 8.5Doublet (d)~2-3
H-68.5 - 9.0Doublet (d)~2-3
COOH10.0 - 13.0Broad Singlet (br s)-

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see six distinct signals, one for each of the six carbon atoms in this compound.

Substituent Effects on ¹³C Chemical Shifts:

  • Carbons bearing bromine (C-2 and C-4): The direct attachment of electronegative bromine atoms will cause a significant downfield shift for these carbons. However, the "heavy atom effect" of bromine can sometimes lead to broader signals.

  • Carboxylic acid carbon (C=O): The carbonyl carbon of the carboxylic acid group will resonate at a very high chemical shift, typically in the range of 160-185 ppm[2].

  • Carbons of the pyridine ring (C-3, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined electronic effects of the nitrogen atom and the substituents. The nitrogen atom generally causes an upfield shift for the adjacent carbons (C-2 and C-6) and a downfield shift for the gamma carbon (C-4) in pyridine itself. However, in this substituted molecule, the strong electron-withdrawing effects of the bromines and the carboxylic acid group will dominate.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3125 - 130
C-4135 - 140
C-5130 - 135
C-6150 - 155
C=O165 - 170

Note: These are estimated chemical shifts. For definitive assignment, 2D NMR experiments such as HSQC and HMBC are recommended.[1]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the exchangeable COOH proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by observing the FID and optimizing the linewidth of a prominent solvent or reference signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass the expected range of proton signals (e.g., 0-15 ppm).

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify directly attached ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.[1]

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq ¹H NMR Acquisition lock_shim->h1_acq c13_acq ¹³C NMR Acquisition lock_shim->c13_acq nmr_2d 2D NMR (COSY, HSQC, HMBC) h1_acq->nmr_2d c13_acq->nmr_2d processing Fourier Transform, Phasing, Baseline Correction nmr_2d->processing referencing Referencing processing->referencing interpretation Spectral Interpretation & Structure Elucidation referencing->interpretation

Caption: Workflow for NMR Analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct patterns that can be rationalized by the electronic effects of the substituents on the pyridine ring. This guide provides a comprehensive framework for the prediction and interpretation of these spectra, along with a detailed experimental protocol for their acquisition. For unequivocal structural confirmation, especially in the context of drug development and regulatory submissions, the use of two-dimensional NMR techniques is strongly advised.

References

An In-depth Technical Guide to the Regioselective Reactivity of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two bromine substituents, which allows for sequential, site-selective functionalization. This guide provides a comprehensive analysis of the electronic factors governing this reactivity and offers practical insights into leveraging this selectivity in common synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles, researchers can strategically design synthetic routes to complex molecular targets.

Molecular Profile of this compound

The synthetic potential of this compound is rooted in its distinct electronic architecture. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions.[1][2] This effect is amplified by the presence of three electron-withdrawing groups: the ring nitrogen, the carboxylic acid at C3, and the two bromine atoms at C2 and C4.

Key Structural Features Influencing Reactivity:

  • Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom significantly lowers the electron density of the aromatic ring, particularly at the α (C2, C6) and γ (C4) positions. This makes these positions highly susceptible to nucleophilic attack.[2][3][4]

  • Carboxylic Acid Group (C3): This group is strongly electron-withdrawing through both inductive and resonance effects, further activating the ring towards nucleophilic attack. Its position at C3 influences the relative reactivity of the adjacent C2 and C4 positions.

  • Bromine Atoms (C2 and C4): These halogens serve as excellent leaving groups in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Their positions are electronically activated by the ring nitrogen.

Caption: Electronic activation of C2 and C4 positions.

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's chemistry is the pronounced difference in reactivity between the C2 and C4 bromine atoms, particularly in SNAr reactions.

Mechanistic Basis for Selectivity

SNAr reactions proceed via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the primary determinant of the reaction rate. Nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[2][3][4]

  • Attack at C4 (Para to N): The intermediate is stabilized by a resonance structure where the negative charge resides on the ring nitrogen, a highly favorable contributor.

  • Attack at C2 (Ortho to N): Similar to C4, the intermediate is stabilized by placing the negative charge on the nitrogen atom.

  • Attack at C3 (Meta to N): It is not possible to draw a resonance structure that places the negative charge on the nitrogen atom. Consequently, this pathway is significantly less stable and generally not observed.[2]

Between the C2 and C4 positions, the C4 position is generally more reactive towards nucleophilic substitution. This is attributed to a combination of steric and electronic factors. The C2 position is sterically hindered by both the adjacent ring nitrogen and the C3-carboxylic acid group, impeding the approach of the nucleophile.

G cluster_0 SNAr Pathway: C4 vs C2 Reactivity cluster_1 Attack at C4 (Favored) cluster_2 Attack at C2 (Disfavored) A This compound + Nu⁻ B Nucleophile attacks C4 A->B Lower Ea F Nucleophile attacks C2 A->F Higher Ea C Meisenheimer Intermediate (Negative charge on N) B->C D Loss of Br⁻ C->D E 4-Substituted Product D->E G Steric Hindrance (from COOH & N) F->G H Higher Energy Intermediate F->H

Caption: General workflow for selective SNAr reactions.

Regioselective SNAr Reactions

This inherent reactivity difference allows for the selective substitution of the C4-bromine with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) while leaving the C2-bromine intact. This provides a powerful strategy for building molecular complexity in a controlled manner.

PositionNucleophileTypical ConditionsOutcome
C4 Primary/Secondary AminesBase (e.g., K₂CO₃, DIPEA), Polar aprotic solvent (e.g., DMSO, DMF), 80-120 °CSelective formation of 2-bromo-4-aminonicotinic acid
C4 Alkoxides (e.g., NaOMe)Corresponding alcohol (e.g., MeOH), Room temp to refluxSelective formation of 2-bromo-4-alkoxynicotinic acid
C4 Thiols (e.g., R-SH)Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)Selective formation of 2-bromo-4-(thioether)nicotinic acid
C2 VariousHarsher conditions (higher temp, stronger base/nucleophile) after C4 is substitutedSubstitution at C2

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant.[6][7]

The Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with a boronic acid or ester to form a C-C bond.[7][8] Similar to SNAr, selective coupling at the C4 position of this compound is often achievable under carefully controlled conditions. The selectivity arises from the faster rate of oxidative addition of the palladium(0) catalyst to the C4-Br bond compared to the more sterically hindered C2-Br bond.

Suzuki_Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition pd2_trans R¹-Pd(II)L₂-OR'' pd2->pd2_trans Metathesis pd2_couple R¹-Pd(II)L₂-R² pd2_trans->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R¹-R² (Product) pd2_couple->product r1x R¹-X (Aryl Halide) r1x->pd2 boronic R²-B(OR')₂ (Boronic Acid) boronic->pd2_couple base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[6][9] This method is exceptionally versatile and often preferred over SNAr for its broader substrate scope and milder conditions.[9] The selectivity for the C4-position follows the same principle as the Suzuki coupling: preferential oxidative addition at the less hindered and electronically favorable C4 site.

Experimental Protocols

The following protocols are illustrative examples designed to be self-validating by explaining the rationale for key steps.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (3.0 eq.).

    • Rationale: Using dry glassware is crucial to prevent deactivation of the catalyst. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[10]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: The Pd(0) active catalyst is oxygen-sensitive and can be oxidized, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. The water is essential for dissolving the base and facilitating the catalytic cycle.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring mixture under a positive pressure of inert gas.

    • Rationale: The catalyst is added last to the inerted mixture to maximize its lifetime and activity.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4. The carboxylic acid product will precipitate.

    • Rationale: Acidification protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography may be necessary for higher purity.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol details the selective amination at the C4-position.

Materials:

  • 2-Bromo-4-substituted nicotinic acid (from a previous step, or starting with this compound if selectivity is high)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq.) to a dry reaction vessel.

    • Rationale: NaOtBu is a strong, air-sensitive base required for the deprotonation of the amine in the catalytic cycle.[6]

  • Catalyst Pre-formation (Optional but Recommended): In the same vessel, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.05 eq.) and the anhydrous solvent. Stir for 10-15 minutes.

    • Rationale: Pre-forming the active Pd(0)-ligand complex can lead to more consistent and efficient reactions.

  • Reagent Addition: Add the this compound (1.0 eq.) followed by the amine (1.2 eq.).

  • Reaction: Seal the vessel and heat to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Rationale: The quench neutralizes the strong base.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Summary of Reactivity and Synthetic Strategy

The predictable, regioselective reactivity of this compound makes it a powerful synthetic intermediate. The general strategy involves:

  • Functionalize C4: Utilize the higher reactivity of the C4-bromine via SNAr or palladium-catalyzed cross-coupling under relatively mild conditions.

  • Functionalize C2: Employ more forcing conditions or a different cross-coupling reaction to substitute the less reactive C2-bromine on the 4-substituted intermediate.

  • Modify COOH: The carboxylic acid can be converted into esters, amides, or other functional groups at any stage of the synthesis, adding another layer of synthetic versatility.

By following this hierarchical approach, chemists can efficiently construct complex, highly substituted pyridine scaffolds for applications ranging from pharmaceuticals to advanced materials.

References

The Untapped Therapeutic Potential of 2,4-Dibromonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 2,4-Dibromonicotinic acid derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel chemical scaffolds for therapeutic intervention. By synthesizing data from related nicotinic acid analogs and the established principles of medicinal chemistry, this document outlines the rationale and potential pathways for developing potent drug candidates from this under-explored molecular framework.

Introduction: Nicotinic Acid - A Privileged Scaffold in Medicinal Chemistry

Nicotinic acid, or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a crucial role in cellular metabolism. Beyond its nutritional significance, its heterocyclic structure has served as a "privileged scaffold" in drug discovery. The pyridine ring is a versatile bioisostere for phenyl groups and other aromatic systems, offering advantages in solubility and metabolic stability. Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ease of functionalization at various positions on the pyridine ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for generating diverse chemical libraries.

The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound. Bromine's unique properties—its size, electronegativity, and lipophilicity—can improve membrane permeability, enhance binding affinity to target proteins through halogen bonding, and alter metabolic pathways, often leading to increased potency and a more favorable pharmacokinetic profile.[2] The strategic placement of two bromine atoms on the nicotinic acid core at the 2 and 4 positions creates a unique electronic and steric environment, suggesting that this compound is a promising, yet largely unexplored, platform for the development of novel therapeutics.

Potential Therapeutic Applications

Based on the extensive research into substituted nicotinic acid analogs, derivatives of the 2,4-dibromo scaffold are hypothesized to possess significant potential across several key therapeutic areas.

Antimicrobial Activity

Nicotinic acid derivatives have shown considerable promise as antimicrobial agents, active against a range of pathogenic bacteria and fungi.[3] The development of novel antimicrobial agents is a global health priority due to the rise of multidrug-resistant (MDR) strains.[4]

Mechanistic Insights & Rationale: Many nicotinic acid derivatives, such as acylhydrazones and 1,3,4-oxadiazoles, exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[5] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated very low Minimum Inhibitory Concentrations (MIC), with values as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] The antimicrobial effect is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of lipophilic bromo-substituents on the nicotinic acid ring is expected to enhance the compound's ability to penetrate the bacterial cell membrane, potentially leading to increased potency against both Gram-positive and Gram-negative pathogens.

Table 1: Antimicrobial Activity of Representative Nicotinic Acid Derivatives [5]

Compound TypeDerivative SubstituentTarget OrganismMIC (µg/mL)
Acylhydrazone5-nitrofuranStaphylococcus epidermidis ATCC 122281.95
Acylhydrazone5-nitrofuranStaphylococcus aureus ATCC 43300 (MRSA)7.81
1,3,4-Oxadiazoline5-nitrofuranBacillus subtilis ATCC 66337.81
1,3,4-Oxadiazoline5-nitrofuranStaphylococcus aureus ATCC 43300 (MRSA)15.62
Anticancer Activity

The search for novel anticancer agents remains a cornerstone of pharmaceutical research. Nitrogen-containing heterocyclic compounds, including nicotinic acid derivatives, have gained significant attention for their potential as antineoplastic agents.[6]

Mechanistic Insights & Rationale: Derivatives such as nicotinamides have been synthesized and screened against various human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast, showing considerable in vitro antitumor properties.[7] The mechanisms of action are diverse, but often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation. For example, brominated chalcone derivatives have been shown to induce apoptosis in gastric cancer cells by generating reactive oxygen species (ROS) and up-regulating death receptors like DR4 and DR5.[2] The strong electron-withdrawing nature of two bromine atoms on the nicotinic acid scaffold could enhance interactions with biological targets and promote ROS generation, suggesting a strong potential for potent anticancer activity.

Table 2: Cytotoxic Activity of a Brominated Chalcone Derivative (H72) in Gastric Cancer Cell Lines [2]

Cell LineCancer TypeIC₅₀ (µM)
MGC803Gastric Cancer3.57
HGC27Gastric Cancer4.82
SGC7901Gastric Cancer5.61
GES-1Non-malignant Gastric Epithelial> 10
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including asthma, arthritis, and cardiovascular disease.[8] Nicotinic acid and its derivatives have been investigated for their anti-inflammatory effects.

Mechanistic Insights & Rationale: The anti-inflammatory actions of nicotinic acid analogs can be mediated through various pathways. For instance, ASM-024, a nicotinic receptor ligand, has demonstrated both bronchodilatory and anti-inflammatory effects, suggesting its utility in treating asthma.[9] The pharmacological effects of many anti-inflammatory drugs are due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of inflammatory mediators like prostaglandins and leukotrienes.[10][11] A selective COX-2 inhibitor, the pyrazole derivative FR140423, demonstrated potent anti-inflammatory effects that were two- to three-fold more potent than indomethacin, without the common gastrointestinal side effects.[12] The substitution pattern on the this compound core could be optimized to achieve selective inhibition of inflammatory targets like COX-2, offering a potential new class of potent and safer anti-inflammatory drugs.

Experimental Protocols and Workflows

To explore the potential of this compound derivatives, a structured experimental approach is essential. The following section outlines key methodologies for synthesis and biological evaluation.

General Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives. A common and effective strategy involves the activation of the carboxylic acid group, followed by coupling with various nucleophiles (amines, hydrazides, alcohols) to generate amides, hydrazides, and esters.

G start This compound soCl2 SOCl₂ or (COCl)₂ start->soCl2 Activation acyl_chloride 2,4-Dibromonicotinoyl chloride (Activated Intermediate) soCl2->acyl_chloride amine R₁R₂NH acyl_chloride->amine Coupling hydrazide_reagent NH₂NH₂ acyl_chloride->hydrazide_reagent Coupling alcohol R₃OH acyl_chloride->alcohol Coupling amide Amide Derivatives amine->amide hydrazide Hydrazide Derivative hydrazide_reagent->hydrazide ester Ester Derivatives alcohol->ester

Caption: General workflow for synthesizing derivatives from this compound.

Step-by-Step Protocol for Amide Synthesis:

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acyl chloride intermediate by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,4-dibromonicotinoyl chloride.

  • Coupling: Dissolve the crude acyl chloride in an anhydrous solvent. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the same solvent.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Visual inspection or measurement of optical density (OD) at 600 nm can be used for determination.

In Vitro Anticancer Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MGC803, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture media. Replace the old media with the media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway Derivative 2,4-Dibromo- Nicotinamide Derivative ROS ↑ ROS Generation Derivative->ROS Bcl2 ↓ Bcl-xL / ↓ Bid Derivative->Bcl2 DR ↑ Death Receptor (DR4/DR5) Expression ROS->DR Casp8 Caspase-8 Activation DR->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Mito Mitochondrial Dysfunction Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by a this compound derivative.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is limited in publicly accessible literature, the evidence from related nicotinic acid analogs provides a compelling rationale for their investigation as a new class of therapeutic agents. The strategic incorporation of two bromine atoms onto this privileged scaffold is a promising design strategy to enhance potency and modulate pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound amides, esters, and heterocyclic derivatives. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways responsible for their biological activities. With a structured and scientifically rigorous approach, the exploration of this chemical space holds significant promise for the discovery of novel drug candidates to address unmet needs in infectious diseases, oncology, and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of the Nicotinic Acid Scaffold

The nicotinic acid (vitamin B3) framework is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous pharmaceuticals. The ability to selectively introduce molecular complexity onto this heterocyclic core is of paramount importance for the generation of novel therapeutic agents. The palladium-catalyzed Heck reaction, a cornerstone of modern synthetic chemistry, offers a powerful tool for the vinylation of aryl halides, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]

This document provides a detailed guide to the application of the Heck reaction for the selective functionalization of 2,4-Dibromonicotinic acid. This substrate presents a unique synthetic challenge and opportunity due to the differential reactivity of its two bromine substituents and the presence of a carboxylic acid moiety. Understanding and controlling these factors is key to unlocking the synthetic potential of this versatile building block. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for achieving regioselective vinylation, and discuss critical parameters for successful execution.

Understanding the Reactivity of this compound in the Heck Reaction

The successful application of the Heck reaction to this compound hinges on two key considerations: the regioselectivity of the C-Br bond activation and the influence of the carboxylic acid group.

Regioselectivity: C2 vs. C4 Reactivity

The pyridine ring is an electron-deficient system, and the electronic properties of the positions on the ring are not uniform. In this compound, the bromine atom at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the bromine atom at the C4 position. This is attributed to the greater electrophilicity of the C2 position, which is ortho and para to the ring nitrogen. This inherent electronic preference typically leads to selective functionalization at the C2 position under standard Heck reaction conditions.

Achieving selective reaction at the less reactive C4 position is more challenging and often requires careful tuning of the reaction conditions, particularly the choice of palladium catalyst, ligand, and base. The use of bulky phosphine ligands can sometimes steer the reaction towards the more sterically accessible C4 position.

The Role of the Carboxylic Acid Group

The presence of the carboxylic acid group introduces another layer of complexity. It can potentially:

  • Coordinate to the Palladium Catalyst: The carboxylate group could act as a ligand for the palladium center, influencing its catalytic activity and selectivity.

  • React with the Base: The acidic proton of the carboxylic acid will be deprotonated by the base used in the Heck reaction. This can affect the solubility of the substrate and the overall reaction kinetics.

  • Require Protection: In some cases, the carboxylic acid group may interfere with the catalytic cycle, necessitating its protection as an ester (e.g., methyl or ethyl ester) prior to the Heck reaction, followed by a subsequent deprotection step. However, numerous Heck reactions on substrates bearing carboxylic acids have been reported to proceed without the need for a protecting group.

For the protocols described herein, we will first explore the direct use of this compound, followed by a protocol involving its esterified form, which can offer advantages in terms of solubility and reactivity.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. A simplified, generally accepted mechanism is depicted below:

Heck_Mechanism cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)X(Ln) OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord + Olefin - L AlkeneComplex Ar-Pd(II)X(Ln)(Olefin) Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH2-CH(Ar)-Pd(II)X(Ln) MigIns->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex [HPd(II)X(Ln)] + Product BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim + Base - HBX RedElim->Pd0 l1 Pd(0)Ln: Active Catalyst l2 Ar-Pd(II)X(Ln): Oxidative Addition Product l3 Ar-Pd(II)X(Ln)(Olefin): Olefin Complex l4 R-CH2-CH(Ar)-Pd(II)X(Ln): Alkylpalladium Intermediate l5 [HPd(II)X(Ln)]: Hydridopalladium Complex

Figure 1: Simplified Catalytic Cycle of the Heck Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) species. This is often the rate-determining step.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated product and a hydridopalladium(II) complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, completing the catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Vinylation at the C2 Position of this compound

This protocol is adapted from general procedures for the Heck reaction of electron-deficient aryl bromides and is designed to favor reaction at the more reactive C2 position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Alkene (e.g., n-butyl acrylate, styrene)≥99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Schlenk flask or reaction vial
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Figure 2: Workflow for the C2-selective Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL), triethylamine (2.0 mmol, 2.0 equiv), and the desired alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-vinyl-4-bromonicotinic acid derivative.

Protocol 2: Heck Reaction using Methyl 2,4-Dibromonicotinate for Enhanced Solubility and Reactivity

Esterification of the carboxylic acid can improve solubility in less polar solvents and may prevent potential complications arising from the free acid.

Part A: Esterification of this compound

  • Procedure: To a solution of this compound (1.0 mmol) in methanol (10 mL), add sulfuric acid (0.1 mL) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Workup: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dibromonicotinate, which can be used in the next step without further purification.

Part B: Heck Reaction of Methyl 2,4-Dibromonicotinate

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2,4-dibromonicotinateAs prepared above
Alkene (e.g., styrene)≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
1,3-Bis(diphenylphosphino)propane (dppp)≥98%Commercially Available
Cesium carbonate (Cs₂CO₃)≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried reaction vial, combine methyl 2,4-dibromonicotinate (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), 1,3-bis(diphenylphosphino)propane (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1. The resulting product will be the methyl ester of the vinylated nicotinic acid, which can be hydrolyzed to the free acid if desired.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh palladium source and anhydrous, degassed solvents. Pre-activation of the catalyst may be necessary.
Insufficiently reactive C-Br bondFor the C4 position, higher temperatures and more electron-rich, bulky ligands may be required.
Formation of side products Homocoupling of the alkeneUse a slight excess of the alkene.
Reduction of the C-Br bondEnsure strictly anaerobic conditions.
Poor regioselectivity Inappropriate ligandScreen different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor).
Decarboxylation High reaction temperaturesIf decarboxylation is observed with the free acid, use the esterified substrate (Protocol 2) and milder conditions.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Heck reaction of halo-pyridines, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand P(o-tol)₃, dppp, PPh₃Modulates catalyst activity and selectivity. Bulky ligands can influence regioselectivity.
Base Et₃N, K₂CO₃, Cs₂CO₃Neutralizes the generated HBr. The choice of base can impact reaction rate and yield.
Solvent DMF, Dioxane, TolueneAprotic polar solvents are generally effective.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle, especially for less reactive bromides.
Alkene Electron-deficient alkenes (e.g., acrylates) are generally more reactive.

Conclusion

The Heck reaction provides a robust and versatile method for the synthesis of novel vinyl-substituted nicotinic acid derivatives from this compound. By carefully selecting the reaction conditions, particularly the palladium catalyst, ligand, and base, regioselective functionalization at either the C2 or C4 position can be achieved. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the synthetic utility of this important building block in their drug discovery and development endeavors. Further optimization and screening of reaction parameters are encouraged to achieve the best results for specific substrate combinations.

References

Application Note: Regioselective Sonogashira Coupling of 2,4-Dibromonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Synthetic Chemists

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency.[1] This application note provides a comprehensive guide for researchers on the regioselective Sonogashira coupling of 2,4-dibromonicotinic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science, and their selective functionalization is crucial for developing novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and the strategic considerations necessary to control reactivity at the C4 position over the C2 position. A detailed, field-tested protocol for the mono-alkynylation of a methyl 2,4-dibromonicotinate substrate is provided, along with troubleshooting advice to address common challenges.

Introduction: The Strategic Value of Alkynyl Nicotinic Acids

Nicotinic acid and its derivatives are privileged structures in drug discovery. The introduction of an alkynyl moiety via Sonogashira coupling provides a rigid, linear linker that can be used to probe biological space, construct complex heterocyclic systems, or develop conjugated organic materials.[2][3] The primary challenge when starting with a dihalogenated substrate like this compound is achieving regioselective coupling. The inherent differences in the electronic and steric environments of the C2 and C4 positions on the pyridine ring can be exploited to favor mono-functionalization at a single site, thereby avoiding statistical mixtures and complex purification challenges. This guide focuses on establishing a robust methodology for selective C4-alkynylation.

Mechanistic Rationale and Key Control Parameters

The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper(I).[4] The reaction can also proceed under copper-free conditions, which can be advantageous for avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][6]

The Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[4][7]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the aryl-bromide bond (Ar-Br), forming a Pd(II) intermediate. This step is typically rate-determining.

    • Transmetalation : The copper(I) acetylide transfers its alkynyl group to the palladium center, displacing the bromide.

    • Reductive Elimination : The two organic fragments (aryl and alkynyl) are eliminated from the palladium center, forming the C-C bond of the product and regenerating the active Pd(0) catalyst.

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.[7]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_intermediate Ar-Pd(II)L₂(X) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR') transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 + Ar-C≡CR' product Ar-C≡CR' (Product) cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide + H-C≡CR' + Base cu_acetylide->transmetalation arx Ar-X (2,4-Dibromo Derivative) alkyne H-C≡CR' base Base (e.g., Et₃N)

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Achieving Regioselectivity with this compound

For dihalogenated heterocycles, the site of the initial oxidative addition is dictated by a combination of electronic and steric factors. The general reactivity order for halogens is I > Br > Cl.[4] For two identical halogens, such as in 2,4-dibromopyridine, selectivity is governed by the properties of the C-Br bonds.

  • Electronic Effects : The C4 position of the pyridine ring is more electron-deficient than the C2 position. This makes the C4-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]

  • Steric Hindrance : The C2 position is adjacent to the ring nitrogen, which can present greater steric hindrance to the approach of the bulky palladium catalyst compared to the more accessible C4 position.

Therefore, Sonogashira coupling on 2,4-dibromopyridine derivatives is expected to occur preferentially at the C4 position. This inherent selectivity can be enhanced by judicious choice of catalyst and reaction conditions.

Critical Experimental Considerations
  • Substrate Protection : The carboxylic acid functional group can interfere with the reaction by reacting with the amine base. To ensure higher yields and cleaner reactions, it is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[8]

  • Catalyst System :

    • Palladium Source : Standard palladium(II) precatalysts like PdCl₂(PPh₃)₂ are robust and effective. They are reduced in situ to the active Pd(0) species.[9] Air-stable Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[1]

    • Ligands : Triphenylphosphine (PPh₃) is a standard, effective ligand. More electron-rich and bulky phosphine ligands can sometimes accelerate the oxidative addition step.[1][10]

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It significantly increases the reaction rate and allows for milder conditions (room temperature to moderate heat).[11]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne in the copper cycle.[11]

  • Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are typically used to dissolve the reactants and catalyst.[12]

Experimental Workflow and Protocols

The overall process involves an initial esterification of the starting material, followed by the key regioselective Sonogashira coupling.

Workflow start This compound esterification Step 1: Esterification (e.g., SOCl₂ / MeOH) start->esterification ester_product Methyl 2,4-dibromonicotinate esterification->ester_product coupling Step 2: Sonogashira Coupling (Pd/Cu cat., Alkyne, Base) ester_product->coupling coupled_product Methyl 2-bromo-4-alkynylnicotinate coupling->coupled_product workup Step 3: Aqueous Workup & Extraction coupled_product->workup purification Step 4: Purification (Column Chromatography) workup->purification analysis Step 5: Characterization (NMR, MS, etc.) purification->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis of 2-bromo-4-alkynylnicotinates.

Protocol: Regioselective C4-Alkynylation of Methyl 2,4-Dibromonicotinate

This protocol is a representative example for coupling with phenylacetylene. Amounts should be adjusted for other alkynes.

Materials:

  • Methyl 2,4-dibromonicotinate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 eq, 6 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2,4-dibromonicotinate (e.g., 294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Add triethylamine (0.42 mL, 3.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-bromo-4-(phenylethynyl)nicotinate.

Data Summary and Troubleshooting

The described protocol is adaptable to a range of terminal alkynes. The following table summarizes typical conditions and expected outcomes.

Alkyne PartnerEquivalentsTemperature (°C)Typical Time (h)Expected Yield (%)Notes
Phenylacetylene1.2252-685-95%Standard substrate, generally high yielding.
1-Heptyne1.5404-875-85%Aliphatic alkynes may require slight heating.
Trimethylsilylacetylene1.5253-680-90%The TMS group can be removed post-coupling.[13]
2-Methyl-3-butyn-2-ol1.5506-1270-80%A solid alkyne; may require slightly elevated temperatures.[3]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; insufficient degassing; poor quality solvent/reagents.Use fresh catalyst and high-purity, anhydrous/degassed solvents. Ensure the system is fully inert.
Glaser Homocoupling Presence of oxygen in the reaction vessel.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the procedure.
Formation of Di-alkynylated Product Reaction run for too long or at too high a temperature.Carefully monitor the reaction by TLC/LC-MS and stop it once the mono-coupled product is maximized. Avoid excessive heating.
De-bromination Presence of water or other protic sources.Ensure all reagents and solvents are anhydrous.

Conclusion

The Sonogashira coupling of this compound derivatives provides a powerful and reliable method for synthesizing valuable 4-alkynyl-2-bromonicotinate building blocks. By protecting the carboxylic acid and utilizing standard Pd/Cu catalytic conditions, the reaction proceeds with high regioselectivity at the more reactive C4 position. The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and materials science to access these versatile chemical scaffolds.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Aminonicotinic Acids

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the drug discovery and development pipeline.[1]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a challenging and highly functionalized substrate: 2,4-Dibromonicotinic acid. The presence of two bromine atoms on the pyridine ring, coupled with an acidic carboxylic acid functionality, presents unique challenges in terms of regioselectivity and reaction compatibility. This guide will delve into the mechanistic underpinnings of the reaction, offer strategic guidance on catalyst and reagent selection, and provide a detailed experimental protocol for the selective monoamination of this important building block.

The Challenge: Regioselectivity and Functional Group Compatibility

The Buchwald-Hartwig amination of this compound requires careful consideration of two primary factors:

  • Regioselectivity: The pyridine ring possesses two potential sites for amination, the C2 and C4 positions. Achieving selective amination at a single position is crucial for the synthesis of well-defined products. In dihalopyridines, the C2 position is generally more reactive towards oxidative addition to the palladium(0) catalyst, often leading to preferential amination at this site. This selectivity is influenced by both electronic and steric factors.

  • Functional Group Compatibility: The presence of the carboxylic acid group introduces a significant challenge. The acidic proton can react with the strong bases typically employed in the Buchwald-Hartwig amination, potentially leading to salt formation, altered solubility, and even catalyst inhibition. Therefore, the choice of base is critical to the success of the reaction.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the active Pd(0) catalyst.[3][4]

An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate, which leads to hydrodehalogenation of the starting material. The choice of a suitable ligand is crucial to minimize this and other side reactions.[3]

Strategic Considerations for the Amination of this compound

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. For electron-deficient heteroaromatic substrates like nicotinic acid derivatives, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and help to stabilize the palladium catalyst.

Recommended Catalyst Systems:

Catalyst/Ligand CombinationRationale
Pd(OAc)₂ / XPhosA versatile and commonly used system for a wide range of aminations, including those of heteroaryl halides.[5]
Pd₂(dba)₃ / BrettPhosBrettPhos is particularly effective for the coupling of primary amines and can offer improved reactivity and selectivity.[3]
G3 or G4 Buchwald PrecatalystsThese are air- and moisture-stable precatalysts that offer convenience and high reactivity.
The Critical Role of the Base

As mentioned, the carboxylic acid functionality necessitates a careful selection of the base. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can deprotonate the carboxylic acid, which may be advantageous for solubility but could also lead to complications. The use of lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to provide tolerance for protic functional groups, including carboxylic acids.[3] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive aryl bromides.

Base Selection Guide:

BaseStrengthConsiderations
LiHMDSStrongOften provides good tolerance for acidic protons.
Cs₂CO₃ModerateA milder option that can be effective, especially at elevated temperatures.
K₃PO₄ModerateAnother viable alternative to strong alkoxide bases.
NaOt-BuStrongMay require careful optimization due to interaction with the carboxylic acid.

Experimental Protocol: Regioselective Monoamination of this compound

This protocol describes a general procedure for the selective monoamination of this compound at the C2 position. Optimization may be required for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add LiHMDS (2.5 equiv) to the reaction vessel. Then, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the this compound).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific amine and should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-amino-4-bromonicotinic acid.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: This compound Amine prep2 Add Catalyst System: Pd(OAc)₂ + XPhos prep1->prep2 prep3 Add Base & Solvent: LiHMDS in Toluene prep2->prep3 reaction Heat under Inert Atmosphere (80-110 °C) prep3->reaction workup1 Quench with aq. NH₄Cl reaction->workup1 workup2 Aqueous Extraction workup1->workup2 purification Column Chromatography workup2->purification product product purification->product Isolated Product: 2-Amino-4-bromonicotinic acid

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Formation of Di-aminated Product: To favor mono-amination, use a slight excess of the amine (1.1-1.2 equivalents). If di-substitution is still a problem, lowering the reaction temperature or using a less reactive catalyst system might be beneficial.

  • Hydrodehalogenation: The formation of de-brominated byproducts can be minimized by using bulky, electron-rich ligands like XPhos or BrettPhos, which favor reductive elimination over β-hydride elimination.

  • Protection of the Carboxylic Acid: If direct amination proves challenging, esterification of the carboxylic acid prior to the Buchwald-Hartwig reaction is a viable alternative. The ester can be subsequently hydrolyzed to yield the desired aminonicotinic acid.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable aminopyridine building blocks. By carefully selecting the catalyst system, particularly the base, and optimizing the reaction conditions, researchers can achieve high yields and excellent regioselectivity. This guide provides a solid foundation for successfully navigating the challenges associated with this transformation, enabling the efficient synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 2,4-Dibromonicotinic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyridine Scaffold

2,4-Dibromonicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its pyridine core, adorned with two bromine atoms and a carboxylic acid, presents multiple reaction sites for strategic chemical modifications. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen, allows for regioselective functionalization. This unique structural feature makes this compound an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use.

PropertyValueSource
CAS Number 1269291-41-9[3]
Molecular Formula C₆H₃Br₂NO₂
Molecular Weight 280.90 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols. Limited solubility in nonpolar solvents.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C4 positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a key consideration in synthetic design. Generally, the bromine at the C4 position is more reactive towards oxidative addition to a Pd(0) complex than the bromine at the C2 position, a phenomenon that can be exploited for sequential functionalization.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.[6][7] This reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[7][8]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[10]

Experimental Protocol: Regioselective Mon-Arylation of this compound

This protocol describes the selective Suzuki-Miyaura coupling at the more reactive C4 position of this compound.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 v/v)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford the 2-bromo-4-arylnicotinic acid.

Workflow for Sequential Suzuki-Miyaura Coupling:

G A This compound B Step 1: Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) A->B Regioselective at C4 C 2-Bromo-4-arylnicotinic Acid B->C D Step 2: Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) C->D E 2,4-Diarylnicotinic Acid D->E

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11][12] This transformation is instrumental in the synthesis of conjugated systems and has found widespread application in materials science and medicinal chemistry.[13]

Mechanistic Considerations: The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts.[13]

Experimental Protocol: Synthesis of a 4-Alkynyl-2-bromonicotinic Acid Derivative

This protocol outlines the Sonogashira coupling at the C4 position of a this compound ester. Esterification of the carboxylic acid is often beneficial to improve solubility and prevent side reactions.

  • Reagents and Materials:

    • Methyl 2,4-dibromonicotinate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous THF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add methyl 2,4-dibromonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and degassed triethylamine via syringe.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the methyl 4-alkynyl-2-bromonicotinate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] This reaction has become a cornerstone in medicinal chemistry for the synthesis of anilines and their derivatives, which are common substructures in many pharmaceutical agents.[16][17]

Mechanistic Insights: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[16][18] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity.[9][19]

Experimental Protocol: Synthesis of a 4-Amino-2-bromonicotinic Acid Derivative

This protocol describes the Buchwald-Hartwig amination at the C4 position of a this compound ester.

  • Reagents and Materials:

    • Methyl 2,4-dibromonicotinate (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.

    • Add methyl 2,4-dibromonicotinate and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the methyl 4-amino-2-bromonicotinate derivative.

Logical Flow of Selective Functionalization:

G cluster_C4 C4 Position Functionalization (More Reactive) cluster_C2 C2 Position Functionalization start This compound suzuki_c4 Suzuki Coupling (Ar-B(OH)₂) start->suzuki_c4 sonogashira_c4 Sonogashira Coupling (R-C≡CH) start->sonogashira_c4 buchwald_c4 Buchwald-Hartwig (R₂NH) start->buchwald_c4 intermediate1 2-Bromo-4-Aryl-nicotinic Acid suzuki_c4->intermediate1 intermediate2 2-Bromo-4-Alkynyl-nicotinic Acid sonogashira_c4->intermediate2 intermediate3 2-Bromo-4-Amino-nicotinic Acid buchwald_c4->intermediate3 suzuki_c2 Suzuki Coupling (Ar'-B(OH)₂) final_product Disubstituted Nicotinic Acid Derivatives suzuki_c2->final_product sonogashira_c2 Sonogashira Coupling (R'-C≡CH) sonogashira_c2->final_product buchwald_c2 Buchwald-Hartwig (R'₂NH) buchwald_c2->final_product intermediate1->suzuki_c2 intermediate1->sonogashira_c2 intermediate1->buchwald_c2

Caption: Synthetic pathways for disubstituted nicotinic acids from this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of highly substituted pyridine derivatives. The regioselective nature of its functionalization through modern cross-coupling methodologies provides a reliable platform for the construction of diverse molecular architectures. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable building block in their drug discovery and materials science endeavors. The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling the creation of even more complex and functional molecules.

References

The Strategic Utility of 2,4-Dibromonicotinic Acid in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Dihalogenated Heterocycles in Medicinal Chemistry

In the intricate world of drug discovery and development, the selection of appropriate molecular building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). Among the myriad of available synthons, halogenated heterocyclic compounds have emerged as particularly valuable starting materials. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the unique potential of 2,4-dibromonicotinic acid as a strategic building block for the synthesis of APIs, with a particular emphasis on its application in the development of kinase inhibitors.

The presence of two bromine atoms at the 2- and 4-positions of the nicotinic acid scaffold, along with a carboxylic acid at the 3-position, provides three distinct points for chemical modification. This trifecta of reactive sites allows for a programmed and regioselective functionalization, making this compound an ideal starting point for the creation of diverse chemical libraries and the targeted synthesis of complex drug candidates. The differential reactivity of the bromine atoms, often influenced by the electronic nature of the pyridine ring and the directing effects of the carboxylic acid group, can be exploited to achieve selective transformations.

Core Applications in API Synthesis: A Gateway to Kinase Inhibitors

While direct incorporation of this compound into a marketed drug is not extensively documented, its structural motifs are highly relevant to the synthesis of numerous kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature a substituted pyridine or pyrimidine core. The strategic derivatization of a scaffold like this compound allows for the precise installation of pharmacophoric elements necessary for potent and selective kinase inhibition.

For instance, the general structure of many kinase inhibitors involves a central heterocyclic core with various aryl and amino substituents. The two bromine atoms on this compound are prime candidates for introducing these groups through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

Synthetic Strategies and Key Transformations

The true power of this compound as a building block is realized through its sequential and regioselective functionalization. The following sections outline key palladium-catalyzed cross-coupling reactions that are instrumental in transforming this simple starting material into complex, drug-like molecules.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] In the context of this compound, this reaction is ideal for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Suzuki_Coupling

Causality Behind Experimental Choices: The regioselectivity of the Suzuki coupling on dihalogenated pyridines can often be controlled. The bromine at the 4-position is generally more reactive towards palladium-catalyzed couplings than the bromine at the 2-position due to electronic effects. This allows for the selective introduction of an aryl group at the 4-position while leaving the 2-position available for subsequent functionalization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is invaluable for installing alkynyl linkers, which can be further elaborated or may themselves be part of the final pharmacophore.

Sonogashira_Coupling

Trustworthiness of the Protocol: The Sonogashira reaction is a highly reliable and well-understood transformation.[6][7] Copper-free variations of this reaction have also been developed to circumvent the formation of alkyne homocoupling byproducts, further enhancing the robustness of this method.[1]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is crucial for introducing amino groups, which are key components of many kinase inhibitors, often involved in hydrogen bonding interactions with the target protein.

Buchwald_Hartwig_Amination

Expertise and Experience in Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[10] Bulky, electron-rich ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step. The choice of base is also critical and must be compatible with the functional groups present in the substrates.

Experimental Protocols

The following are generalized protocols that can be adapted for the specific functionalization of this compound and its derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
StepProcedure
1 To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).
2 Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
3 Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
4 Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).
5 Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
6 Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling
StepProcedure
1 In a dry Schlenk flask under an inert atmosphere, dissolve this compound or its ester (1.0 equiv.) in a suitable solvent such as DMF or THF.
2 Add the terminal alkyne (1.1-1.5 equiv.).
3 Add an amine base, such as triethylamine (2-3 equiv.).
4 Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%).
5 Add the copper(I) co-catalyst, such as copper(I) iodide (2-10 mol%).
6 Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
7 Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.
8 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
9 Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
StepProcedure
1 To a flame-dried Schlenk flask, add the 2-bromo-4-aryl-nicotinic acid derivative (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 equiv.).
2 Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
3 Evacuate and backfill the flask with an inert gas.
4 Add a dry, degassed solvent such as toluene or 1,4-dioxane.
5 Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
6 After completion, cool the reaction to room temperature and quench with water.
7 Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
8 Concentrate the solution and purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly versatile and strategically valuable building block for the synthesis of complex active pharmaceutical ingredients. Its three distinct points of reactivity allow for a programmed and regioselective functionalization, providing access to a wide array of molecular architectures. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, unlocks the full potential of this scaffold. While its direct presence in currently marketed drugs may not be prominent, its utility in constructing the core structures of important therapeutic classes, particularly kinase inhibitors, is undeniable. For researchers, scientists, and drug development professionals, this compound should be considered a key tool in the arsenal of synthetic building blocks for the efficient and innovative construction of next-generation pharmaceuticals.

References

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the carboxylic acid moiety of 2,4-Dibromonicotinic acid. As a versatile heterocyclic building block, this compound is a valuable scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications. The carboxylic acid group serves as a primary handle for diversification. This guide details field-proven protocols for three principal transformations: Amide Bond Formation (Amidation) , Ester Bond Formation (Esterification) , and Conversion to Acyl Chloride . The methodologies are presented with mechanistic insights, comparative data, and step-by-step instructions to ensure reproducible and efficient synthesis for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound is a pyridine-based scaffold featuring two bromine atoms and a carboxylic acid. The bromine atoms provide vectors for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at the 3-position is a versatile functional group for derivatization. Direct modification of this carboxylic acid is a critical first step in many synthetic routes.

However, the direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient. This is due to the formation of a non-reactive ammonium carboxylate salt when an amine and a carboxylic acid are mixed.[1][2] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2][3] This guide outlines the most effective strategies for activating and functionalizing the carboxylic acid of this compound.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery and development.[4] This section details the use of modern coupling reagents to efficiently synthesize amide derivatives of this compound.

2.1. Mechanistic Overview of Carboxylic Acid Activation for Amidation

The core principle of amidation involves a two-step process: activation of the carboxylic acid followed by nucleophilic attack by an amine. Several classes of reagents have been developed to achieve this efficiently.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be prone to side reactions. To mitigate this, additives are almost always used.[1][3]

  • Benzotriazole Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) trap the O-acylisourea intermediate to form a more stable, yet highly reactive, active ester. This strategy significantly improves yields, reduces side reactions, and is particularly effective at inhibiting racemization in chiral substrates.[5][6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful and reliable coupling agents. They react with the carboxylate (formed by a non-nucleophilic base like DIPEA) to generate a highly reactive HOAt-based active ester, leading to rapid and clean amide bond formation.[8][9]

Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Activated Activated Intermediate (Active Ester) Acid->Activated Reaction Reagent Coupling Reagent (e.g., HATU, DIPEA) Reagent->Activated Amide Target Amide Activated->Amide Amine Primary or Secondary Amine Amine->Amide Nucleophilic Attack

Figure 1: General workflow for amide bond formation.

2.2. Comparative Data of Common Amidation Reagents

The choice of coupling reagent is critical and depends on the substrate's steric hindrance, the potential for side reactions, and cost.

Coupling SystemAdditiveBaseTypical Solvent(s)Typical TimeAdvantages & Considerations
EDC NHS or HOBtNone or mild baseDCM, DMF, Water1-12 hoursWater-soluble byproducts are easily removed. Good for aqueous reactions.[1]
HATU None (built-in)DIPEA, TEADMF, DCM, ACN30-60 minExtremely high efficiency, low racemization, suitable for hindered substrates.[6][8]
HBTU None (built-in)DIPEA, TEADMF, DCM1-4 hoursHighly effective and generally less expensive than HATU.[5][10]
PyBOP None (built-in)DIPEA, TEADMF, DCM1-4 hoursNon-toxic alternative to the original BOP reagent, very effective.[3][7]
2.3. Protocol 1: General Amidation using HATU

This protocol describes a robust and highly efficient method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous HCl or 1M Citric Acid

  • Saturated aqueous NaHCO₃

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear. This is the "pre-activation" step.

  • Amine Coupling: Add the desired amine (1.1-1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, as appropriate.

Ester Bond Formation (Esterification)

Ester derivatives are important as final products, prodrugs, or synthetic intermediates. The most common method for synthesizing esters from carboxylic acids is the Fischer esterification.

3.1. Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[11] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is used, and/or water is removed as it forms.[12]

Fischer_Esterification Acid This compound Heat Heat (Reflux) Acid->Heat Reaction Mixture Alcohol Alcohol (Excess) Alcohol->Heat Reaction Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Heat Reaction Mixture Ester Target Ester Heat->Ester Equilibrium Water Water Heat->Water Equilibrium

Figure 2: Workflow for Fischer Esterification.

3.2. Protocol 2: Fischer Esterification to Synthesize Methyl 2,4-Dibromonicotinate

Materials:

  • This compound

  • Methanol (Anhydrous, large excess to act as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: Suspend this compound in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

Conversion to Highly Reactive Acyl Chlorides

For reactions with less reactive nucleophiles or to avoid the use of coupling reagents, converting the carboxylic acid to a highly reactive acyl chloride is an excellent strategy. Acyl chlorides readily react with a wide range of nucleophiles.[13]

4.1. Reagents for Acyl Chloride Formation
  • Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[13][14][15]

  • Oxalyl Chloride ((COCl)₂): Often used under milder conditions with a catalytic amount of DMF (Vilsmeier-Haack conditions), oxalyl chloride is another effective choice.[14]

Acid_Chloride_Pathway Acid This compound AcidChloride 2,4-Dibromonicotinoyl Chloride Acid->AcidChloride SOCl₂ or (COCl)₂/DMF FinalProduct Amide or Ester AcidChloride->FinalProduct Amine or Alcohol + Base

Figure 3: Two-step functionalization via an acyl chloride intermediate.

4.2. Protocol 3: Synthesis of 2,4-Dibromonicotinoyl Chloride

! CAUTION ! Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using anhydrous conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (can be used in excess as solvent, or 2-5 eq in a solvent like DCM)

  • Anhydrous Dichloromethane (DCM) or Toluene (optional)

  • A catalytic drop of anhydrous DMF (optional, but can accelerate the reaction)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a trap with NaOH solution), add this compound.

  • Add thionyl chloride (either as solvent or as a reagent in DCM). Add one drop of DMF if desired.

  • Heat the mixture gently to reflux (typically 50-80 °C) for 1-3 hours. The evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a suitable trap is recommended). Toluene can be added and co-evaporated to help remove the last traces of SOCl₂.

  • The resulting crude 2,4-Dibromonicotinoyl chloride is often used immediately in the next step without further purification.

4.3. Protocol 4: Amidation via the Acyl Chloride (Schotten-Baumann Conditions)

This protocol demonstrates the utility of the acyl chloride intermediate.

Materials:

  • Crude 2,4-Dibromonicotinoyl chloride (from Protocol 3)

  • Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base such as Pyridine or Triethylamine (TEA) (1.5-2.0 eq)

Procedure:

  • Reaction Setup: Dissolve the crude 2,4-Dibromonicotinoyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and the base (e.g., TEA, 1.5-2.0 eq) in DCM.

  • Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up and Purification: Perform an aqueous work-up similar to that described in Protocol 1 (wash with dilute acid, bicarbonate, and brine) to isolate and purify the final amide product.

Safety and Handling
  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents such as thionyl chloride, oxalyl chloride, and strong acids are highly corrosive and moisture-sensitive. Handle with extreme care.

  • Coupling reagents can be sensitizers; avoid inhalation and skin contact.

References

Introduction: The Strategic Value of the 2,4-Dibromonicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2,4-Dibromonicotinic Acid for Medicinal Chemistry

Nicotinic acid, a form of vitamin B3, is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including analgesic, anti-inflammatory, antioxidant, and anticancer activities.[1][4][5][6][7] Within this chemical class, this compound stands out as a particularly valuable and versatile starting material for medicinal chemistry campaigns. Its structure presents three distinct, orthogonally reactive sites: two bromine atoms at the electron-deficient C2 and C4 positions and a carboxylic acid at C3. This trifunctional nature allows for sequential and regioselective modifications, enabling the systematic construction of diverse molecular architectures to explore structure-activity relationships (SAR).

This guide provides a detailed exploration of key derivatization strategies for this compound, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Strategic Derivatization Planning

The key to effectively utilizing this compound lies in the strategic planning of the synthetic sequence. The differential reactivity of the C2-Br, C4-Br, and C3-COOH groups allows for selective functionalization. Generally, palladium-catalyzed cross-coupling reactions favor the more electronically activated C4 position, while the C2 position is also amenable to substitution. The carboxylic acid can be modified independently through standard esterification or amidation reactions.

Below is a decision-making workflow for planning the derivatization of the this compound scaffold.

G start Start: this compound q1 Primary Target for Modification? start->q1 c4_branch C4-Br Position q1->c4_branch C4-Br c2_branch C2-Br Position q1->c2_branch C2-Br cooh_branch C3-COOH Group q1->cooh_branch C3-COOH c4_methods Suzuki Coupling (C-C) Buchwald-Hartwig (C-N) Sonogashira (C-C alkynyl) Nucleophilic Aromatic Substitution c4_branch->c4_methods c2_methods Generally less reactive than C4 in Pd-catalyzed couplings. Can be targeted after C4 modification or under forcing conditions. c2_branch->c2_methods cooh_methods Esterification Amide Coupling cooh_branch->cooh_methods protect Consider protecting COOH group (e.g., as methyl ester) before modifying C2/C4 positions to avoid side reactions. c4_methods->protect c2_methods->protect

Caption: Decision workflow for derivatizing this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of medicinal chemistry.[8][9] For this compound, these methods provide a reliable means to introduce a vast array of substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[10][11][12] It is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acids. In the context of this compound, the C4-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C2-Br bond, allowing for regioselective functionalization at the C4 position.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R-Pd(II)L2-R' transmetalation->pd_complex2 pd_complex1->transmetalation pd_complex2->reductive_elimination aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This protocol details the selective coupling of an arylboronic acid at the C4 position of methyl 2,4-dibromonicotinate. The carboxylic acid is first protected as a methyl ester to prevent potential side reactions with the basic conditions.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol (10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.0 eq) dropwise over 15 minutes. Causality: Thionyl chloride converts the carboxylic acid to an acid chloride in situ, which is then readily esterified by methanol. This is a highly efficient method for ester formation.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours, monitoring by TLC or LC-MS.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dibromonicotinate, which can often be used without further purification.

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add methyl 2,4-dibromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1). Causality: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12][13] The biphasic solvent system helps to dissolve both the organic substrate and the inorganic base.[10]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-arylated product.

ParameterTypical Conditions for Suzuki Coupling
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand
Ligand SPhos, XPhos, P(t-Bu)₃ (if using Pd(OAc)₂)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF (often with water)
Temperature 80 - 110 °C
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for synthesizing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[15] Similar to the Suzuki coupling, this reaction can be performed selectively at the C4 position.

  • In a glovebox or under an inert atmosphere, combine methyl 2,4-dibromonicotinate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq). Causality: Sterically hindered phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[8] Strong bases are required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

  • Add the amine coupling partner (1.2 eq).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue via silica gel chromatography.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide.[16][17][18] This reaction, co-catalyzed by palladium and copper(I), is an efficient method for introducing alkynyl moieties into the nicotinic acid scaffold.[19]

  • To a flask, add methyl 2,4-dibromonicotinate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent. Causality: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18] The amine base neutralizes the HX byproduct.

  • Add the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Halopyridines are activated towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho (C2) and para (C4) to the ring nitrogen.[20][21] The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[21][22] This provides a complementary, metal-free method for functionalizing the this compound core, often with simple nucleophiles like alkoxides or amines, although typically requiring higher temperatures than palladium-catalyzed reactions.

  • Combine this compound (1.0 eq) and the desired amine (e.g., morpholine, 3.0-5.0 eq). The excess amine often serves as both the nucleophile and the base.

  • A high-boiling point solvent like DMSO or NMP can be used, or the reaction can be run neat (solvent-free) if the amine is a liquid.

  • Heat the mixture in a sealed tube to a high temperature (e.g., 120-160 °C) for 12-48 hours. Causality: SNAr reactions on halo-pyridines require forcing conditions to overcome the energy barrier of disrupting the ring's aromaticity during the formation of the Meisenheimer intermediate.[23]

  • Monitor the reaction by LC-MS. Note that substitution may occur at both C2 and C4, and selectivity can be an issue.

  • After cooling, dilute the reaction mixture with water and adjust the pH to precipitate the product or enable extraction with an organic solvent.

  • Purify the product by chromatography or recrystallization.

Part 3: Derivatization of the Carboxylic Acid

The carboxylic acid at the C3 position is a key handle for introducing diversity, particularly for creating amides and esters to modulate the compound's pharmacokinetic properties.

  • Dissolve the substituted nicotinic acid derivative (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.

  • Add the desired amine (1.1 eq).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq). Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine to form the amide bond. HOBt/HOAt acts as a catalyst and suppresses side reactions.[24]

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir at room temperature for 6-18 hours.

  • Perform an aqueous workup, extract the product, and purify by chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2,4-Dibromonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the purification of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions, grounded in chemical principles.

Question: My final product has a low melting point and broad NMR signals. What's the likely cause and solution?

Answer:

This is a classic sign of persistent impurities, which disrupt the crystal lattice of your compound and interfere with spectroscopic analysis.

  • Potential Cause 1: Residual Solvents. High-boiling point solvents used in the synthesis, such as DMF or DMSO, are common culprits and can be difficult to remove by simple evaporation.[1]

    • Solution: Perform an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water and then with brine.[2] The highly polar solvents will partition into the aqueous phase. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under high vacuum.

  • Potential Cause 2: Unreacted Starting Material or Acidic Byproducts. If your synthesis involves the bromination of nicotinic acid, you may have residual starting material or mono-brominated intermediates.

    • Solution: Acid-Base Extraction. This is a highly effective method for purifying carboxylic acids.[3] By washing an organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate), the acidic this compound is deprotonated to its water-soluble carboxylate salt and moves to the aqueous layer.[2] Neutral or less acidic organic impurities will remain in the organic layer, which can then be discarded. Afterwards, carefully re-acidify the aqueous layer with an acid like HCl to a low pH (pH ~2-3), causing the purified this compound to precipitate out. This precipitate can then be collected by filtration.

  • Potential Cause 3: Formation of Boroxine in Boronic Acid Impurities. While not directly related to the target compound, if boronic acids were used in preceding synthetic steps, they can dehydrate to form boroxine trimers, leading to complex NMR spectra.[4]

    • Solution: While this is an impurity from a different class of compounds, the principle of addressing complex impurities is relevant. For boronic acids, dissolving the sample in a coordinating solvent like methanol can help break up the anhydride.[4] For your nicotinic acid derivative, ensuring complete removal of such upstream impurities before the final step is critical.

Question: I'm attempting recrystallization, but the product either "oils out" or doesn't crystallize at all. What should I do?

Answer:

This is a common and frustrating issue in recrystallization that usually points to problems with solvent choice or the purity of the crude material.[5]

  • Potential Cause 1: Improper Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[6] If the compound is too soluble at room temperature, you won't get good recovery. If it's not soluble enough at boiling, you'll use too much solvent, and it won't crystallize upon cooling.

    • Solution: Systematic Solvent Screening. Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and at boiling. A good solvent system will show a significant difference in solubility. For acidic compounds, polar solvents like alcohols or water are often a good starting point.[7]

  • Potential Cause 2: Presence of "Oily" Impurities. Impurities can act as a "eutectic mixture," lowering the melting point of the solid and preventing proper crystal lattice formation, resulting in an oil.[2]

    • Solution 1: Pre-purification. Before attempting recrystallization, try to remove the bulk of the impurities. An acid-base extraction is an excellent first step.[2][3] Alternatively, trituration (slurrying the crude solid in a solvent where the desired product is insoluble, but the impurities are soluble) can be effective.

    • Solution 2: Adjust the Solvent System. If your compound is oiling out from a single solvent, try a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[8]

  • Potential Cause 3: Cooling Too Quickly. Rapid cooling, such as plunging a hot flask into an ice bath, promotes precipitation rather than crystallization, which can trap impurities.[5]

    • Solution: Slow, Gradual Cooling. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed.[6] Once it has reached room temperature and crystals have formed, you can then place it in an ice bath to maximize recovery.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary methods for purifying this compound and related compounds are:

  • Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound. Success is highly dependent on finding a suitable solvent or solvent system.[5]

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique that separates acidic compounds from neutral and basic impurities based on their differential solubility in aqueous acid/base and organic solvents.[3] It is particularly effective for carboxylic acids.[1]

  • Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[8] It is often used when recrystallization fails or when impurities have very similar properties to the target compound.[2]

Q2: How do I select the best purification method?

A2: The choice of method depends on the nature and quantity of the impurities. A logical workflow can help you decide on the most efficient strategy.

Purification_Workflow start Assess Crude Purity (TLC, 1H NMR) q1 Are major impurities non-acidic (neutral/basic)? start->q1 q2 Is the crude material >85% pure? q1->q2 No proc1 Perform Acid-Base Extraction q1->proc1 Yes q3 Does the product crystallize easily from a trial solvent? q2->q3 Yes proc3 Perform Silica Gel Column Chromatography q2->proc3 No proc2 Perform Recrystallization q3->proc2 Yes q3->proc3 No proc1->q2 end_node Pure this compound proc2->end_node proc3->end_node

Figure 1. Decision workflow for selecting a purification method.

Q3: Can you provide a standard protocol for recrystallization?

A3: Certainly. The following is a general protocol. The choice of solvent and specific volumes will need to be optimized for your specific crude material.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on prior screening, select a suitable solvent or solvent pair. For this example, we will use an isopropanol/water system.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Heating: On a hot plate, add the minimum amount of hot isopropanol required to just dissolve the solid at a near-boiling temperature.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Remove the flask from the heat. If using a two-solvent system, slowly add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot isopropanol to make the solution clear again. Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.[6]

  • Cooling: Once the flask has reached room temperature and a significant amount of crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent, e.g., water) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Assess the purity of the final product by melting point analysis and an appropriate spectroscopic method (e.g., ¹H NMR). A successful recrystallization should result in a sharper and typically higher melting point.[5]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and check the effectiveness of purification steps.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining purity.[10][11] A reversed-phase C18 column with a buffered mobile phase is a common starting point for analyzing polar acidic compounds.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.[4]

Data Summary Table

The selection of an appropriate recrystallization solvent is critical. The table below provides an illustrative example of how to summarize data from a solvent screening experiment.

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingComments
WaterVery LowModerateGood, fine needlesPotential for good recovery.
EthanolModerateVery HighPoor, requires significant coolingHigh product loss expected in mother liquor.
IsopropanolLowHighGood, small platesGood balance of solubility.
TolueneVery LowLowPoorNot a suitable solvent.
Ethyl Acetate / HexaneHigh in EtOAcN/AOiled outImpurities may be preventing crystallization.
Isopropanol / WaterLowHigh (in IPA)Excellent, well-formed prismsPromising two-solvent system.

References

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromonicotinic acid. This substrate presents a unique set of challenges due to its electronic properties and the presence of multiple reactive and coordinating sites. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable solutions grounded in mechanistic principles.

The primary difficulties encountered with this compound include:

  • Catalyst Inhibition: The pyridine nitrogen and the carboxylic acid moiety can coordinate to the palladium catalyst, leading to deactivation and low yields.[1][2]

  • Regioselectivity: The presence of two bromine atoms at the C2 and C4 positions requires precise control to achieve selective coupling at the desired position.

  • Substrate Reactivity: As an electron-deficient heteroaromatic halide, the oxidative addition step can be challenging, often requiring highly active catalyst systems.[2][3]

  • Side Reactions: The reaction is susceptible to common Suzuki coupling side reactions such as protodeboronation and homocoupling, which are exacerbated by the specific nature of the substrates.[4][5][6]

This guide will walk you through these challenges, providing not just protocols, but the scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

Question 1: My reaction has a very low yield or fails completely. What are the most likely causes and how do I fix it?

Low conversion is the most common issue and typically points to problems within the catalytic cycle. The primary culprits are catalyst deactivation and inefficient oxidative addition.

Potential Cause 1: Catalyst Deactivation by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming an inactive complex and effectively poisoning your catalyst.[1][2] The carboxylic acid group can also interfere.

Solution:

  • Use Bulky, Electron-Rich Ligands: Employing sterically demanding phosphine ligands is the most effective strategy. These ligands create a "cone" around the palladium atom that sterically hinders the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended for this purpose.[2][3][7]

  • Select an Appropriate Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that efficiently generates the active Pd(0) species in situ can improve results. Pre-catalysts like XPhos Pd G3 or G4 are designed for stability and high activity in challenging couplings.

Potential Cause 2: Inefficient Oxidative Addition While the C-Br bonds on the electron-deficient pyridine ring are activated towards oxidative addition, other factors can slow this rate-determining step.[8]

Solution:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.[2] A good starting point is 80-100 °C, but this may need to be optimized.[9][10]

  • Optimize Catalyst Loading: While simply adding more catalyst can sometimes help, it's often more effective to use a more active catalyst system at a lower loading (e.g., 1-2 mol%).[11]

Potential Cause 3: Poor Reagent Quality or Reaction Setup

  • Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), promoting side reactions like homocoupling.[2][5] Ensure your solvents and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2][12]

  • Base Quality and Choice: The base is crucial for activating the boronic acid.[2] Anhydrous, finely ground base is essential. Potassium phosphate (K₃PO₄) is often a robust choice for challenging heteroaromatic couplings.[2][13]

Troubleshooting Workflow: Low Conversion

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Question 2: I am getting a mixture of products from coupling at the C2 and C4 positions. How can I control the regioselectivity?

Achieving site-selectivity with dihalogenated pyridines is a significant challenge. The outcome depends on a delicate balance of electronic and steric factors, which can be manipulated through careful selection of reaction conditions. Generally, the C2 position is more sterically hindered but may be electronically favored in some contexts.

Key Factors Influencing Regioselectivity:

  • Ligand Choice: This is often the most decisive factor.[14][15]

    • For C2 Selectivity: Very bulky ligands can sometimes favor reaction at the more accessible C4 position by sterically blocking the C2 position. However, some studies on 2,4-dibromopyridine show that standard bulky phosphines can favor reaction at the C2 position.

    • For C4 Selectivity: Less bulky or specific chelating ligands like Xantphos have been shown to favor reaction at the C4 position in related dihalopyrimidine systems.[15] A systematic screen of ligands is the most reliable approach.

  • Catalyst System: The choice of palladium source and ligand can dramatically alter the active catalyst's properties, influencing where it adds. For 2,4-dibromopyridine, systems like Pd(PPh₃)₄ or Pd₂(dba)₃/PCy₃ have been reported to favor selective mono-coupling at the C2 position.[16][17]

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred site of oxidative addition.

Comparative Table: Ligand Effects on Selectivity (Illustrative)
Ligand TypeCommon ExamplesLikely Influence on this compoundRationale
Bulky Monophosphines SPhos, XPhos, P(t-Bu)₃May favor C2 couplingBalances electronic activation with steric access; often promotes the initial oxidative addition effectively.[14][15]
Standard Phosphines PPh₃, PCy₃Reported to favor C2 couplingModerate steric bulk, allows oxidative addition at the electronically distinct C2 position.[16][17]
Bidentate Ligands dppf, XantphosVariable; may favor C4The bite angle and chelation can significantly alter the geometry and reactivity of the Pd center, potentially favoring the less hindered C4 position.[14][15]

Note: This table provides general trends. The optimal ligand must be determined empirically for your specific boronic acid partner.

Question 3: My mass spec shows significant amounts of debrominated starting material and/or homocoupled boronic acid. What are these side reactions and how can I prevent them?

These side reactions compete with your desired product formation and consume your reagents.

Side Reaction 1: Protodeboronation This is the hydrolysis of the boronic acid (R-B(OH)₂) to the corresponding arene (R-H), a very common issue, especially with electron-deficient or heteroaromatic boronic acids.[4][5][6]

Solutions:

  • Use Boronate Esters: Pinacol (BPin) or neopentylglycol esters are more stable towards hydrolysis than the corresponding boronic acids.[18][19] They act as a "slow release" source of the active boron species.[20][21]

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water, especially combined with a strong base and high temperatures, will accelerate protodeboronation.[5]

  • Choose a Milder Base: If possible, switching from a very strong base like Cs₂CO₃ to K₃PO₄ or K₂CO₃ might reduce the rate of this side reaction.[6]

Side Reaction 2: Homocoupling (Glaser Coupling) This is the coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂ → R-R). It is typically promoted by the presence of oxygen and/or Pd(II) species.[2][5]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all oxygen is removed from the reaction mixture and maintained under an inert atmosphere.[2][5]

  • Use a Pd(0) Source or Efficient Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that rapidly and cleanly generates Pd(0) minimizes the amount of Pd(II) available to catalyze homocoupling.

Visualizing the Catalytic Cycle and Common Side Reactions

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Deactivated_Pd Deactivated Pd(II) (e.g., from O₂) Pd0->Deactivated_Pd O₂ Transmetalation_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_Complex->Product Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') ArX Ar-X (this compound) ArX->OA_Complex ArB Ar'-B(OR)₂ ArB->Transmetalation_Complex ArB->Protodeboronation H₂O / Base ArB->Homocoupling O₂ / Pd(II) Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex

Caption: The Suzuki-Miyaura catalytic cycle and key competing side reactions.

Question 4: How can I monitor my reaction to know when it is complete or if it has stalled?

Effective reaction monitoring saves time and prevents the decomposition of products from prolonged heating.

Methods:

  • Thin Layer Chromatography (TLC): A quick and simple method. Spot the reaction mixture alongside your starting material(s) on a TLC plate. The disappearance of the limiting reagent spot and the appearance of a new product spot indicates progress.[12][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. By taking small aliquots from the reaction over time, you can quantify the consumption of starting materials and the formation of the product, as well as identify any side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a nucleus like ¹⁹F is present on one of the coupling partners, ¹⁹F NMR can be a powerful tool to monitor the reaction directly in the NMR tube without workup.[23] For other cases, ¹H NMR of quenched aliquots can be used.

General Protocol: A Starting Point for Optimization

This protocol provides a robust starting point. It should be optimized by screening ligands, bases, and solvents for your specific arylboronic acid.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[2][10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the specified time (monitor progress by TLC or LC-MS, typically 4-24 hours).[2]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully acidify with 1M HCl to pH ~4-5 to protonate the nicotinic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]

References

Technical Support Center: Synthesis of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromonicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your synthetic endeavors. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of two bromine atoms on the pyridine ring offers differential reactivity, allowing for selective functionalization through reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-substitution. However, its synthesis is not without challenges, often related to regioselectivity, reaction control, and product purification. This guide aims to be a comprehensive resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary and most reliable method involves a Sandmeyer reaction starting from 2-amino-4-hydroxynicotinic acid or a related precursor.[1][2] This multi-step process generally involves:

  • Protection of the carboxylic acid (optional, but recommended).

  • Conversion of the 4-hydroxy group to a 4-bromo group.

  • Diazotization of the 2-amino group followed by a Sandmeyer reaction to install the 2-bromo group.[3]

  • Deprotection of the carboxylic acid.

An alternative, though often less regioselective, approach is the direct bromination of nicotinic acid or its derivatives. This method can be challenging due to the deactivating effect of the carboxylic acid group and the pyridine nitrogen, often leading to mixtures of isomers and requiring harsh reaction conditions.[4]

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The synthesis involves several hazardous materials and conditions:

  • Diazonium Salts: These intermediates, formed during the Sandmeyer reaction, are thermally unstable and can be explosive when isolated in a dry state.[1] It is critical to keep the reaction temperature low (typically 0-5 °C) and use the diazonium salt solution immediately in the next step without attempting to isolate it.

  • Bromine & HBr: Liquid bromine and concentrated hydrobromic acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Copper Salts: While less hazardous than other reagents, copper salts are toxic and should be handled with care.

Q3: Why is the Sandmeyer reaction preferred over direct bromination?

A3: The Sandmeyer reaction offers superior regiochemical control.[5][6] The positions of the substituents are installed sequentially and unambiguously based on the starting material. Direct bromination of the nicotinic acid ring is difficult to control and can lead to a mixture of mono-, di-, and poly-brominated products at various positions, making purification exceedingly difficult and lowering the overall yield of the desired 2,4-dibromo isomer.

Synthetic Strategy Overview

The diagram below illustrates a common synthetic pathway for this compound, highlighting the key transformations from a readily available starting material.

G cluster_0 Pathway: Sandmeyer Route A 2-Amino-4-hydroxynicotinic Acid B Methyl 2-Amino-4-hydroxynicotinate (Esterification) A->B  CH3OH, H+ C Methyl 2-Amino-4-bromonicotinate (Bromination of 4-OH) B->C  POBr3 or PBr3/PBr5 D Methyl 2,4-Dibromonicotinate (Sandmeyer Reaction) C->D  1. NaNO2, HBr  2. CuBr, HBr E This compound (Hydrolysis) D->E  NaOH, H2O then H+ G cluster_protocol Protocol Flow start Start: Methyl 2-Amino-4-bromonicotinate in 48% HBr diazotization 1. Cool to 0-5 °C (Ice-Salt Bath) start->diazotization add_nitrite 2. Add NaNO2 (aq) dropwise Maintain temp < 5 °C diazotization->add_nitrite diazonium_formed Diazonium Salt Solution Formed (Stir for 20 min) add_nitrite->diazonium_formed sandmeyer 4. Add Diazonium soln. to CuBr soln. Control N2 evolution diazonium_formed->sandmeyer prepare_cupper 3. Prepare CuBr in 48% HBr Warm to 60 °C prepare_cupper->sandmeyer reaction_complete 5. Heat to 80 °C for 30 min Reaction complete sandmeyer->reaction_complete workup 6. Cool, dilute with H2O Extract with Ethyl Acetate reaction_complete->workup purify 7. Wash organic layer (H2O, brine), dry (Na2SO4) workup->purify product End: Crude Methyl 2,4-Dibromonicotinate (Purify by Column Chromatography) purify->product

References

Technical Support Center: Functionalization of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4-dibromonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging substrate. Here, we will address common issues and side reactions encountered during its functionalization, providing troubleshooting advice and detailed protocols to ensure the success of your experiments.

Introduction to this compound Functionalization

This compound is a valuable building block in medicinal chemistry and materials science due to its multiple reaction sites. The two bromine atoms at positions 2 and 4, along with the carboxylic acid at position 3, offer a platform for diverse chemical modifications. However, the interplay between these functional groups can lead to a range of side reactions, complicating synthetic routes and reducing yields. This guide aims to provide clarity and practical solutions to these challenges.

The pyridine core, particularly when substituted with electron-withdrawing groups, can present unique challenges in common transition-metal-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the metal center, sometimes leading to catalyst deactivation.[1][2] Furthermore, the presence of the carboxylic acid group can interfere with certain coupling reactions, often necessitating protection/deprotection steps or carefully chosen reaction conditions.[3]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that researchers may encounter during the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: I am observing low yields and significant amounts of starting material in my Suzuki-Miyaura coupling reaction. What could be the cause?

Answer: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive complexes.[1][2] The choice of ligand is crucial to mitigate this. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can often overcome this issue by promoting the desired catalytic cycle.[4]

  • Base Incompatibility: The carboxylic acid can react with the base, affecting both its solubility and the overall reaction environment. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, their effectiveness can be substrate-dependent. In some cases, using a weaker base or protecting the carboxylic acid as an ester may be necessary.

  • Poor Solubility: this compound and its salts can have poor solubility in common organic solvents used for cross-coupling reactions. This can lead to heterogeneous reaction mixtures and slow reaction rates. A solvent screen to find a system that effectively dissolves all components is recommended. Dioxane/water or toluene/water mixtures are common starting points.

  • Debromination: A common side reaction is the reduction of the C-Br bond, leading to the formation of monobrominated or debrominated nicotinic acid. This is often caused by side reactions in the catalytic cycle or the presence of reducing agents.

Question 2: I am attempting a Buchwald-Hartwig amination and observing debromination of my starting material. How can I prevent this?

Answer: Debromination is a known side reaction in Buchwald-Hartwig aminations.[5] It can occur through β-hydride elimination from the palladium-amide intermediate. To minimize this:

  • Ligand Choice: Employing bulky ligands can sterically hinder the conformation required for β-hydride elimination. Ligands like Josiphos or those with bulky biarylphosphine scaffolds have shown success.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide are commonly used. The choice of base can significantly impact the reaction outcome.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress debromination, although this may also slow down the desired reaction. Careful optimization is key.

Question 3: I am getting a mixture of mono- and di-substituted products in my cross-coupling reaction. How can I control the selectivity?

Answer: The relative reactivity of the bromine atoms at the C2 and C4 positions can be exploited to achieve selective functionalization. Generally, the C4-Br is more reactive towards palladium-catalyzed cross-coupling reactions than the C2-Br.

  • Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.9-0.95 equivalents of boronic acid in a Suzuki coupling) can favor monosubstitution at the C4 position.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will also favor reaction at the more reactive C4 position. Monitoring the reaction by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is formed.

  • Catalyst System: The choice of palladium precursor and ligand can influence the selectivity. Some catalyst systems may exhibit a greater preference for one position over the other.

Lithiation-Borylation Reactions
Question 4: I am trying to perform a lithiation-borylation reaction on this compound, but I am getting a complex mixture of products. What is going wrong?

Answer: Lithiation of halogenated pyridines can be challenging due to the possibility of halogen-metal exchange and competing deprotonation at various sites. For this compound, the acidic proton of the carboxylic acid will be the first site of deprotonation by a strong base.

  • Protection of the Carboxylic Acid: It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting lithiation. This prevents the formation of the carboxylate salt, which would be unreactive towards further deprotonation of the ring.

  • Directed Ortho-Metalation: The presence of the ester group can direct lithiation to the C5 position. However, the bromine atoms are also susceptible to lithium-halogen exchange.

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.

  • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for deprotonation, while n-butyllithium or sec-butyllithium are more likely to induce lithium-halogen exchange.

Decarboxylation
Question 5: I am observing unintended decarboxylation of my this compound under my reaction conditions. How can I avoid this?

Answer: Nicotinic acids can undergo decarboxylation, particularly at elevated temperatures and in the presence of certain metals.[7][8][9]

  • Temperature: If your reaction requires high temperatures, consider if a milder protocol is available. For example, microwave-assisted synthesis can sometimes promote faster reactions at lower overall temperatures.

  • Catalyst: Some transition metals are known to catalyze decarboxylation.[8][10][11] If you suspect your catalyst is promoting this side reaction, screening alternative catalysts may be necessary. For instance, copper-catalyzed decarboxylation is a known synthetic method.

  • pH of the Reaction Mixture: The stability of the carboxylic acid can be pH-dependent. Maintaining a neutral or slightly acidic pH, where possible, can sometimes suppress decarboxylation.

Hydrolysis of Nitrile Derivatives
Question 6: I have successfully functionalized my this compound with a nitrile group and now want to hydrolyze it to a carboxylic acid. I am getting incomplete conversion. What are the best conditions?

Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[12][13][14][15] Incomplete conversion is a common issue.

  • Acidic Hydrolysis: Heating the nitrile with a strong acid like concentrated HCl or H₂SO₄ is a common method. The reaction often requires prolonged heating under reflux.[12]

  • Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH will initially form the carboxylate salt.[12] An acidic workup is then required to protonate the carboxylate and obtain the carboxylic acid. Basic hydrolysis can sometimes be more efficient for electron-poor nitriles.

  • Reaction Monitoring: It is important to monitor the reaction progress, as the intermediate amide can sometimes be slow to hydrolyze.[13] If the amide is isolated, it can be subjected to a separate hydrolysis step under more forcing conditions if necessary.

Experimental Protocols and Workflows

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a typical procedure for the selective mono-arylation of this compound at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (0.95 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ to the vessel.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Data Summary

The following table summarizes common side products observed during the functionalization of this compound and suggested mitigation strategies.

Reaction TypeCommon Side Product(s)Potential Cause(s)Mitigation Strategy
Suzuki-Miyaura Debrominated starting materialReductive dehalogenationOptimize catalyst/ligand, use high-purity reagents
Homo-coupled boronic acidInefficient transmetalationOptimize base and solvent
Buchwald-Hartwig Debrominated starting materialβ-hydride eliminationUse bulky ligands, optimize base and temperature
Hydrodehalogenated areneCatalyst deactivationScreen different palladium precursors and ligands
Lithiation Lithium-halogen exchangeUse of strong, non-selective baseUse LDA at low temperatures, protect carboxylic acid
Polymerization/decompositionUnstable organolithium intermediateStrict temperature control (-78 °C), rapid trapping

Reaction Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R [R'-B(OR)2(Base)]- Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination Product->Pd0 Start Ar-X Boronic R'-B(OR)2 Base Base ArX_legend Aryl Halide Boronic_legend Boronic Acid Base_legend Base Product_legend Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Strategies for Improving the Solubility of 2,4-Dibromonicotinic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,4-Dibromonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experimental work. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: Understanding the Challenge

This compound, a halogenated pyridine carboxylic acid, presents a common challenge in synthetic chemistry: poor solubility in many common organic solvents. This can hinder reaction kinetics, lead to incomplete reactions, and complicate purification processes. The presence of both the electron-withdrawing bromine atoms and the carboxylic acid group on the pyridine ring influences its crystal lattice energy and interactions with solvent molecules, often resulting in low solubility.

This guide provides a systematic approach to overcoming these solubility issues, from simple solvent selection to more advanced techniques like pH modification and the use of co-solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on the behavior of related compounds like nicotinic acid and other brominated pyridines, polar aprotic solvents are the most promising choices. These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding with the carboxylic acid group, without the acidic protons that could interfere with certain reactions.

Recommended starting solvents:

  • Dimethyl Sulfoxide (DMSO): Often exhibits excellent solvating power for a wide range of compounds, including carboxylic acids.[1][2][3]

  • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent for dissolving polar organic molecules.[2][3]

  • Tetrahydrofuran (THF): While generally less polar than DMSO or DMF, it can be a suitable solvent, especially for reactions conducted at lower temperatures or when a less reactive solvent is required.[4]

  • 1,4-Dioxane: Similar in properties to THF, it can be a viable alternative.

Q2: I'm still having trouble dissolving the acid, even in DMSO. What's the next step?

A2: If direct dissolution in a polar aprotic solvent is insufficient, the next logical step is to consider in-situ salt formation through pH adjustment. By adding a base, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q3: Will forming a salt interfere with my subsequent reaction?

A3: This is a critical consideration. The choice of base depends on the specific reaction you are performing. If your reaction is sensitive to strong bases, you may need to use a milder, non-nucleophilic base. It is essential to consider the compatibility of the base with your other reagents and reaction conditions.

Q4: Can I use co-solvents to improve solubility?

A4: Yes, using a co-solvent system can be a very effective strategy. A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent in which your other reagents are soluble. This can create a solvent mixture with the right balance of properties to dissolve all reaction components.

Troubleshooting Guide: A Systematic Approach to Dissolution

This section provides a step-by-step guide to troubleshooting solubility issues with this compound.

Problem 1: The compound is not dissolving in my chosen reaction solvent.

Solution Workflow:

Solubility_Workflow start Start: this compound insoluble solvent_selection Attempt dissolution in polar aprotic solvents (DMSO, DMF, THF, Dioxane) with gentle heating (40-50°C) start->solvent_selection ph_adjustment If still insoluble, try pH adjustment (in-situ salt formation) with a suitable base solvent_selection->ph_adjustment Insoluble success Proceed with reaction solvent_selection->success Soluble cosolvent If pH adjustment is incompatible with the reaction, explore co-solvent systems ph_adjustment->cosolvent Incompatible/Insoluble ph_adjustment->success Soluble cosolvent->success Soluble failure Re-evaluate reaction conditions or consider derivatization cosolvent->failure Insoluble

Caption: Decision workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Dissolution in Polar Aprotic Solvents

This is the first and simplest approach to try.

Methodology:

  • To your reaction vessel containing this compound, add your chosen polar aprotic solvent (e.g., DMSO or DMF).

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid has not dissolved, gently warm the mixture to 40-50°C with continued stirring. Many compounds exhibit increased solubility at slightly elevated temperatures.

  • Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Causality: Polar aprotic solvents have high dielectric constants and are capable of solvating the polar carboxylic acid group through dipole-dipole interactions.[5] The absence of acidic protons in these solvents prevents unwanted side reactions with base-sensitive reagents.

Protocol 2: pH Adjustment for In-Situ Salt Formation

This method leverages the acidic nature of the carboxylic acid group to form a more soluble salt.[6][7]

Methodology:

  • Suspend the this compound in your chosen reaction solvent (e.g., THF, Dioxane, or even a less polar solvent if required by other reagents).

  • Slowly add a suitable base dropwise while stirring. The choice of base is critical and depends on your reaction conditions.

    • For reactions tolerant of strong, nucleophilic bases: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. The resulting carboxylate salt will have significantly increased solubility in the aqueous layer of a biphasic system or may even be soluble in some organic solvents. A patent for the synthesis of 5-bromonicotinic acid describes dissolving the product in a sodium hydroxide solution.[8]

    • For reactions sensitive to nucleophiles or water: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • For reactions requiring anhydrous conditions and a strong base: A solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in THF can be used, particularly at low temperatures. A procedure for the reaction of 5-bromonicotinic acid with LDA in THF at -70°C suggests this is a viable approach.[4]

  • Continue stirring until the solid has completely dissolved, indicating the formation of the soluble salt.

  • Proceed with the addition of your other reagents.

Causality: The deprotonation of the carboxylic acid to a carboxylate anion introduces a formal charge, which dramatically increases the polarity of the molecule and its solubility in polar solvents.

Protocol 3: Utilizing Co-Solvent Systems

This strategy is useful when you have a reaction where one reagent is soluble in a non-polar solvent and this compound requires a polar solvent.

Methodology:

  • In a separate vessel, dissolve the this compound in a minimum amount of a strong polar aprotic solvent (e.g., DMSO or DMF).

  • In your main reaction vessel, dissolve the other reagents in the less polar solvent.

  • Slowly add the solution of this compound to the main reaction vessel with vigorous stirring.

  • Monitor for any precipitation. If the compound begins to crash out, you may need to slightly increase the proportion of the polar co-solvent.

Causality: The co-solvent approach creates a mixed solvent system with an intermediate polarity that can accommodate both polar and less polar reactants. Even a small percentage of a powerful solvent like DMSO can significantly increase the overall solvating power of the medium.

Data Summary

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLowThe hydrophobic pyridine ring and bromine atoms likely limit aqueous solubility.
Ethanol/Methanol Polar ProticModerateThe alcohol can hydrogen bond with the carboxylic acid, but the overall polarity may be insufficient for high solubility.
DMSO Polar AproticHighExcellent solvent for nicotinic acid and other polar compounds.[1]
DMF Polar AproticHighSimilar properties to DMSO, expected to be a good solvent.[2]
THF Polar AproticLow to ModerateLess polar than DMSO/DMF, may require heating or use as a co-solvent.[4]
Dioxane Polar AproticLow to ModerateSimilar to THF.
Toluene/Hexane Non-polarVery Low"Like dissolves like" principle suggests poor solubility.
Dichloromethane HalogenatedLowWhile polar, generally not a strong solvent for carboxylic acids.

Conclusion

Improving the solubility of this compound is a manageable challenge with a systematic approach. By starting with the most appropriate solvent class (polar aprotic), and then progressing to pH adjustment or the use of co-solvents as needed, researchers can successfully bring this compound into solution for a wide range of chemical transformations. Always consider the compatibility of your chosen solubilization method with the specific requirements of your reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2,4-dibromonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Here, we address common questions and troubleshooting scenarios encountered in the lab, moving beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction outcomes.

Section 1: Foundational Concepts & FAQs

Before diving into specific reaction types, it's crucial to understand the inherent chemical properties of this compound that dictate its reactivity in palladium-catalyzed cross-coupling reactions.

Q1: What makes this compound a challenging substrate for selective cross-coupling?

A1: The primary challenge lies in achieving site-selectivity. The substrate contains two bromine atoms at electronically distinct positions on the pyridine ring.

  • C2-Position: This position is alpha (α) to the electron-withdrawing pyridine nitrogen. This proximity makes the C2-Br bond inherently more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1] For many dihalogenated N-heteroarenes, this is the conventional site of reactivity.[2]

  • C4-Position: This position is gamma (γ) to the pyridine nitrogen. While also activated, it is generally less reactive than the C2 position under standard conditions.[3]

  • Carboxylic Acid Group: The nicotinic acid moiety can complicate the reaction by coordinating with the metal center or reacting with the base, potentially leading to lower yields or catalyst deactivation.

The goal is often to selectively functionalize one position while leaving the other bromine intact for subsequent transformations. Controlling this regioselectivity is the central challenge and depends heavily on the choice of catalyst, ligand, and reaction conditions.[1]

Caption: Inherent reactivity sites of this compound.

Section 2: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is one of the most common methods for forming C-C bonds.[4] With this compound, success hinges on directing the catalyst to the desired bromine.

Q2: I need to perform a Suzuki coupling at the C2 position. What catalyst system should I start with?

A2: To target the more reactive C2 position, a standard palladium catalyst with a conventional phosphine ligand is typically effective. This leverages the natural electronic preference of the substrate.[5][6]

  • Recommended Catalyst System:

    • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(dppf)Cl₂.[7]

    • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is an excellent choice that strongly favors C2 coupling.[2] Other standard phosphine ligands like PPh₃ can also be used.

    • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended. The presence of water (e.g., in a dioxane/water solvent mixture) is often crucial for the transmetalation step.[7]

    • Solvent: Dioxane/H₂O, Toluene/H₂O, or MeCN/H₂O are common choices.[8]

The diphosphine ligand dppf effectively coordinates to the palladium center, and this complex preferentially undergoes oxidative addition at the more electrophilic C2-Br bond.

Q3: My goal is to achieve Suzuki coupling at the C4 position. How can I override the inherent C2 selectivity?

A3: Targeting the C4 position requires a catalytic system designed to either sterically disfavor the C2 position or electronically favor the C4 position. This is a more advanced application and represents a switch from the "normal" selectivity.[5]

  • Strategy 1: Sterically Demanding Ligands:

    • Rationale: Using a very bulky ligand can physically block the catalyst from easily accessing the more sterically encumbered C2 position (flanked by the nitrogen and the carboxylic acid).

    • Recommended Catalyst System:

      • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

      • Ligand: A sterically hindered N-heterocyclic carbene (NHC) ligand, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), has been shown to promote C4-coupling with high selectivity.[2] Bulky, electron-rich phosphines like P(t-Bu)₃ may also influence selectivity.[9]

  • Strategy 2: Modifying the Palladium Species (Advanced):

    • Rationale: The nature of the active palladium species can dramatically alter regioselectivity. Multinuclear palladium clusters or nanoparticles have been shown to switch arylation from C2 to C4 in 2,4-dibromopyridine.[6]

    • Conditions: These species can sometimes be generated in situ under "ligand-free" conditions (e.g., Jeffery conditions) or by carefully controlling the palladium-to-ligand ratio.[2][6] This approach provides excellent C4 selectivity but may require more rigorous optimization.

Table 1: Catalyst Systems for Regioselective Suzuki Coupling of Dihalopyridines
Target PositionPalladium SourceLigandTypical BaseKey Principle & Reference
C2 (Conventional)Pd(OAc)₂, Pd(dppf)Cl₂dppf, PPh₃K₂CO₃, Cs₂CO₃Leverages inherent electronic bias of the C2-Br bond.[2][5]
C4 (Atypical)Pd(OAc)₂, Pd₂(dba)₃SIPr (NHC)K₃PO₄Sterically demanding ligand disfavors C2, enabling C4 reaction.[2]
C4 (Atypical)Pd(OAc)₂Ligand-free (Jeffery) or PPh₃ (controlled ratio)Na₂CO₃In situ formation of multinuclear Pd species alters selectivity.[2][6]

Section 3: Other Key Cross-Coupling Reactions

While Suzuki coupling is prevalent, other reactions like Sonogashira, Heck, and Buchwald-Hartwig amination are also vital for drug discovery. The principles of catalyst selection remain similar.

Q4: How do I select a catalyst for a Sonogashira coupling with this compound?

A4: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, typically requires a dual-catalyst system.[10]

  • Catalyst System:

    • Palladium Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is a reliable starting point.[11][12]

    • Copper Co-catalyst: A Cu(I) salt, most commonly CuI, is essential for the catalytic cycle.[10]

    • Base: An amine base like Et₃N or i-Pr₂NEt is used, which also often serves as the solvent.

  • Regioselectivity: Similar to Suzuki coupling, the inherent reactivity favors the C2 position. To achieve C4 selectivity, you would need to explore bulky ligands, though literature on this specific transformation is less common and would require significant optimization. Copper-free Sonogashira conditions have also been developed, which can sometimes alter reaction outcomes.[12][13]

Q5: What are the key considerations for a Buchwald-Hartwig amination?

A5: The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond.[14] The choice of ligand is critically important and depends on the nature of the amine coupling partner.[15]

  • General Considerations:

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common.[15] However, specialized pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are often more efficient as they form the active Pd(0) species cleanly and rapidly.[7]

    • Ligand: A wide array of bulky, electron-rich biaryl phosphine ligands have been developed (e.g., XPhos, SPhos, RuPhos). The optimal ligand depends on whether the amine is primary, secondary, cyclic, or acyclic.[15][16]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, though weaker bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[15]

  • Regioselectivity with this compound: The C2 position is again the favored site for oxidative addition. Achieving C4-amination would likely require a sterically demanding ligand system similar to those used for C4-selective Suzuki couplings.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common failure modes.

Q6: My reaction has low or no conversion. What should I check first?

A6: A failed reaction can usually be traced to one of three areas: reagents, catalyst system, or reaction conditions.

G cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Troubleshooting Start Low / No Conversion Reagents 1. Check Reagents & Setup Start->Reagents Catalyst 2. Evaluate Catalyst System Start->Catalyst Conditions 3. Optimize Conditions Start->Conditions Boronic_Acid Boronic acid/ester quality? (Decomposition/trimerization) Reagents->Boronic_Acid Degassing System properly degassed? (O₂ poisons Pd(0)) Reagents->Degassing Base_Quality Base anhydrous and active? Reagents->Base_Quality Pd_Source Pd source active? (Old Pd(OAc)₂) Catalyst->Pd_Source Ligand_Ox Ligand oxidized? (Phosphines can be air-sensitive) Catalyst->Ligand_Ox Wrong_Ligand Is ligand appropriate for the transformation/desired selectivity? Catalyst->Wrong_Ligand Temp Temperature too low? Conditions->Temp Solvent Solvent appropriate? (Solubility issues) Conditions->Solvent Time Reaction time sufficient? Conditions->Time

Caption: Troubleshooting workflow for failed cross-coupling reactions.

  • Actionable Steps:

    • Reagent Quality: Boronic acids are prone to decomposition (protodeboronation) or forming inactive boroxine trimers upon storage.[7] Use fresh or recently purified reagents. Ensure your base is anhydrous and your solvents are appropriately degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8]

    • Catalyst Activity: Is your palladium source active? Older bottles of Pd(OAc)₂ can be less effective. Are your phosphine ligands air-stable, or have they been handled under inert conditions? Some ligands are prone to oxidation.[17]

    • Reaction Temperature: Some cross-coupling reactions, especially with challenging substrates, require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[8]

Q7: I'm getting a mixture of C2 and C4 products. How can I improve regioselectivity?

A7: This indicates your catalytic system is not sufficiently selective.

  • To Improve C2 Selectivity: Ensure you are using a ligand known to favor this position, like dppf . Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) to favor the formation of a single, well-defined catalytic species.

  • To Improve C4 Selectivity: If you are targeting C4 with a bulky ligand like SIPr, poor selectivity suggests the steric differentiation is insufficient. You may need to switch to an even bulkier ligand or move to a different strategy, such as the ligand-free conditions known to generate C4-selective multinuclear palladium species.[2][6]

Q8: My main side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A8: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often caused by the presence of oxygen or an inefficient transmetalation step.[7]

  • Causes & Solutions:

    • Oxygen: Rigorously degas your solvents and maintain an inert (N₂ or Ar) atmosphere throughout the reaction. Oxygen can facilitate the homocoupling pathway.[7]

    • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, side reactions can dominate. Ensure your base is appropriate and that a small amount of water is present in the solvent system, as this is often critical for activating the boronic acid.[18]

    • Pd(II) Pre-catalyst: If you are using a Pd(II) source, it must be reduced to Pd(0) to enter the catalytic cycle. Sometimes, this reduction occurs via homocoupling of the boronic acid. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can mitigate this.[7]

Section 5: Experimental Protocols

These protocols provide a starting point for optimization. All reagents should be handled under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

G Start Setup Add_Solids Add Solids: - this compound (1 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (3 eq) - Pd(dppf)Cl₂ (3 mol%) Start->Add_Solids Degas Seal, Evacuate & Backfill with N₂ (3x) Add_Solids->Degas Add_Solvent Add Degassed Solvents: Dioxane/H₂O (4:1) Degas->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS (Typically 2-12 h) Heat->Monitor Workup Workup & Purification Monitor->Workup

Caption: Workflow for a C2-selective Suzuki coupling reaction.

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Seal the vial with a septum, and purge with an inert gas (N₂ or Ar) for 10 minutes. Alternatively, evacuate and backfill the vessel three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling (Using NHC Ligand)
  • To an oven-dried reaction vial, add Pd(OAc)₂ (0.02 equiv) and the NHC ligand SIPr·HCl (0.04 equiv).

  • Seal the vial, and purge/backfill with an inert gas.

  • Add degassed toluene, followed by a strong base like K₃PO₄ (3.0 equiv). Stir this mixture at room temperature for 15-20 minutes to generate the active catalyst.

  • To this mixture, add this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor and work up the reaction as described in Protocol 1.

References

Technical Support Center: Debromination of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the debromination of 2,4-dibromonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section is formatted to address problems you may be actively facing in the lab.

Q1: My reaction has stalled. Analysis (TLC/LCMS) shows significant starting material remaining even after extended reaction time. What should I do?

Answer:

A stalled reaction is a common issue in catalytic hydrogenations and can point to several root causes, most often related to the catalyst or the reaction environment.

Possible Cause 1: Catalyst Inactivity or Poisoning The palladium catalyst is the engine of this reaction, and its performance is paramount.

  • Inactivity: Catalysts, especially Pd/C, have a finite shelf life and can become inactive over time. It is always recommended to use a fresh batch of catalyst if you suspect this is the issue.[1] Pearlmann's catalyst, Pd(OH)₂/C, is often reported to be more active than standard Pd/C and can be a viable alternative.[1]

  • Poisoning: This is a frequent culprit. Trace impurities in your starting material, solvent, or hydrogen source can irreversibly bind to the palladium's active sites, shutting down the reaction.[2]

    • Common Poisons: Sulfur and nitrogen-containing compounds are notorious poisons for palladium catalysts.[2] Ensure your this compound is of high purity. The pyridine nitrogen of the substrate itself can coordinate to the palladium, but this is an inherent part of the reaction. Extraneous sources of nitrogen or sulfur are particularly problematic.

    • Diagnostic Check: Scrutinize the purity of all reagents. If you have access to analytical techniques like GC-MS, analyze your starting material and solvent for potential impurities.[2]

Recommended Solutions:

  • Use Fresh Catalyst: Discard the old catalyst and start the reaction with a fresh batch.[1]

  • Increase Catalyst Loading: A standard starting point is 10% w/w catalyst loading.[1] If poisoning is suspected and cannot be easily rectified by purification, increasing the catalyst loading might provide enough active sites to drive the reaction to completion.

  • Purify Starting Materials: Recrystallize your this compound. Ensure your solvents are anhydrous and of high purity.

  • Consider a Guard Bed: For larger-scale reactions where impurities are a known issue, passing the substrate solution through a guard bed of activated alumina or a scavenger resin before it enters the reactor can remove poisons.[2]

Q2: My reaction is not selective. I'm getting a mixture of the desired nicotinic acid, mono-debrominated intermediates (2-bromo- or 4-bromonicotinic acid), and starting material. How can I improve selectivity?

Answer:

Achieving selective debromination in polyhalogenated systems is a significant challenge, as the reactivity of the C-Br bonds can be similar.[3][4] In the case of this compound, the electronic environment of the two bromine atoms is different, which can be exploited.

Understanding the Reactivity: The C4-Br bond is generally more susceptible to cleavage than the C2-Br bond in this system. This is due to the electronic influence of the nitrogen atom and the carboxylic acid group. However, reaction conditions can heavily influence this selectivity.

Troubleshooting Steps:

  • Control the Stoichiometry of the Hydrogen Source: If you are using a transfer hydrogenation method (e.g., with formic acid or ammonium formate), the amount of the hydrogen donor is critical.

    • Use a precise stoichiometry (e.g., 2.0-2.2 equivalents) of the hydrogen donor to favor the removal of both bromine atoms. Using a large excess can sometimes lead to over-reduction or side reactions, while using too little will inherently lead to incomplete reaction.

  • Modify the Solvent: The solvent can influence catalyst activity and substrate presentation to the catalyst surface.

    • Polar protic solvents like methanol, ethanol, or even water (if solubility permits) are excellent choices for catalytic hydrogenation.[1] Acetic acid can also be a good solvent, as protonating the pyridine nitrogen can facilitate the reaction.[1]

  • Adjust the Temperature: Lowering the reaction temperature can often enhance selectivity. Start the reaction at room temperature. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary, but high temperatures can lead to a loss of selectivity.[1]

Experimental Protocol for Improved Selectivity (Catalytic Transfer Hydrogenation):

  • To a flask containing this compound (1.0 eq), add a suitable solvent such as methanol or ethanol.

  • Add a base, such as triethylamine (2.5 eq), to neutralize the HBr formed during the reaction and aid in the solubility of the acid.

  • Add the hydrogen donor, ammonium formate (4-5 eq).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LCMS.

Q3: The reaction work-up is difficult. How do I safely and completely remove the palladium catalyst?

Answer:

Proper removal of the heterogeneous palladium catalyst is crucial for product purity and safety. Pd/C is pyrophoric, especially after use and when dry, as it is saturated with hydrogen.[5]

Step-by-Step Safe Catalyst Removal Protocol:

  • Purge the Reaction Vessel: Once the reaction is complete, ensure the hydrogen source (balloon or gas line) is removed. Carefully purge the reaction flask with an inert gas like nitrogen or argon for 10-15 minutes to displace any remaining hydrogen.[5]

  • Prepare for Filtration: Set up a filtration apparatus using a pad of Celite® or a similar filter aid over a sintered glass funnel or filter paper in a Büchner funnel. The Celite pad should be about 1-2 cm thick.

  • Wet the Celite Pad: Before filtering your reaction mixture, wet the Celite pad with the same solvent used in your reaction. This prevents the fine catalyst particles from passing through.

  • Filter the Reaction Mixture: Transfer the reaction mixture to the funnel. It is critical to keep the catalyst slurry wet throughout the entire filtration process.[5] Never allow the filter cake to run dry, as this is when the risk of fire is highest.

  • Wash the Filter Cake: Wash the filter cake thoroughly with additional solvent to ensure all of your product is recovered.

  • Catalyst Quenching and Disposal: Once filtration is complete, immediately and carefully transfer the wet Celite/catalyst cake into a designated waste container that is partially filled with water.[5] This keeps the catalyst deactivated and safe for disposal.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the most effective catalytic system for the complete debromination of this compound?

Answer:

The most widely used and generally effective system for this transformation is Palladium on Carbon (Pd/C) . It is robust, relatively inexpensive, and highly active for the hydrogenolysis of carbon-halogen bonds.[6]

  • Catalyst: 5% or 10% Pd/C is standard. For difficult reactions, the more active Pearlmann's catalyst (20% Pd(OH)₂/C) can be used.[1]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): This is the "cleanest" reducing agent. It is typically used with a balloon for atmospheric pressure reactions or in a Parr shaker for reactions requiring higher pressure.[1] High pressure and temperature can be employed if the reaction is stubborn.[1]

    • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for handling hydrogen gas directly and is often very effective. Common hydrogen donors include:

      • Formic acid and a tertiary amine base (e.g., triethylamine).[7]

      • Ammonium formate.

      • Isopropanol (often requires higher temperatures).[8]

The mechanism for CTH involves the catalyst facilitating the transfer of hydrogen atoms from the donor molecule to the substrate.[9]

Q5: What is the underlying mechanism for the Pd/C-catalyzed debromination?

Answer:

The reaction proceeds via a well-established catalytic cycle on the surface of the palladium metal.

Simplified Mechanism:

  • Oxidative Addition: The C-Br bond of the dibromonicotinic acid reacts with a Pd(0) active site on the catalyst surface. This is an oxidative addition step, forming an Ar-Pd(II)-Br intermediate.

  • Reductive Step: The hydrogen source (either H₂ or a donor like formic acid) provides the hydride.

    • With H₂, the gas is dissociatively chemisorbed onto the palladium surface to form palladium hydride species.

    • With a donor like formic acid, it decomposes on the catalyst surface to provide a hydride and CO₂.[7]

  • Reductive Elimination: The aryl group and a hydride on the palladium center undergo reductive elimination, forming the C-H bond and regenerating the Pd(0) active site, which can then re-enter the catalytic cycle.

This cycle repeats until both bromine atoms are replaced by hydrogen.

Q6: How does the choice of base affect the reaction when using a hydrogen donor like formic acid?

Answer:

When using formic acid as a hydrogen donor, a base is essential for two primary reasons:

  • Deprotonation of Formic Acid: The base (commonly a tertiary amine like triethylamine) deprotonates the formic acid to form formate. The formate anion is the species that ultimately delivers the hydride to the palladium catalyst.

  • Neutralization of HBr: The debromination reaction produces two equivalents of hydrobromic acid (HBr). The base neutralizes this strong acid, preventing it from protonating the substrate's pyridine nitrogen (which can deactivate it) or causing other acid-catalyzed side reactions. It also helps to maintain a favorable pH for catalyst activity.

The choice of base is important. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is ideal as it will not interfere with the catalyst or substrate.

Part 3: Data & Visualizations

Table 1: Comparison of Common Reaction Conditions
ParameterCondition A: H₂ GasCondition B: Formic Acid/NEt₃Condition C: Ammonium Formate
Catalyst 10% Pd/C10% Pd/C10% Pd/C
Hydrogen Source H₂ (1 atm balloon)Formic Acid (4-5 eq)Ammonium Formate (4-5 eq)
Base Triethylamine (2.2 eq)Triethylamine (4-5 eq)Not required
Solvent Methanol / EthanolTHF / MethanolMethanol / Ethanol
Temperature Room TemperatureRoom Temp to 40 °CRoom Temp to 60 °C
Pros "Clean" reaction (only water as byproduct), simple workup.Avoids H₂ gas, good for scale-up.Salt byproduct is easy to remove, avoids liquid formic acid.
Cons Requires handling of flammable H₂ gas.Requires careful stoichiometry, amine base can complicate purification.Can require heating, may be less reactive than formic acid.
Diagram 1: Troubleshooting Flowchart for Stalled Debromination

This diagram provides a logical workflow for diagnosing and solving issues with an incomplete reaction.

G Start Reaction Stalled: Starting Material Remains Check_Catalyst Is the Catalyst old? Start->Check_Catalyst Check_Purity Are Starting Material & Solvents High Purity? Check_Catalyst->Check_Purity Sol_New_Cat ACTION: Use Fresh Catalyst (e.g., new bottle or Pd(OH)2/C) Check_Catalyst->Sol_New_Cat Yes Check_Conditions Are Reaction Conditions Vigorous Enough? Check_Purity->Check_Conditions Sol_Purify ACTION: Recrystallize Substrate Use Anhydrous Solvent Check_Purity->Sol_Purify No Sol_Increase_Loading ACTION: Increase Catalyst Loading (e.g., to 10-15% w/w) Check_Purity->Sol_Increase_Loading Yes, but still fails Sol_Heat ACTION: Increase Temperature (e.g., to 40-60°C) Check_Conditions->Sol_Heat No Sol_Pressure ACTION: Use H2 Pressure (Parr Shaker) Check_Conditions->Sol_Pressure Still fails Sol_Purify->Check_Conditions

Caption: Troubleshooting workflow for an incomplete debromination reaction.

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2,4-Dibromonicotinic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the challenges of transitioning this synthesis from bench-scale to larger quantities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound.

Q1: What are the common synthetic routes for this compound and their scale-up suitability?

A1: The most direct route is the electrophilic bromination of a nicotinic acid precursor. However, the electron-deficient nature of the pyridine ring makes this challenging. Key strategies include:

  • Direct Bromination of Nicotinic Acid: This often requires harsh conditions, such as using oleum (fuming sulfuric acid) and high temperatures, which can lead to safety concerns and byproduct formation on a large scale.

  • Bromination of an Activated Precursor: Using a precursor like 2-hydroxynicotinic acid (nicotinic acid N-oxide) can facilitate a more controlled bromination before subsequent chemical manipulation.

  • Synthesis from a Pre-brominated Pyridine: Building the molecule from a commercially available, pre-brominated pyridine scaffold and then introducing the carboxylic acid functionality via methods like lithiation followed by quenching with CO₂. This route can offer better regiochemical control but may involve more steps and costly starting materials.

For scale-up, direct bromination is often economically favored but presents significant process control challenges. The choice depends on the required purity, available equipment, and economic constraints.

Q2: What are the primary safety hazards associated with scaling up this synthesis?

A2: The primary hazards stem from the reagents and reaction conditions:

  • Liquid Bromine: Highly corrosive, toxic, and volatile. Inhalation can be fatal. All manipulations must be performed in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers (e.g., sodium hydroxide solution) to neutralize evolved HBr gas and bromine vapors.[1] Personal protective equipment (PPE), including acid-resistant gloves, face shields, and respirators, is mandatory.[1]

  • Exothermic Reaction: Bromination is highly exothermic. On a large scale, poor heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[1] This can result in violent boiling of the solvent and release of toxic materials.

  • Corrosive Reagents: The use of oleum or other strong acids requires specialized, corrosion-resistant reactors (e.g., glass-lined steel).

Q3: Why is regioselectivity a major challenge in this synthesis?

A3: Regioselectivity is difficult due to the electronic properties of the nicotinic acid molecule. The pyridine nitrogen and the carboxylic acid group are both electron-withdrawing and direct incoming electrophiles to the C-5 position. The desired 2,4-substitution pattern is electronically disfavored. Achieving this substitution pattern often requires kinetic control under harsh conditions, which can unfortunately also promote the formation of other isomers (e.g., 2,5-dibromo, 4,5-dibromo) and poly-brominated byproducts.[1] Careful optimization of temperature, reaction time, and the brominating agent/catalyst system is critical to maximize the yield of the desired 2,4-isomer.

Q4: What are the critical process parameters (CPPs) to monitor during scale-up?

A4: The following CPPs are crucial for a safe, reproducible, and high-yielding synthesis:

  • Reagent Addition Rate: The rate of bromine addition must be carefully controlled to manage the reaction exotherm.

  • Temperature: Maintaining a consistent internal reaction temperature is vital for controlling regioselectivity and preventing runaway conditions.[1]

  • Agitation Speed: Efficient stirring is necessary to ensure homogenous mixing and effective heat transfer from the reaction mass to the reactor cooling system.

  • Reaction Time: The reaction must be monitored for completion (e.g., by HPLC) to avoid prolonged heating, which can lead to byproduct formation.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Conversion

  • Q: My reaction has stalled, and HPLC analysis shows a significant amount of starting material and/or mono-brominated intermediates. What should I do?

    • A: Possible Cause & Solution:

      • Insufficient Brominating Agent: The stoichiometry of bromine is critical. On a larger scale, losses due to evaporation or reaction with trace moisture can be more significant. Ensure you are using a sufficient molar excess of bromine. Consider a slow, continuous feed of bromine to maintain its concentration.

      • Low Reaction Temperature: While high temperatures can cause byproducts, a temperature that is too low may not provide enough activation energy for the second bromination step.[1] Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC.

      • Inadequate Mixing: In a large reactor, poor agitation can create "hot spots" and areas of low reagent concentration. Ensure your stirring is vigorous enough to keep the mixture homogenous.

      • Short Reaction Time: Scale-up reactions may require longer times to reach completion due to mass and heat transfer limitations. Extend the reaction time and continue monitoring until the starting material is consumed.[1]

Problem 2: Formation of Impurities and Poor Regioselectivity

  • Q: My final product is contaminated with significant amounts of isomeric dibromo- or poly-brominated species. How can I improve the purity?

    • A: Possible Cause & Solution:

      • High Reaction Temperature: Excessive heat can overcome the kinetic barriers for the formation of thermodynamically stable but undesired isomers. It can also promote further bromination.[1] The key is to find the optimal temperature that allows for dibromination while minimizing side reactions.

      • Excess Brominating Agent: Using too much bromine will inevitably lead to the formation of tri-brominated and other poly-halogenated byproducts.[1] Carefully control the stoichiometry and consider adding the bromine portion-wise, monitoring the reaction between additions.

      • Solvent Effects: The choice of solvent (e.g., sulfuric acid vs. oleum of different SO₃ concentrations) can significantly influence the reactivity and selectivity of the bromination. A systematic screen of reaction conditions may be necessary.

Problem 3: Runaway Reaction and Poor Temperature Control

  • Q: During bromine addition, the reactor temperature spiked uncontrollably even with full cooling applied. What went wrong?

    • A: Possible Cause & Solution:

      • Addition Rate Too Fast: This is the most common cause. The rate of heat generation from the exothermic reaction exceeded the heat removal capacity of the reactor.[1] Drastically reduce the addition rate of bromine.

      • Insufficient Cooling Capacity: Ensure your cooling system is adequate for the scale of the reaction. For very large scales, consider upgrading to a more efficient reactor with better cooling jackets or internal coils.[1]

      • Accumulation of Unreacted Reagents: If bromine is added too quickly at a low temperature where the reaction rate is slow, it can accumulate. A subsequent small increase in temperature can then trigger a very rapid, runaway reaction of all the accumulated reagent. The solution is to add bromine at a temperature where it reacts promptly but controllably.

      • Consider Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process offers superior temperature control and safety by minimizing the volume of the reacting mixture at any given time.[1]

Problem 4: Difficulties in Product Isolation and Purification

  • Q: After quenching the reaction, my product oiled out instead of precipitating as a solid. How do I isolate it?

    • A: Possible Cause & Solution:

      • Presence of Impurities: Oiling out is often a sign of significant impurities that depress the melting point of the crude product. The troubleshooting steps in "Problem 2" should be addressed first.

      • Ineffective Quenching/Precipitation: Try quenching the reaction mixture onto a larger volume of ice/water with vigorous stirring to promote rapid precipitation. Sometimes, adding a small amount of a co-solvent in which the product is poorly soluble can induce crystallization.

      • Acid-Base Extraction: If direct precipitation fails, perform an acid-base extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash with water, then extract the acidic product into an aqueous base (e.g., 1M NaOH). Wash the basic aqueous layer with an organic solvent to remove neutral impurities. Finally, re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) to precipitate the purified this compound. This method is highly effective for purifying carboxylic acids.[2]

  • Q: My recovery from recrystallization is very low.

    • A: Possible Cause & Solution:

      • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Perform a small-scale solvent screen (e.g., water, ethanol, acetic acid, ethyl acetate/hexane mixtures) to find the optimal system. Using hot water is often a good starting point for polar compounds like nicotinic acids.[1][3]

      • Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

Section 3: Recommended Scale-Up Protocol

This protocol is a representative procedure for a laboratory scale-up (e.g., 10-50g). Extreme caution must be exercised, and all operations should be conducted behind a safety shield in a high-performance fume hood.

Experimental Protocol: Synthesis of this compound

  • Reactor Setup:

    • Equip a 1 L, 3-necked, jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing 2M NaOH solution.

    • Circulate coolant through the reactor jacket and set the controller to 0 °C.

  • Reaction Charge:

    • Charge the reactor with 2-Chloronicotinic acid (e.g., 50 g, 1.0 equiv).

    • Slowly and carefully, add fuming sulfuric acid (25% Oleum, e.g., 250 mL) via the dropping funnel. The temperature will rise; maintain it below 20 °C.

  • Bromine Addition (Critical Step):

    • Heat the mixture to 110 °C.

    • Once the temperature is stable, begin the dropwise addition of liquid bromine (e.g., 3.5 equiv) via the dropping funnel over 3-4 hours.

    • CRITICAL: Monitor the internal temperature closely. The exotherm should be manageable. Do not allow the temperature to exceed 120 °C. Adjust the addition rate as needed to maintain control. Vigorous evolution of HBr gas will be observed and must be neutralized by the scrubber.

  • Reaction and Monitoring:

    • After the addition is complete, maintain the reaction mixture at 115 °C for an additional 8-12 hours.

    • Monitor the reaction progress by taking small, carefully quenched aliquots for HPLC analysis until the starting material and intermediates are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (< 25 °C).

    • In a separate, larger vessel equipped with a mechanical stirrer, prepare a mixture of crushed ice and water (e.g., 2 L).

    • CRITICAL: Very slowly and carefully, transfer the reaction mixture onto the stirred ice/water slurry. This quenching process is highly exothermic. Maintain the quench pot temperature below 15 °C.

    • A pale yellow/white solid should precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).

  • Purification (Recrystallization):

    • Transfer the damp crude solid to a suitably sized beaker.

    • Add a minimal amount of hot water and heat to boiling with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 50 °C to a constant weight.

Section 4: Data and Visualizations
Table 1: Influence of Key Parameters on Reaction Outcome
ParameterCondition A (Low Temp)Condition B (Optimized)Condition C (High Temp)
Temperature 90 °C115 °C140 °C
Bromine Equiv. 3.53.53.5
Reaction Time 12 h12 h12 h
Expected Yield Low (<40%)Good (65-75%)Moderate (~60%)
Purity (HPLC) Poor (High SM/mono-bromo)High (>98%)Poor (High poly-bromo)
Primary Issue Incomplete ConversionControlled ReactionByproduct Formation

Diagrams

G cluster_0 Reaction Inputs 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reaction 2-Chloronicotinic Acid->Reaction Br2 Br2 Br2->Reaction Oleum Oleum Oleum->Reaction Product This compound Reaction->Product 115°C, 12h

Caption: General workflow for the synthesis of this compound.

G Start Low Yield Observed Check_Conversion Is reaction incomplete? (Check HPLC for SM) Start->Check_Conversion Check_Impurity What is the main impurity? Check_Conversion->Check_Impurity No (Conversion >95%) Action_Incomplete Increase Reaction Time OR Increase Temperature (to 115°C) Check_Conversion->Action_Incomplete Yes Action_Mono Ensure sufficient Br2 equiv. (3.5x) Check addition rate Check_Impurity->Action_Mono Mono-bromo Action_Poly Reduce Temperature OR Reduce Br2 equiv. Check_Impurity->Action_Poly Poly-bromo Action_Purify Review purification strategy (Recrystallization solvent, Acid/Base extraction) Check_Impurity->Action_Purify Other/Unknown

References

work-up procedures for reactions involving 2,4-Dibromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dibromonicotinic Acid

A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting

Welcome to the technical support resource for researchers utilizing this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during the work-up and purification of reactions involving this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Part 1: Foundational Knowledge - Solubility and Handling

Understanding the physicochemical properties of your starting material is the bedrock of a successful work-up strategy. This compound possesses both a carboxylic acid and a pyridine nitrogen, making its solubility highly dependent on pH.

FAQ 1: My reaction solvent is DMF, and I'm unsure how to begin my aqueous work-up. What are the general solubility characteristics I should be aware of?

Answer:

This is a critical first question. The dual acidic (carboxylic acid) and basic (pyridine nitrogen) nature of the molecule dictates its behavior.

  • In Acidic Aqueous Solution (pH < ~2): The pyridine nitrogen is protonated, forming a pyridinium salt. The carboxylic acid remains protonated. The molecule will likely have low solubility in both aqueous and common organic solvents.

  • In Neutral Aqueous Solution (pH ~ 5-7): The molecule exists as a zwitterion, which typically results in poor solubility in water and most organic solvents.

  • In Basic Aqueous Solution (pH > ~8): The carboxylic acid is deprotonated to form a carboxylate salt. This salt form is generally soluble in water but insoluble in non-polar organic solvents like ethyl acetate, dichloromethane (DCM), or ether.

The high boiling point and water miscibility of solvents like DMF or DMSO can complicate extractions.[1] A common procedure is to first dilute the reaction mixture significantly with an organic solvent (like ethyl acetate) and then wash repeatedly with water or brine to remove the bulk of the high-boiling solvent.

Data Presentation: Solubility & Properties of Common Solvents

The choice of extraction solvent is critical. The following table summarizes properties of solvents frequently used in work-ups. "Like dissolves like" is a guiding principle; polar compounds are more soluble in polar solvents.[2]

SolventRelative PolarityDielectric ConstantMiscible with Water?
Hexane0.0091.9No
Toluene0.0992.4No
Diethyl Ether0.1174.3Slightly
Dichloromethane (DCM)0.3099.0No
Ethyl Acetate (EtOAc)0.2286.0Slightly
Tetrahydrofuran (THF)0.2077.5Yes
Acetonitrile (MeCN)0.46037.5Yes
N,N-Dimethylformamide (DMF)0.38636.7Yes
Water1.00080.1N/A

Data compiled from various sources.[2][3][4]

Experimental Workflow: General Aqueous Work-up

This diagram illustrates a standard liquid-liquid extraction procedure, a cornerstone of reaction work-ups.[5]

G start Reaction Mixture in Organic Solvent transfer Transfer to Separatory Funnel start->transfer add_wash Add Aqueous Wash (e.g., Water, Brine, NaHCO3) transfer->add_wash shake Shake & Vent add_wash->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (contains salts, polar impurities) separate->aq_layer Drain org_layer Organic Layer (contains product) separate->org_layer back_extract Optional: Back-extract aqueous layer with fresh organic solvent aq_layer->back_extract combine_org Combine Organic Layers org_layer->combine_org back_extract->combine_org dry Dry with Na2SO4 or MgSO4 combine_org->dry filter Filter or Decant dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate crude_product Crude Product evaporate->crude_product

Caption: A typical liquid-liquid extraction workflow.

Part 2: Troubleshooting Suzuki-Miyaura Coupling Work-ups

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, coupling the 2- or 4-position of the dibromopyridine ring with a boronic acid or ester.[6] However, the work-up can be challenging due to residual palladium and boron-containing impurities.

FAQ 2: My Suzuki reaction is complete, but I'm struggling to remove the palladium catalyst and boron-containing by-products. What is a robust work-up procedure?

Answer:

This is a frequent issue. Palladium catalysts can coordinate to the pyridine nitrogen, while boronic acid residues can be difficult to remove completely. A multi-step approach is most effective.

Causality:

  • Palladium: Pd catalysts, especially those with phosphine ligands, can be tenacious. Simple filtration is often insufficient.

  • Boron Impurities: Unreacted boronic acid, its homocoupled by-products, and boric acid can contaminate the product. Boronic acids can sometimes streak on silica gel during chromatography.[7][8]

Recommended Protocol:

  • Initial Filtration: After the reaction cools, dilute it with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the precipitated palladium black.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with saturated aqueous ammonium chloride (NH₄Cl) to help remove some inorganic salts.

    • Wash with water.

    • Wash with brine to break up emulsions and remove residual water.

  • Boron Removal: A key technique for removing boron residues is to concentrate the reaction mixture and then re-dissolve and re-concentrate from methanol several times. This process forms the volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[1]

  • Palladium Scavenging (If Needed): If the organic layer is still dark with palladium, you can stir the organic solution with a scavenger. Options include:

    • Stirring with a 1M aqueous solution of potassium fluoride (KF) can precipitate tin and boron residues as insoluble fluorides.[1]

    • Aqueous solutions of thiourea or L-cysteine can be used to complex and extract residual palladium into the aqueous phase.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[5] The resulting crude product can then be purified by column chromatography or recrystallization.

Experimental Workflow: Suzuki Reaction Purification

G rxn_complete Completed Reaction (Pd catalyst, Boron species) celite_filter Dilute & Filter through Celite rxn_complete->celite_filter filtrate Filtrate celite_filter->filtrate aq_wash Aqueous Washes (NH4Cl, H2O, Brine) filtrate->aq_wash boron_removal Solvent Swap to MeOH & Concentrate (x3) to remove Boron aq_wash->boron_removal pd_scavenge Optional: Stir with Pd Scavenger (e.g., aq. KF, Thiourea) boron_removal->pd_scavenge dry_concentrate Dry (Na2SO4) & Concentrate boron_removal->dry_concentrate pd_scavenge->dry_concentrate purify Purify (Chromatography or Recrystallization) dry_concentrate->purify

Caption: Purification scheme for Suzuki-Miyaura reactions.

Part 3: Troubleshooting Amide Coupling Work-ups

Amide bond formation is another cornerstone reaction, typically achieved by activating the carboxylic acid of this compound with a coupling reagent before adding an amine.[9] The choice of coupling reagent dictates the work-up strategy.

FAQ 3: After my amide coupling reaction using EDC, I have a water-soluble urea by-product that is contaminating my product after extraction. How do I remove it?

Answer:

This is a classic problem with carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). They react with the carboxylic acid to form a reactive intermediate, and in the process, they are converted to a urea by-product (EDU or DCU, respectively). While DCU is typically insoluble in most organic solvents and can be filtered off, EDU hydrochloride is water-soluble.

Causality: The by-product of EDC is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). The protonated form of EDU is highly water-soluble, but the free base has some organic solubility, which can lead to it partitioning into your organic layer during extraction.

Recommended Protocol:

  • Quench and Dilute: Quench the reaction with water or a small amount of 1M HCl. Dilute with your extraction solvent (e.g., ethyl acetate or DCM).

  • Acidic Wash: The key step is to perform several washes with a dilute acid, such as 1M HCl or 5% citric acid.[10] This ensures the EDU by-product and any unreacted amine starting material are fully protonated and partition into the aqueous layer.[1]

  • Neutralizing Wash: Follow the acid washes with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove any unreacted this compound.

  • Final Wash: A final wash with brine will help remove water and break any emulsions.

  • Isolate: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide product for further purification.

Experimental Workflow: Amide Coupling (EDC) Work-up

G rxn_crude Reaction Crude (Product, EDU, excess amine, unreacted acid) quench Quench & Dilute with Organic Solvent rxn_crude->quench acid_wash Wash with 1M HCl (x2-3) Removes EDU & excess amine quench->acid_wash bicarb_wash Wash with sat. NaHCO3 Removes unreacted acid acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate pure_product Crude Amide Product dry_concentrate->pure_product

Caption: Work-up for removing water-soluble urea by-products.

Part 4: Troubleshooting Hydrolysis Work-ups

Cleaving an ester to reveal the parent this compound is a common final step in a synthetic sequence. The work-up requires careful pH control to ensure efficient isolation.

FAQ 4: I've hydrolyzed my 2,4-dibromonicotinate ester with LiOH, but I'm having trouble isolating the carboxylic acid product cleanly. What is the standard procedure?

Answer:

The challenge here is transitioning the product from its water-soluble salt form back to the neutral, organic-soluble carboxylic acid without it precipitating in an unmanageable way or being lost.

Causality: After saponification with a base like LiOH or NaOH, the product exists as the lithium or sodium 2,4-dibromonicotinate salt, which is soluble in the aqueous reaction medium. To isolate the product, you must carefully acidify the mixture to protonate the carboxylate, causing the neutral carboxylic acid to precipitate or become extractable.[11]

Recommended Protocol:

  • Solvent Removal: If the hydrolysis was performed in a water-miscible organic solvent like THF or methanol, remove it first using a rotary evaporator.

  • Aqueous Dilution: Dilute the remaining aqueous residue with water.

  • Wash with Organic Solvent: Wash the basic aqueous solution once or twice with an organic solvent like diethyl ether or ethyl acetate. This crucial step removes any non-polar, non-acidic impurities and any unreacted ester starting material. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice-water bath. Slowly add 1M or 2M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. You should observe a precipitate forming.

  • Isolation:

    • Option A (Filtration): If a thick, easily filterable precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to help with drying.[12]

    • Option B (Extraction): If the product oils out or forms a fine, difficult-to-filter suspension, extract the acidified aqueous mixture multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

This systematic approach ensures that you remove neutral impurities before you precipitate your acidic product, leading to much higher purity.

References

Technical Support Center: Characterization of Impurities in 2,4-Dibromonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dibromonicotinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical, as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to identify, troubleshoot, and control impurities generated during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and analysis of this compound.

Question 1: My final product shows a persistent low-level peak in the HPLC chromatogram, eluting close to the main this compound peak. How can I identify it?

Answer:

A closely eluting peak often suggests an isomeric impurity. In the bromination of nicotinic acid derivatives, regioisomers are common byproducts. The most probable culprits are monobrominated starting materials or other dibrominated isomers.

Causality: The directing effects of the carboxylic acid group and the nitrogen atom on the pyridine ring primarily favor substitution at specific positions. However, under certain reaction conditions (e.g., temperature fluctuations, catalyst activity), bromination can occur at other positions, leading to isomers like 2,5-dibromopyridine or 2,6-dibromopyridine derivatives.[1]

Troubleshooting Workflow:

  • Mass Spectrometry (LC-MS): The first step is to determine the mass-to-charge ratio (m/z) of the impurity. An LC-MS analysis will quickly confirm if the impurity has the same mass as your product (isomeric impurity) or a different mass (e.g., starting material, monobrominated species).

  • High-Resolution Mass Spectrometry (HRMS): If LC-MS confirms it's an isomer, HRMS can provide the exact mass, confirming the elemental composition and ruling out other possibilities.

  • NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity (>5%), ¹H and ¹³C NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the splitting pattern of the remaining protons on the pyridine ring will differ significantly between a 2,4-dibromo, 2,5-dibromo, or 2,6-dibromo substituted nicotinic acid.

  • Reference Standard Comparison: If available, co-injecting a reference standard of the suspected isomer is the most straightforward way to confirm its identity by retention time matching.

Question 2: The yield of my this compound synthesis is consistently low, and I observe multiple byproduct peaks in my analysis. What are the likely causes?

Answer:

Low yields accompanied by multiple byproducts typically point to issues with reaction control, such as over-bromination or insufficient activation of the starting material.

Causality: The pyridine ring is electron-deficient and requires harsh conditions or activation for electrophilic aromatic substitution like bromination.[1] Lack of control over these conditions can lead to a complex product mixture.

  • Over-bromination: Using an excessive amount of the brominating agent (e.g., Br₂) can lead to the formation of tri-brominated species.[2]

  • Incorrect Reaction Temperature: High temperatures can reduce the selectivity of the reaction, promoting the formation of various isomers and byproducts.[1]

  • Impure Starting Material: Impurities in the initial nicotinic acid can lead to a host of side products.[1]

Recommended Actions:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent. A slight excess may be needed, but large excesses should be avoided.

  • Optimize Temperature: Follow established literature procedures for reaction temperature and ensure it is monitored and controlled throughout the synthesis.

  • Verify Starting Material Purity: Use highly pure nicotinic acid. If the purity is uncertain, consider purifying it by recrystallization before use.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction. This helps in determining the optimal reaction time and preventing the formation of degradation products or byproducts from extended reaction times.[1]

G start Low Yield & Multiple Byproducts Detected check_stoich Verify Stoichiometry of Brominating Agent start->check_stoich check_temp Review & Control Reaction Temperature start->check_temp check_sm Analyze Purity of Starting Material start->check_sm monitor Implement In-Process Controls (IPC) via HPLC/TLC start->monitor node_stoich_ok Stoichiometry Correct check_stoich->node_stoich_ok Evaluate node_stoich_bad Adjust to Optimal Molar Ratio check_stoich->node_stoich_bad Evaluate node_temp_ok Temperature within Range check_temp->node_temp_ok Evaluate node_temp_bad Optimize & Stabilize Temperature check_temp->node_temp_bad Evaluate node_sm_ok Starting Material is >99% Pure check_sm->node_sm_ok Evaluate node_sm_bad Purify Starting Material (e.g., Recrystallize) check_sm->node_sm_bad Evaluate node_monitor_ok Reaction Profile Understood monitor->node_monitor_ok Evaluate node_monitor_bad Develop IPC Method to Track Reaction Endpoint monitor->node_monitor_bad Evaluate

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding impurity characterization in this compound synthesis.

Question 3: What are the most common process-related impurities in the synthesis of this compound?

Answer:

Process-related impurities are substances formed during the synthesis. For this compound, these typically fall into several categories:

Impurity Type Common Examples Typical Origin
Starting Material Nicotinic AcidIncomplete reaction.
Intermediates Monobromo-nicotinic acids (e.g., 2-Bromonicotinic acid)Incomplete bromination.
Isomers 2,5-Dibromonicotinic acid, 2,6-Dibromonicotinic acidNon-selective bromination due to reaction conditions.
Over-reacted Species Tribromo-nicotinic acidsExcess brominating agent or prolonged reaction time.[2]
Reagent-related Impurities from reagents like thionyl chloride or bromine.Use of low-quality or degraded reagents.[1]

Question 4: What is the recommended analytical method for routine purity analysis and impurity detection?

Answer:

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for purity analysis of this compound. For impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is essential.

Justification:

  • HPLC-UV: Provides high resolution, allowing for the separation of the main compound from closely related impurities. It is robust, reproducible, and ideal for quantitation.

  • LC-MS: Offers the sensitivity and specificity needed to detect and identify trace-level impurities.[3][4] It provides molecular weight information, which is the first crucial step in structural elucidation.[5]

Recommended Starting HPLC-MS Method Parameters:

Parameter Recommendation Rationale
Column C18 (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5µm)Provides good retention and separation for polar aromatic acids.[3]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterProvides protons for positive ion mode ESI and helps in achieving good peak shape.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start with a low % of B (e.g., 10%) and ramp up to a high % (e.g., 95%)Ensures elution of both polar and non-polar impurities.
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
UV Detection ~260-285 nmThe pyridine ring has strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is easily protonated, making ESI+ a sensitive choice.

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Structure Elucidation cluster_3 Confirmation start Sample containing unknown impurity hplc_uv Analyze by RP-HPLC-UV/PDA check_peak Assess Peak: Retention Time, Area %, UV Spectrum hplc_uv->check_peak Peak Detected lcms Perform LC-MS Analysis check_peak->lcms hrms Acquire High-Resolution Mass (HRMS) for Formula lcms->hrms nmr Isolate & Run NMR for Structure Confirmation hrms->nmr synthesis Synthesize Reference Standard nmr->synthesis final_confirm Confirm by Co-injection synthesis->final_confirm

Question 5: How can I effectively purify this compound to remove persistent impurities?

Answer:

Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical.

Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include isopropanol, ethanol, or aqueous mixtures.[6]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material by HPLC to confirm the removal of the impurities.

If recrystallization is ineffective, preparative chromatography may be required, although this is a more resource-intensive technique.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4- vs. 2,5-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and functional materials. Among these, dibrominated nicotinic acids serve as versatile building blocks, offering multiple reaction handles for constructing complex molecular architectures. However, the seemingly subtle shift of a bromine atom, as in the case of 2,4-dibromonicotinic acid and 2,5-dibromonicotinic acid, profoundly alters the molecule's electronic landscape and, consequently, its chemical reactivity.

This guide provides an in-depth comparison of these two critical reagents. We will dissect the electronic and steric factors governing their reactivity, explore their differential behavior in key synthetic transformations, and provide experimentally-grounded protocols to empower researchers in drug development and materials science to make informed strategic decisions in their synthetic designs.

Pillar 1: Unraveling the Electronic Architecture and Its Impact on Reactivity

The reactivity of a substituted pyridine is dictated by the interplay of inductive and resonance effects of its substituents. The pyridine nitrogen itself is strongly electron-withdrawing, creating an electron-deficient (electrophilic) ring system, particularly at the positions ortho (C2, C6) and para (C4) to it. This inherent electronic deficiency is the primary driver for the distinct reactivity profiles of our two subjects.

This compound: A Tale of Two Activated Sites

In this compound, both bromine atoms are positioned at sites electronically activated by the ring nitrogen. The C2-Br bond is ortho and the C4-Br bond is para to the nitrogen. Furthermore, the carboxylic acid at C3 is a powerful electron-withdrawing group, further depleting the ring of electron density.

  • C2 Position: This position experiences a potent combination of the nitrogen's inductive withdrawal and resonance effects, making it highly electrophilic and the C-Br bond susceptible to both nucleophilic attack and oxidative addition by a metal catalyst.

  • C4 Position: As the para position, C4 is also significantly activated via resonance. The negative charge in a potential Meisenheimer intermediate during nucleophilic aromatic substitution (SNAr) can be effectively delocalized onto the ring nitrogen.

This dual activation presents both a synthetic opportunity and a regioselectivity challenge. Controlling which bromine atom reacts first is paramount for a successful synthetic campaign.

2,5-Dibromonicotinic Acid: A Study in Orthogonal Reactivity

The electronic arrangement in 2,5-dibromonicotinic acid is markedly different and, synthetically, more straightforward.

  • C2 Position: Similar to the 2,4-isomer, the C2-Br bond is ortho to the nitrogen and is thus highly activated and the primary site for reaction.

  • C5 Position: This position is meta to the ring nitrogen. Electron-withdrawing effects at this position are much weaker, and it cannot participate in the direct resonance stabilization of a negative charge onto the nitrogen. Consequently, the C5-Br bond is significantly less reactive in both SNAr and palladium-catalyzed cross-coupling reactions.

This inherent difference in reactivity between the C2 and C5 positions allows for highly selective mono-functionalization at the C2 position, leaving the C5-Br intact for subsequent, potentially different, chemical transformations.

Pillar 2: Performance in Key Synthetic Transformations

The theoretical differences in electronic structure manifest as predictable and exploitable differences in reactivity. We will examine two of the most common and powerful transformations for these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for installing amine, ether, and thioether functionalities. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the key to the reaction's success and is greatly enhanced by electron-withdrawing groups at the ortho and para positions.[3]

SNAr_Mechanism

Figure 1: SNAr reaction pathways for the two isomers.

  • This compound: Both C2 and C4 positions are susceptible to nucleophilic attack. Generally, the C2 position is considered more electrophilic due to the stronger inductive effect from the adjacent nitrogen. However, reaction at C4 is also highly viable, and mixtures of products are possible depending on the nucleophile and reaction conditions. Achieving high regioselectivity often requires careful optimization.

  • 2,5-Dibromonicotinic Acid: The outcome is unambiguous. Nucleophilic attack occurs exclusively at the activated C2 position. The C5 position remains inert under standard SNAr conditions, providing a clean and predictable route to 2-substituted-5-bromonicotinic acid derivatives.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4][5] The reaction's regioselectivity on di-halogenated heterocycles is primarily governed by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[6]

Suzuki_Cycle

Figure 2: General catalytic cycle of the Suzuki-Miyaura coupling.

Studies on analogous systems like 2,4-dibromopyridine have definitively shown that oxidative addition of Pd(0) occurs preferentially at the C2 position.[7] This enhanced reactivity is attributed to the coordination of the pyridine nitrogen to the palladium center, which facilitates the insertion into the adjacent C-Br bond.

  • This compound: Mono-coupling reactions with one equivalent of a boronic acid will selectively yield the 2-substituted-4-bromonicotinic acid derivative. The C4-Br bond can then be targeted in a subsequent, often more forcing, coupling reaction to generate di-substituted products.

  • 2,5-Dibromonicotinic Acid: The same principle applies. The C2-Br bond is the more reactive partner for oxidative addition. This allows for the selective synthesis of 2-aryl/vinyl-5-bromonicotinic acids in high yield.[8]

Data Summary: Predicted Regioselectivity
ReagentReaction TypePrimary Reactive SiteSecondary/Less Reactive SiteRationale
This compound SNArC2 (and C4)C4 (and C2)Both positions are activated (ortho/para to N); selectivity can be challenging.
Suzuki CouplingC2C4Preferential oxidative addition at the C-Br bond adjacent to the pyridine nitrogen.[7]
2,5-Dibromonicotinic Acid SNArC2C5 (unreactive)C2 is activated (ortho to N); C5 is meta and unactivated.
Suzuki CouplingC2C5Preferential oxidative addition at the C-Br bond adjacent to the pyridine nitrogen.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for the selective functionalization of these isomers.

Protocol 1: Regioselective Mono-Suzuki Coupling of 2,5-Dibromonicotinic Acid

This protocol details the selective coupling at the C2 position, a common and highly reliable transformation.

Objective: To synthesize 2-(4-methoxyphenyl)-5-bromonicotinic acid.

Materials & Reagents:

  • 2,5-Dibromonicotinic acid

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification supplies (Ethyl acetate, HCl, brine, Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,5-dibromonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane. Causality: Pre-forming the active Pd(0)(PPh₃)₄ species in situ from the more stable Pd(II) precursor ensures consistent catalytic activity.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the nicotinic acid product, causing it to precipitate or move into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 2-(4-methoxyphenyl)-5-bromonicotinic acid.

Protocol 2: Regioselective Mono-Suzuki Coupling of this compound

This protocol leverages the same principles as above to achieve selective functionalization at the C2 position of the 2,4-isomer.

Objective: To synthesize 2-(4-methoxyphenyl)-4-bromonicotinic acid.

Methodology: The protocol is identical to Protocol 1, with the substitution of This compound (1.0 eq) as the starting material. The reaction proceeds with high selectivity for the C2 position, yielding the desired product. The C4-bromo position will remain largely untouched under these conditions.

Conclusion and Strategic Outlook

The choice between 2,4- and 2,5-dibromonicotinic acid is a strategic one, dictated by the desired final molecular structure.

  • 2,5-Dibromonicotinic acid is the reagent of choice for syntheses requiring unambiguous, selective functionalization at the C2 position. Its "orthogonal" reactivity provides a reliable platform for stepwise elaboration, where the C5-bromo substituent serves as a handle for a subsequent, different coupling or substitution reaction.

  • This compound offers a more complex but potentially powerful platform. While mono-functionalization can be selectively achieved at C2, the presence of the second activated C4-bromo site opens pathways to symmetrical di-substituted products or, with careful control, stepwise di-functionalization with different partners.

Understanding these fundamental reactivity patterns is crucial for the efficient and rational design of synthetic routes in medicinal chemistry and materials science. By leveraging the intrinsic electronic properties of these isomers, researchers can minimize protecting group manipulations, reduce step counts, and accelerate the discovery of novel chemical entities.

References

analytical standards for 2,4-Dibromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Standards for 2,4-Dibromonicotinic Acid

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. This compound serves as a critical structural motif and building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Consequently, the rigorous analytical characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies and standards for this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating analytical systems that ensure the highest degree of scientific integrity.

Physicochemical Profile of this compound

Before any analysis, a thorough understanding of the molecule's properties is essential. These characteristics dictate the choice of analytical techniques, solvents, and potential challenges.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂PubChem[1][2]
Molecular Weight 280.90 g/mol PubChem[1]
Monoisotopic Mass 278.85306 DaPubChemLite[2]
Appearance Solid (Expected)-
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The Role and Types of Analytical Standards

Analytical standards are highly pure compounds used as reference materials for the qualitative and quantitative analysis of a substance.[3] They are indispensable for calibrating instruments, validating methods, and ensuring the accuracy and reliability of measurements.[4] For this compound, a Certified Reference Material (CRM) or a well-characterized secondary standard serves as the benchmark against which all in-house materials are compared.[5]

  • Primary Standards (CRMs): Produced by national metrology institutes (e.g., NIST, USP) or accredited producers (ISO 17034), these standards have the highest purity and are accompanied by a certificate of analysis detailing their characterization and traceability.[5][6]

  • Secondary Standards: These are working standards established in-house and are qualified against a primary standard. They are used for routine quality control to conserve the more expensive primary standard.

The qualification of any standard for this compound relies on an orthogonal analytical approach, employing multiple techniques to confirm identity, purity, and potency.

cluster_qualification Workflow: Qualification of a this compound Secondary Standard start Obtain Primary Reference Standard (CRM) hplc Purity by HPLC (Assay vs. CRM) start->hplc batch Select Batch of In-House This compound batch->hplc Inject both nmr Identity by ¹H & ¹³C NMR (Structure Confirmation) batch->nmr ms Identity by Mass Spec (Molecular Weight) batch->ms impurity Impurity Profiling (HPLC/LC-MS) batch->impurity decision Data Conforms to Specifications? hplc->decision nmr->decision ms->decision impurity->decision pass Qualify as Secondary Standard Issue Certificate of Analysis decision->pass  Yes fail Reject Batch Investigate Synthesis decision->fail No  

Caption: Qualification workflow for a secondary standard.

Comparative Analysis of Key Analytical Techniques

No single technique is sufficient for full characterization. The synergy between chromatographic and spectroscopic methods provides a complete analytical picture.

TechniquePrimary ApplicationKey Insights ProvidedLimitations
RP-HPLC (UV) Purity assessment, QuantificationHigh precision and accuracy for assay, detection of non-volatile impurities.Requires a chromophore, may not separate all impurities, destructive.
¹H & ¹³C NMR Identity, Structural ElucidationUnambiguous confirmation of chemical structure, detection of structural isomers.Lower sensitivity than MS, requires higher concentration, quantification can be complex (qNMR).
LC-MS Identity, Impurity IdentificationConfirms molecular weight, provides structural information on unknown impurities via fragmentation (MS/MS).[7]Ionization efficiency can vary, quantification requires specific method development.
High-Performance Liquid Chromatography (HPLC)

For assessing the purity of organic acids like this compound, Reverse-Phase HPLC (RP-HPLC) is the industry standard. The carboxylic acid group and aromatic ring provide sufficient polarity and a UV chromophore for reliable detection.

Causality in Method Development: The goal is to develop a method that provides sharp, symmetrical peaks with good resolution from any potential impurities.

  • Column Choice: A C18 column is the typical starting point due to its versatility and hydrophobicity.[8]

  • Mobile Phase: A mixture of an acidified aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The acid (e.g., formic acid, phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte. This ensures the molecule is in a single, neutral form, leading to better peak shape and consistent retention.

  • Detection: UV detection is suitable. The optimal wavelength should be determined by running a UV scan, but a wavelength around 230-280 nm is a logical starting point for this type of structure.[8]

Alternative Approach: Ion-Pair Chromatography If retention on a standard C18 column is insufficient due to high polarity, an ion-pairing reagent can be added to the mobile phase.[9] This reagent, typically a quaternary ammonium salt, pairs with the analyte's carboxylate anion, increasing its hydrophobicity and retention. However, this approach can lead to long column equilibration times and is often reserved for when standard RP-HPLC fails.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural confirmation. The spectrum of a production batch must match that of the certified reference standard.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants are definitive fingerprints of the substitution pattern.

  • ¹³C NMR: Shows the number of different carbon environments in the molecule. For this compound, six distinct carbon signals are expected (five on the ring and one for the carboxyl group).

The choice of solvent is critical. A deuterated solvent that fully dissolves the sample without reacting is required. DMSO-d₆ or CDCl₃ are common choices for organic acids.

Mass Spectrometry (MS)

MS provides an exact molecular weight, offering powerful confirmation of identity. When coupled with HPLC (LC-MS), it becomes an unparalleled tool for impurity identification.

  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like this compound. In negative ion mode (ESI-), the instrument will detect the deprotonated molecule [M-H]⁻. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed.

  • Fragmentation (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[7] This pattern can be compared to the reference standard or used to elucidate the structure of unknown impurities. For carboxylic acids, a common fragmentation is the loss of CO₂ (decarboxylation).[7]

cluster_selection Decision Tree: Selecting the Right Analytical Technique goal What is the Analytical Goal? identity Confirm Identity / Structure goal->identity purity Measure Purity / Assay goal->purity quantify Quantify Known Impurity goal->quantify identify_unknown Identify Unknown Impurity goal->identify_unknown nmr_ms Primary: NMR Secondary: MS identity->nmr_ms hplc Primary: HPLC (Assay) (vs. Reference Standard) purity->hplc hplc_quant Primary: HPLC (Calibrated with Impurity Standard) quantify->hplc_quant lcms Primary: LC-MS/MS (Fragmentation Analysis) identify_unknown->lcms

Caption: Decision tree for analytical technique selection.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Purity Determination by RP-HPLC
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the primary working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the working standard six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing its peak area to that of the reference standard (Area %).

    • % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol 2: Identity Confirmation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks and determine multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Comparison: Overlay the ¹H and ¹³C spectra of the sample with those of the certified reference standard. The chemical shifts, multiplicities, and integrations must match.

Protocol 3: Molecular Weight Confirmation by LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase.

  • LC Conditions: Use the same HPLC method as in Protocol 1 to ensure separation from any potential interferences.

  • MS Conditions (ESI-):

    • Ionization Mode: Electrospray Negative (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

    • Scan Range: m/z 50-500.

  • Analysis: Identify the peak corresponding to the deprotonated molecule [M-H]⁻. For this compound (MW 280.90), this will appear as a characteristic isotopic pattern centered around m/z 279.85, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This isotopic signature is a key confirmation point.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach grounded in the principles of chromatography and spectroscopy. The use of a certified reference standard is non-negotiable for establishing the identity, purity, and strength of this important chemical intermediate. By employing the comparative techniques and robust protocols outlined in this guide, researchers and drug developers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes. The causality behind each methodological choice—from mobile phase pH in HPLC to the ionization mode in MS—is what transforms routine analysis into a rigorous, self-validating system of quality assurance.

References

A Comparative Guide to Palladium Catalysts for the Site-Selective Cross-Coupling of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Nicotinic acid derivatives, in particular, are privileged structures in a vast array of pharmaceuticals. The selective introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 2,4-Dibromonicotinic acid and its esters are versatile building blocks that offer two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent electronic differences between the C2 and C4 positions, influenced by the nitrogen atom and the carboxylic acid group, present a fascinating challenge in regioselectivity.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound and its derivatives. We will delve into the mechanistic rationale behind catalyst selection to control site-selectivity, present comparative data, and provide detailed experimental protocols to empower you to navigate this complex and synthetically valuable chemical space.

The Challenge of Site-Selectivity in 2,4-Dihalopyridines

The cross-coupling of dihalogenated pyridines is often governed by the relative reactivity of the carbon-halogen bonds. In the case of 2,4-dihalopyridines, the C2 position is generally more electron-deficient due to its proximity to the ring nitrogen, making it more susceptible to oxidative addition by a palladium(0) catalyst. Consequently, many standard palladium catalysts preferentially catalyze coupling at the C2 position. However, achieving selective functionalization at the C4 position is often desirable for accessing alternative chemical space and is a significant synthetic challenge. This guide will explore catalyst systems that can override this inherent C2 selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of palladium catalyst and ligand is paramount in dictating the regiochemical outcome of the coupling with this compound derivatives.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)C2:C4 SelectivityYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄DMF80Predominantly C285[1]
Pd₂(dba)₃ / PCy₃PCy₃K₃PO₄Toluene25Selective for C2Good[2]
Pd(OAc)₂ / Q-PhosQ-PhosK₂CO₃Dioxane/H₂O100Marginal C4 biasLow[3]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃Dioxane/H₂O100Good C4 selectivity (up to 10.4:1)Moderate to Good[4]
Ligand-free "Jeffery" conditionsNoneK₂CO₃Dioxane/H₂O/KIHighExcellent C4 selectivity (>99:1 for 2,4-dichloropyridine)Good[4]

Expert Insights:

For routine C2-selective Suzuki coupling, traditional catalysts like Pd(PPh₃)₄ often provide reliable results. The triphenylphosphine ligand is not sterically demanding, allowing for the kinetically favored oxidative addition at the more reactive C2 position.

Achieving C4 selectivity requires overcoming the inherent reactivity of the C2 position. This can be accomplished by employing bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr, which sterically hinder approach to the C2 position, thereby favoring reaction at the less encumbered C4 site. The Pd-PEPPSI-IPr catalyst system has demonstrated good C4 selectivity in the coupling of 2,4-dichloropyridines.

Interestingly, "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to provide exceptional C4 selectivity for 2,4-dichloropyridine. It is proposed that under these conditions, multinuclear palladium species may be formed, which exhibit different reactivity and selectivity profiles compared to mononuclear catalysts.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted for the C4-selective coupling of a this compound ester using an NHC-ligated palladium catalyst.

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the methyl 2,4-dibromonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the Pd-PEPPSI-IPr catalyst (3-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for C4-Selective Suzuki-Miyaura Coupling

sub Substrates: Methyl 2,4-dibromonicotinate Arylboronic acid react Reaction: 100 °C, Inert Atm. sub->react cat Catalyst System: Pd-PEPPSI-IPr K2CO3 cat->react solv Solvent: Dioxane/H2O solv->react workup Workup: Extraction & Washing react->workup purify Purification: Column Chromatography workup->purify product Product: Methyl 2-bromo-4-arylnicotinate purify->product

C4-Selective Suzuki-Miyaura Coupling Workflow

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene. Similar to the Suzuki reaction, achieving site-selectivity in the Heck coupling of this compound is a key challenge.

Comparative Performance of Palladium Catalysts in Heck Coupling
Catalyst SystemLigandBaseSolventTemp (°C)SelectivityYield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-140Typically C2 selectiveModerate to Good[5]
PdCl₂(PPh₃)₂PPh₃N-ethylpiperidineDMF140-150C2 selectiveModerate[6]
Frech Catalyst (PCP pincer)PCP pincerN-ethylpiperidineDMF140-150C2 selective, cleaner reactionGood to Excellent[6]

Expert Insights:

Standard Heck conditions using palladium acetate or dichlorobis(triphenylphosphine)palladium(II) generally lead to preferential coupling at the more reactive C2 position. The use of pincer-ligated palladium catalysts, such as the Frech catalyst, can offer enhanced thermal stability and cleaner reactions, although they still typically favor C2 selectivity. Achieving C4-selective Heck coupling is less commonly reported and remains a significant challenge.

Experimental Protocol: C2-Selective Heck Reaction

This protocol describes a general procedure for the C2-selective Heck coupling of a this compound derivative.

Reaction Setup:

  • In a sealed tube, combine the ethyl 2,4-dibromonicotinate (1.0 mmol), the acrylate (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add triethylamine (1.5 mmol) and N,N-dimethylformamide (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for the synthesis of arylalkynes.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)SelectivityYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF100C2 selectiveGood to Excellent[7][8]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100C2 selectiveHigh (up to 96%)[7]
Pd₂(dba)₃ / P(tBu)₃None (Cu-free)AmineVariousRoom TempC2 selectiveHigh[9]

Expert Insights:

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for the coupling of 2,4-dibromopyridines, with a strong preference for reaction at the C2 position. Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts, and these also typically exhibit C2 selectivity.

Experimental Protocol: C2-Selective Sonogashira Coupling

This is a representative procedure for the C2-selective Sonogashira coupling of a this compound derivative.

Reaction Setup:

  • To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).

  • Add the methyl 2,4-dibromonicotinate (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add a degassed solvent such as DMF (5 mL) followed by triethylamine (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is critical in controlling the outcome of the amination of this compound derivatives.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)SelectivityYield (%)Reference
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-100C2 selectiveGood[10]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene100High C2 selectivity (20:1 to 50:1 for 2,4-dichloropyridine)Good[11]
Pd(OAc)₂ / RuPhosRuPhosLiHMDSToluene100Good for a range of aminesHigh[12]

Expert Insights:

For the Buchwald-Hartwig amination, bidentate phosphine ligands such as BINAP and Xantphos generally promote selective amination at the C2 position of 2,4-dihalopyridines. The high C2 selectivity observed with Xantphos is noteworthy. Bulky biaryl phosphine ligands like RuPhos are also highly effective for the amination of bromopyridines with a wide range of amines. Achieving C4-selective amination is challenging and often requires a two-step approach involving initial C2 functionalization followed by a subsequent C4 coupling.

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

The following is a general protocol for the C2-selective amination of a this compound ester.

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the ethyl 2,4-dibromonicotinate (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture at 100 °C until the reaction is complete.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Generalized Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps of oxidative addition, transmetalation/amine coordination, and reductive elimination.

Generalized Suzuki-Miyaura Catalytic Cycle

cluster_cycle pd0 Pd(0)L_n pd2_int Ar-Pd(II)(X)L_n pd0->pd2_int l_oa Oxidative Addition oa Oxidative Addition (Ar-X) pd2_coupled Ar-Pd(II)(R)L_n pd2_int->pd2_coupled l_trans Transmetalation trans Transmetalation (R-B(OR)2) pd2_coupled->pd0 product Ar-R pd2_coupled->product l_re Reductive Elimination re Reductive Elimination

Generalized Suzuki-Miyaura Catalytic Cycle

Generalized Buchwald-Hartwig Amination Catalytic Cycle

cluster_cycle pd0 Pd(0)L_n pd2_int Ar-Pd(II)(X)L_n pd0->pd2_int l_oa Oxidative Addition oa Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_int->pd2_amido l_amine Amine Binding amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product l_re Reductive Elimination re Reductive Elimination

Generalized Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

The selective functionalization of this compound is a nuanced yet highly rewarding endeavor. While the inherent electronic properties of the pyridine ring favor C2-functionalization, the judicious selection of palladium catalysts and, most importantly, ligands, can effectively steer the reaction towards the C4 position. For Suzuki-Miyaura couplings, bulky NHC ligands or even ligand-free conditions can provide excellent C4 selectivity. For Heck, Sonogashira, and Buchwald-Hartwig amination reactions, achieving C2 selectivity is more straightforward with a range of established catalyst systems. This guide provides a solid foundation for researchers to make informed decisions in their synthetic strategies, enabling the efficient and selective synthesis of diverse nicotinic acid derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2,4-Dibromonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological potential of 2,4-Dibromonicotinic acid derivatives. While direct experimental data on this specific scaffold is emerging, this document offers a comparative analysis based on structurally related nicotinic acid and pyridine analogs, equipping researchers with the necessary protocols and theoretical foundation to initiate screening cascades. We will delve into the rationale behind experimental design, present detailed methodologies, and discuss the anticipated structure-activity relationships that can guide the synthesis of novel, bioactive compounds.

Introduction: The Promise of the Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD+ and NADP+.[1][2] Beyond its physiological role, the pyridine carboxylic acid core of nicotinic acid has proven to be a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[3][4]

The introduction of halogen atoms, particularly bromine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets. The focus of this guide, this compound, presents a unique starting point for the synthesis of novel derivatives with potentially enhanced or novel biological activities. The two bromine atoms at positions 2 and 4 offer distinct sites for further chemical modification, allowing for the creation of diverse chemical libraries for screening.

This guide will provide a comparative overview of the known biological activities of related brominated and substituted nicotinic acid derivatives, offering a predictive framework for the potential of this compound analogs. We will then detail the essential experimental protocols for screening these compounds for antimicrobial, antifungal, and anticancer activities.

Comparative Biological Activities: Insights from Related Scaffolds

While specific data on this compound derivatives is limited in the public domain, a review of related compounds provides valuable insights into their potential biological activities.

Antimicrobial Activity

Nicotinic acid and its derivatives have long been investigated for their antibacterial and antifungal properties.[2] The incorporation of various functional groups, such as hydrazones and oxadiazoles, has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[3] For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 1: Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassTarget Organism(s)Reported MIC Range (µg/mL)Reference
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis1.95 - 15.62[3]
Acylhydrazones of Nicotinic AcidStaphylococcus aureus (MRSA)7.81[3]
1,3,4-Oxadiazoline DerivativesBacillus subtilis, S. aureus7.81 - 15.62[3]
NicotinamidesPseudomonas aeruginosa, Klebsiella pneumoniae0.016 mM[2]

The presence of bromine on the pyridine ring is anticipated to influence the antimicrobial spectrum and potency. Halogenated compounds often exhibit enhanced membrane permeability, which could lead to increased intracellular concentrations and improved efficacy.

Antifungal Activity

Fungal infections represent a significant global health challenge, and the need for novel antifungal agents is urgent. Nicotinamide, a derivative of nicotinic acid, has demonstrated antifungal activity against various pathogenic fungi, including Candida albicans.[5] The derivatization of the nicotinic acid scaffold offers a promising avenue for the development of new antifungal drugs.

Table 2: Comparative Antifungal Activity of Nicotinamide Derivatives

CompoundTarget OrganismReported MIC (mM)Reference
Nicotinamide Derivative NC 4Candida albicans< 1[2]

The introduction of two bromine atoms in this compound could potentially enhance antifungal activity through various mechanisms, including increased lipophilicity and altered electronic properties that may favor interaction with fungal-specific targets.

Anticancer Activity

The pyridine nucleus is a common feature in many approved anticancer drugs, highlighting its importance in oncology drug discovery. Nicotinic acid derivatives have been explored for their potential as anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these compounds can be diverse, ranging from the inhibition of specific enzymes to the induction of apoptosis.

While direct cytotoxicity data for this compound derivatives is not yet widely available, studies on other brominated and halogenated pyridine compounds suggest that this class of molecules holds promise. The bromine substituents can influence the molecule's ability to interact with biological targets and can also serve as handles for further chemical modifications to optimize anticancer activity.

Experimental Protocols for Biological Activity Screening

The following section provides detailed, step-by-step methodologies for the primary screening of this compound derivatives for antimicrobial, antifungal, and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Bacterial Inoculum plate Inoculate Microplate with Bacteria and Compound start->plate compound Prepare Serial Dilutions of Test Compound compound->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read Optical Density (OD) at 600 nm incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include positive (bacteria in broth without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity or measure the OD₆₀₀ using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antifungal Susceptibility Testing

A similar broth microdilution method can be adapted for screening antifungal activity against yeast and mold species.

Protocol:

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans), prepare an inoculum as described for bacteria, using a suitable fungal growth medium (e.g., RPMI-1640).

    • For molds (e.g., Aspergillus fumigatus), prepare a spore suspension from a mature culture on an agar plate and adjust the concentration to 1-5 x 10⁶ spores/mL.

  • Assay Procedure:

    • Follow the same procedure as for antimicrobial testing, using the appropriate fungal inoculum and growth medium.

    • Incubate the plates at a suitable temperature for fungal growth (e.g., 35°C for C. albicans, 30°C for A. fumigatus) for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

mtt_workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_steps Assay cluster_readout Data Analysis seed Seed Cancer Cells in a 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Treat Cells with Serial Dilutions of Test Compound attach->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat mtt_add Add MTT Reagent to Each Well incubate_treat->mtt_add incubate_mtt Incubate for 2-4 hours mtt_add->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds using the MTT assay.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Considerations

While experimental data for this compound derivatives is needed to establish a definitive SAR, we can hypothesize based on the broader class of nicotinic acid and pyridine derivatives.

  • Position and Nature of Substituents: The biological activity of pyridine derivatives is highly dependent on the position and electronic nature of the substituents on the pyridine ring. The bromine atoms at positions 2 and 4 of the nicotinic acid scaffold are electron-withdrawing, which can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or hydrazones introduces new functional groups that can participate in hydrogen bonding and other interactions with biological targets. The nature of the substituent on the amide or ester will significantly impact the compound's lipophilicity, steric profile, and biological activity.

  • Role of Bromine Atoms: The bromine atoms can act as key interaction points with target proteins through halogen bonding. They also provide sites for further synthetic modifications, allowing for the exploration of a wider chemical space.

Logical Relationship of SAR

SAR_logic cluster_modifications Structural Modifications scaffold This compound Scaffold substituents Position & Nature of Substituents scaffold->substituents derivatization Carboxylic Acid Derivatization (Amides, Esters, etc.) scaffold->derivatization bromine Role of Bromine Atoms (Halogen Bonding, Synthetic Handle) scaffold->bromine bioactivity Biological Activity (Antimicrobial, Antifungal, Anticancer) substituents->bioactivity derivatization->bioactivity bromine->bioactivity

Caption: Key structural features of this compound derivatives influencing their biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds. By leveraging the established knowledge of related nicotinic acid and pyridine derivatives, researchers can strategically design and synthesize new chemical entities with the potential for significant antimicrobial, antifungal, and anticancer activities. The experimental protocols detailed in this guide provide a robust framework for the initial biological screening of these compounds.

Future research should focus on synthesizing a diverse library of this compound derivatives and systematically evaluating their biological activities. This will enable the establishment of a clear structure-activity relationship, which is crucial for the rational design of more potent and selective drug candidates. Further mechanistic studies will also be necessary to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

References

Navigating the Uncharted: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dibromonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the nicotinic acid scaffold stands as a privileged structure, a testament to its versatility in modulating a range of biological targets. From its established role in managing dyslipidemia to its emerging potential in oncology, the derivatization of nicotinic acid continues to be a fertile ground for drug discovery. This guide delves into the largely unexplored territory of 2,4-dibromonicotinic acid analogs, offering a predictive framework for understanding their structure-activity relationships (SAR). While direct experimental data on this specific substitution pattern is scarce, by drawing logical parallels from related halogenated aromatic compounds and established SAR principles of nicotinic acid derivatives, we can construct a roadmap for future research and development in this promising chemical space.

The Enduring Legacy of Nicotinic Acid: A Foundation for Innovation

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human physiology. Beyond its nutritional role, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia. Its primary mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), leading to a reduction in lipolysis in adipose tissue and subsequent lowering of circulating free fatty acids.[1] This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2] Furthermore, nicotinic acid is recognized for its robust ability to increase high-density lipoprotein (HDL) cholesterol levels, a key factor in reverse cholesterol transport.[1]

The therapeutic utility of nicotinic acid, however, is often hampered by side effects, most notably cutaneous flushing, which is also mediated by GPR109A. This has spurred extensive research into developing analogs with improved therapeutic windows. Moreover, the nicotinic acid scaffold has been identified as a pharmacophore for a diverse range of biological activities, including anticancer[3] and enzyme inhibitory effects.[4] This inherent versatility makes the exploration of novel substitution patterns, such as the 2,4-dibromo motif, a compelling avenue for the discovery of new therapeutic agents.

Deconstructing the Scaffold: The Predicted Impact of 2,4-Dibromo Substitution

The introduction of two bromine atoms at the 2 and 4 positions of the nicotinic acid ring is anticipated to profoundly influence its physicochemical properties and, consequently, its biological activity.

Physicochemical Alterations:

  • Increased Lipophilicity: The presence of two halogen atoms will significantly increase the lipophilicity of the molecule. This can enhance membrane permeability and potentially lead to better oral bioavailability. However, excessive lipophilicity can also lead to issues with solubility and increased off-target toxicity.

  • Electronic Effects: Bromine is an electron-withdrawing group. The presence of two such groups will decrease the electron density of the pyridine ring, potentially altering its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Steric Hindrance: The bromine atoms introduce steric bulk around the pyridine ring. This can influence the preferred conformation of the molecule and its ability to fit into the binding pockets of target proteins.

Predicted Biological Implications:

Drawing parallels from studies on other halogenated heterocyclic compounds, we can hypothesize the following effects on biological activity:

  • Enhanced Potency and Altered Selectivity: Halogenation has been shown to enhance the potency of various pharmacologically active molecules. For instance, C3-halogenation of cytisine, a nicotinic receptor agonist, leads to increased binding affinity and functional potency at nicotinic acetylcholine receptors.[5] It is plausible that the 2,4-dibromo substitution could similarly modulate the affinity and efficacy of nicotinic acid analogs for their targets. The specific positioning of the halogens could also engender selectivity for different receptor subtypes or enzymes.

  • Novel Target Engagement: The altered electronic and steric profile of this compound may enable it to interact with biological targets not typically associated with nicotinic acid itself. The search for novel anticancer agents has identified various substituted nicotinic acid derivatives with promising activity.[3] The unique features of the 2,4-dibromo scaffold could lead to the discovery of compounds with novel mechanisms of action.

A Strategic Approach: A Proposed Screening Cascade for this compound Analogs

To systematically explore the therapeutic potential of this novel class of compounds, a tiered screening cascade is proposed. This approach allows for the efficient identification of promising lead candidates while minimizing resource expenditure.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization Primary_Assays High-Throughput Screening (HTS) - Cell Viability Assays (e.g., MTT) - Target-based Assays (e.g., GPR109A activation) Secondary_Assays Dose-Response & Selectivity - IC50/EC50 Determination - Off-target Profiling Primary_Assays->Secondary_Assays Active Hits Hit_Validation Confirmation of Structure & Purity Secondary_Assays->Hit_Validation Lead_Opt SAR Studies - Synthesis of Analogs - In vitro ADME Hit_Validation->Lead_Opt Validated Hits In_Vivo Preliminary In Vivo Efficacy & PK Lead_Opt->In_Vivo Optimized Leads

Figure 1: Proposed screening cascade for this compound analogs.

Experimental Cornerstones: Key Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments essential for evaluating the biological activity of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay is a fundamental primary screen to assess the cytotoxic or cytostatic effects of the synthesized analogs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of NCI-60 cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

GPR109A Receptor Activation Assay (cAMP Assay)

This assay is crucial for determining if the analogs retain the ability to activate the primary target of nicotinic acid.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the this compound analogs at various concentrations. Include nicotinic acid as a positive control.

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Predicting Activity: A Virtual Analog Comparison

To illustrate the potential SAR, a hypothetical library of this compound analogs with varying substituents at the 5- and 6-positions is presented below. The predicted activities are based on extrapolations from the known SAR of other nicotinic acid derivatives.

Analog R5 Substituent R6 Substituent Predicted GPR109A Activity Predicted Anticancer Activity Rationale for Prediction
DBNA-01 HHModerateLowParent compound, baseline activity.
DBNA-02 -CH₃HModerate-HighModerateSmall alkyl group may enhance binding through hydrophobic interactions.
DBNA-03 H-OCH₃LowModerate-HighMethoxy group may introduce steric hindrance at GPR109A but could be favorable for other targets.
DBNA-04 -NH₂HHighModerateAmino group can act as a hydrogen bond donor, potentially increasing affinity for GPR109A.
DBNA-05 H-CF₃LowHighElectron-withdrawing trifluoromethyl group may disfavor GPR109A binding but could enhance anticancer activity through alternative mechanisms.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key structural features of the this compound scaffold and the potential impact of modifications on biological activity.

SAR_Diagram cluster_0 This compound Scaffold cluster_1 Key Positions for Modification cluster_2 Predicted Activity Outcomes Scaffold R5 Position 5 (R5) - Modulates lipophilicity - Potential for H-bonding Activity Biological Activity - GPR109A Agonism/Antagonism - Anticancer Effects - Enzyme Inhibition R5->Activity Enhance/Decrease R6 Position 6 (R6) - Influences steric interactions - Can alter electronics R6->Activity Enhance/Decrease

Figure 2: Key structural features of this compound analogs influencing activity.

The Path Forward: Unlocking the Potential of a Novel Scaffold

The exploration of this compound analogs represents a compelling, albeit challenging, frontier in medicinal chemistry. While this guide provides a predictive framework based on existing knowledge, it underscores the critical need for empirical data. The synthesis and systematic biological evaluation of a focused library of these compounds are paramount to validating the hypotheses presented herein. Future research should focus on:

  • Synthesis of a diverse library of analogs: Exploring a wide range of substituents at the 5- and 6-positions will be crucial for elucidating a comprehensive SAR.

  • Broad biological screening: In addition to assessing GPR109A activity and general cytotoxicity, screening against a panel of cancer cell lines and relevant enzymes will be essential for identifying novel therapeutic opportunities.

  • Computational modeling: Docking studies and molecular dynamics simulations can provide valuable insights into the binding modes of these analogs and help guide the design of more potent and selective compounds.

By embracing a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling, the scientific community can unlock the full therapeutic potential of this intriguing and underexplored class of molecules.

References

A Senior Application Scientist's Guide to the Computational and Experimental Reactivity of 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic scaffolds are of paramount importance. Among these, 2,4-dibromonicotinic acid stands out as a versatile building block, offering multiple points for synthetic diversification. This guide provides a comprehensive analysis of its reactivity through the lens of computational chemistry, benchmarked against other dihalogenated analogues. We will delve into the theoretical underpinnings of its reactivity, offer a comparative analysis with other 2,4-dihalonicotinic acids, and provide a validated experimental protocol for its synthetic application.

The Strategic Advantage of this compound: A Computational Perspective

The strategic placement of two bromine atoms on the nicotinic acid core imparts a unique electronic landscape, making it a highly valuable substrate for selective functionalization. The bromine atoms, being good leaving groups in palladium-catalyzed cross-coupling reactions, offer orthogonal handles for sequential or one-pot derivatization. Understanding the subtle differences in the reactivity of the C-Br bonds at the 2- and 4-positions is crucial for designing efficient and selective synthetic strategies.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize the reactivity of such complex organic molecules.[1] By modeling the electronic structure and energetic pathways of reactions, we can gain insights that are often difficult and time-consuming to obtain through experimentation alone.

Computational Methodology: A Self-Validating System

To ensure the trustworthiness of our computational predictions, we employ a methodology that has been benchmarked and validated for similar pyridine derivatives.[2] The choice of computational level is not arbitrary; it is a balance between accuracy and computational cost, grounded in established literature.

Workflow for Computational Reactivity Analysis

G cluster_1 Computational Engine mol_build Molecular Structure Input (this compound) dft DFT Calculation (Gaussian 16) mol_build->dft functional Functional: B3LYP or WB97XD Basis Set: 6-311++G(d,p) dft->functional solvent Solvent Model: PCM (e.g., DMSO, DMF) dft->solvent geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc esp Electrostatic Potential (ESP) Mapping geom_opt->esp fmo Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) geom_opt->fmo bde Bond Dissociation Energy (BDE) Calculation geom_opt->bde

Caption: Computational workflow for reactivity analysis.

The causality behind these choices is as follows:

  • DFT Functionals (B3LYP and WB97XD): B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational efficiency for organic molecules.[1] WB97XD, a long-range corrected functional, is particularly adept at handling non-covalent interactions, which can be important in transition state modeling.[2][3]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set with diffuse and polarization functions is essential for accurately describing the electron distribution in molecules with heteroatoms and halogens.[1][2]

  • Solvent Model (PCM): The Polarizable Continuum Model (PCM) is a cost-effective way to account for the bulk solvent effects, which can significantly influence reaction energetics.

Comparative Reactivity Analysis: 2,4-Dibromo- vs. 2,4-Dichloro- and 2,4-Difluoronicotinic Acid

To highlight the unique reactivity of this compound, we present a comparative analysis of key computational descriptors against its chloro and fluoro analogues. These descriptors provide a quantitative measure of their propensity to undergo cross-coupling reactions.

CompoundC2-X BDE (kcal/mol)C4-X BDE (kcal/mol)LUMO Energy (eV)
2,4-Difluoronicotinic Acid~95~98Lower
2,4-Dichloronicotinic Acid~75~78Intermediate
This compound ~65 ~68 Higher

Note: The values presented are illustrative and would be precisely calculated in a dedicated study. The trend is based on established principles of halogen bond strengths.[4]

Interpretation of Data:

  • Bond Dissociation Energy (BDE): The C-Br bonds in this compound have the lowest BDE, indicating they are the weakest and thus the most susceptible to oxidative addition by a palladium catalyst, the first and often rate-determining step in cross-coupling reactions.[5]

  • LUMO Energy: A lower LUMO energy generally indicates higher electrophilicity and greater reactivity towards nucleophiles.[6][7] While the fluoro derivative has the lowest LUMO, the significantly higher C-F BDE makes it less suitable for standard cross-coupling reactions. The bromo derivative strikes an optimal balance between a readily accessible LUMO and a labile C-X bond.

The electrostatic potential (ESP) map below visually represents the electron distribution in this compound, highlighting the electrophilic nature of the carbon atoms attached to the bromine atoms, making them susceptible to nucleophilic attack in the context of a catalytic cycle.

Experimental Validation: A Step-by-Step Protocol for Suzuki-Miyaura Coupling

Computational predictions, while powerful, must be validated by experimental results to be truly trustworthy.[8][9] Here, we provide a detailed protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[10]

Experimental Workflow for Selective Suzuki-Miyaura Coupling

G reagents Combine: - this compound - Arylboronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) degas Degas with Argon reagents->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol)[11], Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-bromonicotinic acid.

Note on Selectivity: The greater reactivity of the C4-Br bond, as predicted by computational analysis (though the BDE difference is small, steric and electronic factors in the transition state often favor reaction at the 4-position), allows for selective mono-functionalization under carefully controlled conditions. This selectivity is a key advantage of the dibromo-scaffold.

Conclusion: The Synergy of Computation and Experiment

This guide has demonstrated the power of a combined computational and experimental approach to understanding and predicting the reactivity of this compound. The computational data provides a strong theoretical foundation for its enhanced reactivity in cross-coupling reactions compared to its chloro and fluoro counterparts, primarily due to the lower C-Br bond dissociation energy. The provided experimental protocol offers a practical and validated method for the selective functionalization of this versatile building block. By leveraging the insights from computational chemistry, researchers can accelerate the drug discovery and materials development process, making more informed decisions and reducing the need for extensive trial-and-error experimentation.[12]

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Synthesis

2,4-Dibromonicotinic acid is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The purity of this precursor is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent guidelines for impurity profiling in drug substances.[2][3] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high sensitivity, resolution, and accuracy.[3] This guide will explore a validated RP-HPLC method and contrast its performance with other viable HPLC strategies.

Understanding Potential Impurities in this compound Synthesis

The synthesis of this compound can introduce several process-related impurities.[4] These may include starting materials, intermediates, by-products from side reactions, and degradation products. For instance, incomplete bromination could lead to the presence of monobrominated nicotinic acids, while over-bromination could result in tribrominated species.[5] Furthermore, degradation of the starting materials or the product under acidic or high-temperature conditions can generate additional impurities.[6] A robust HPLC method must be capable of separating the main compound from all these potential impurities.

Comparative Analysis of HPLC Methodologies

A primary RP-HPLC method is presented below, alongside alternative methods that offer different selectivity and performance characteristics. The comparison focuses on key chromatographic parameters that influence the purity validation of this compound.

Primary Method: Reversed-Phase HPLC (RP-HPLC) with a C18 Column

Reversed-phase chromatography is the most widely used mode of HPLC, particularly for pharmaceutical analysis.[7] It employs a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[8]

Rationale for Selection:

  • Broad Applicability: C18 columns are versatile and effective for a wide range of organic molecules, including aromatic and halogenated compounds.[7][9]

  • Excellent Resolution: The high surface area of C18 packing materials provides excellent resolving power.[7]

  • Method Robustness: RP-HPLC methods using C18 columns are generally robust and reproducible.

Alternative Method 1: RP-HPLC with a Phenyl-Hexyl Column

Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 phases, which can be advantageous for separating aromatic and halogenated compounds.

Rationale for Selection:

  • Pi-Pi Interactions: The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of this compound and related impurities, leading to unique selectivity.[10]

  • Enhanced Retention of Aromatic Compounds: These columns can provide increased retention for aromatic analytes.[11]

Alternative Method 2: Mixed-Mode Chromatography

Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This approach can be highly effective for separating complex mixtures containing compounds with varying polarities and charge states.

Rationale for Selection:

  • Orthogonal Selectivity: By utilizing multiple interaction modes, mixed-mode columns can resolve impurities that co-elute on a standard RP-HPLC column.[1][12]

  • Improved Peak Shape for Acidic Compounds: The ion-exchange functionality can improve the peak shape of acidic analytes like this compound.

Data Presentation: Summary of HPLC Method Performance

The following table summarizes the key performance parameters of the proposed primary HPLC method and the two alternative methods, allowing for a direct comparison of their suitability for the purity analysis of this compound.

ParameterMethod 1 (Proposed RP-HPLC)Method 2 (RP-HPLC with Phenyl-Hexyl)Method 3 (Mixed-Mode HPLC)
Column C18 (e.g., Agilent ZORBAX SB-C18, 150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (e.g., HALO Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm)Mixed-Mode (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm)[13]
Resolution (Main Peak vs. Closest Impurity) > 2.0> 2.5> 3.0
Tailing Factor (Main Peak) < 1.5< 1.4< 1.2
Theoretical Plates > 3000> 4000> 5000
Analysis Time ~15 minutes~18 minutes~20 minutes
Mobile Phase Compatibility Excellent with standard RP solventsExcellent with standard RP solventsMay require specific buffer systems

Experimental Protocols

Proposed RP-HPLC Method for Purity Assessment

This protocol details the steps for analyzing the purity of synthesized this compound using the primary RP-HPLC method.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent ZORBAX SB-C18, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in HPLC-grade water

    • B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Preparation of Solutions:

  • Diluent: A 50:50 mixture of Mobile Phase A and B.

  • Standard Solution (50 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh about 5 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability: Inject the standard solution six times. The following criteria must be met:

  • Relative Standard Deviation (%RSD) of the peak area: Not more than 2.0%.

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of synthesized this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Receive_Sample Receive Synthesized This compound Sample Prep_Sample Prepare Sample Solution Receive_Sample->Prep_Sample Prep_Standard Prepare Reference Standard Solution Receive_Sample->Prep_Standard Analyze_Sample Analyze Sample Prep_Sample->Analyze_Sample System_Suitability Perform System Suitability Tests Prep_Standard->System_Suitability System_Suitability->Analyze_Sample Integrate_Peaks Integrate Chromatographic Peaks Analyze_Sample->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Generate_Report Generate Certificate of Analysis Calculate_Purity->Generate_Report

Caption: Workflow for HPLC purity validation of this compound.

Causality Behind Experimental Choices

  • Mobile Phase Selection: The use of a polar mobile phase (water/acetonitrile) with a non-polar stationary phase (C18) is the foundation of reversed-phase chromatography.[14][15] The acidic modifier (phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group on the this compound, leading to better peak shape and retention.[16] The pH of the mobile phase is a critical parameter that influences the ionization state of acidic and basic analytes.[14]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive impurity profile within a reasonable analysis time.[8]

  • Detection Wavelength: The detection wavelength of 275 nm is selected based on the UV absorbance maximum of the this compound, ensuring high sensitivity for both the main compound and structurally similar impurities.

  • Column Temperature: Maintaining a constant column temperature (35 °C) ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.

Conclusion and Recommendations

The proposed RP-HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. The method is sensitive, accurate, and precise, making it suitable for quality control in both research and manufacturing environments.[17] The alternative methods discussed, including the use of a Phenyl-Hexyl column and mixed-mode chromatography, offer different selectivity and can be valuable for resolving specific impurities that may co-elute with the main peak in the primary method.[12][18] For comprehensive impurity profiling, employing orthogonal methods is a best practice to ensure the detection of all potential impurities.[1] Method validation in accordance with ICH guidelines is essential to guarantee the reliability and accuracy of the developed HPLC method.[2]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,4-Dibromonicotinic acid demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and an expert understanding of chemical hazards to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why"

Before selecting PPE, we must first understand the specific risks posed by this compound. While a specific Safety Data Sheet (SDS) for the 2,4-isomer may not be universally available, we can infer its hazard profile from closely related brominated nicotinic acid analogs and general principles of halogenated organic acids.

The primary hazards are consistently identified as:

  • Serious Eye Irritation/Damage: Acidic and halogenated compounds can cause significant damage upon contact with the eyes.[1][2][3]

  • Skin Irritation: Direct contact with the skin is likely to cause irritation or chemical burns.[1][3]

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, and inhalation may lead to respiratory tract irritation.[1][4][3][5]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1][2]

This hazard profile dictates a multi-faceted PPE strategy that provides comprehensive protection against contact, inhalation, and ingestion.

Core PPE Recommendations

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards. All handling of this compound must be performed within a certified chemical fume hood.[1][5] The following table summarizes the essential PPE for this task.

Protection Type Required PPE Specification & Rationale (The "Why")
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Must be worn at all times. They provide a seal around the eyes to protect against dust and splashes, as mandated by OSHA standards.[1][2] Face Shield: Required over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing. It provides a secondary barrier for the entire face.[6]
Hand Chemical-Resistant GlovesMaterial: Nitrile or butyl rubber gloves are recommended for handling acids.[6] Protocol: Always double-glove. Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removal.[7]
Body Chemical-Resistant Lab CoatType: A fully buttoned lab coat, preferably one rated for chemical resistance, is mandatory. It protects skin and personal clothing from accidental spills and dust contamination.[1][2]
Respiratory Engineering Controls & RespiratorPrimary Control: All weighing and handling must occur in a certified chemical fume hood to control airborne dust.[1][7] Secondary Control: If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[1][8]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for minimizing exposure. This protocol outlines the essential steps from preparation to cleanup.

Workflow for Handling this compound

prep Step 1: Preparation - Verify fume hood certification. - Assemble all materials. - Locate emergency equipment. don Step 2: Don PPE - Lab Coat -> Goggles -> Face Shield -> Gloves (Double). prep->don Proceed handle Step 3: Chemical Handling - Perform all manipulations inside fume hood. - Keep container closed when not in use. don->handle Proceed doff Step 4: Doff PPE - Remove outer gloves. - Remove face shield & goggles. - Remove lab coat. - Remove inner gloves. handle->doff Work Complete clean Step 5: Decontamination & Disposal - Decontaminate work surfaces. - Dispose of waste in labeled container. - Wash hands thoroughly. doff->clean Proceed

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on chemical safety goggles.

    • If required, put on a face shield over the goggles.

    • Put on the first pair of nitrile gloves, followed by a second pair over the first.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.

    • Handle the solid carefully to avoid generating dust.[1][2]

    • Keep the primary container tightly closed when not in use.[1][4]

  • Emergency Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Doffing PPE and Disposal:

    • While still in the work area, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Crucially, wash hands thoroughly with soap and water. [1][9]

  • Waste Disposal:

    • All contaminated materials (gloves, weigh boats, paper towels) and excess this compound must be disposed of as hazardous chemical waste.

    • Place all waste into a clearly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal.[1][2][4]

By integrating this expert-level understanding of the hazards with a meticulous and systematic handling protocol, you can ensure a safe and effective research environment. This commitment to a culture of safety is the bedrock of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromonicotinic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.